N,N-Dimethylsphingosine
Description
Properties
CAS No. |
119567-63-4 |
|---|---|
Molecular Formula |
C20H41NO2 |
Molecular Weight |
327.5 g/mol |
IUPAC Name |
(E,2R,3S)-2-(dimethylamino)octadec-4-ene-1,3-diol |
InChI |
InChI=1S/C20H41NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)19(18-22)21(2)3/h16-17,19-20,22-23H,4-15,18H2,1-3H3/b17-16+/t19-,20+/m1/s1 |
InChI Key |
YRXOQXUDKDCXME-QWKHPXNBSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N(C)C)O |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)N(C)C)O |
Appearance |
Unit:5 mg/ml, 1mlSolvent:isopropanolPurity:98+%Physical liquid |
Other CAS No. |
122314-67-4 |
physical_description |
Solid |
Synonyms |
(2R,3S,E)-2-(dimethylamino)octadec-4-ene-1,3-diol D-erythro-N,N-dimethylsphingosine DMS cpd N,N-dimethyl-D-erythro-sphingosine N,N-dimethyl-erythro-sphingosine N,N-dimethylsphingosine N,N-DMS |
Origin of Product |
United States |
Foundational & Exploratory
N,N-Dimethylsphingosine (DMS): A Technical Guide to a Potent Sphingosine Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethylsphingosine (DMS) is a naturally occurring, N-methylated derivative of sphingosine (B13886) that functions as a potent, cell-permeable inhibitor of sphingosine kinases (SphKs), the critical enzymes responsible for generating the signaling lipid sphingosine-1-phosphate (S1P).[1][2] By competitively inhibiting the ATP-binding site of SphKs, DMS effectively blocks the phosphorylation of sphingosine.[1][3] This action disrupts the crucial balance between the pro-apoptotic lipid ceramide and the pro-survival lipid S1P, often referred to as the "sphingolipid rheostat."[1][4] The inhibition of S1P production and the subsequent accumulation of ceramide make DMS a valuable pharmacological tool for investigating cellular processes such as apoptosis, proliferation, and inflammation.[2][5][6] Its utility is particularly recognized in cancer research for elucidating mechanisms of cell death and overcoming chemoresistance.[5][7]
Mechanism of Action
DMS exerts its biological effects primarily through the competitive inhibition of sphingosine kinase 1 (SphK1) and sphingosine kinase 2 (SphK2).[1][8] It competes with the endogenous substrate, sphingosine, for the active site of the enzyme, thereby preventing the synthesis of S1P.[1][3] This leads to two major downstream consequences:
-
Decreased Sphingosine-1-Phosphate (S1P) Levels: S1P is a pleiotropic signaling molecule that promotes cell survival, proliferation, migration, and angiogenesis through its interaction with a family of G protein-coupled receptors (S1PR1-5).[9][10] By inhibiting SphKs, DMS reduces intracellular and extracellular S1P levels, thereby attenuating these pro-growth and pro-survival signals.[1][3]
-
Increased Ceramide and Sphingosine Levels: The blockage of sphingosine phosphorylation leads to the accumulation of its precursors, sphingosine and, subsequently, ceramide.[1][11] Ceramide is a well-established second messenger that induces apoptosis, cell cycle arrest, and cellular stress responses.[12][13] The DMS-induced shift in the ceramide-to-S1P ratio is a key factor in its pro-apoptotic effects.[1][3]
While DMS is a potent SphK inhibitor, it has been shown to be specific, with no significant inhibitory effect on protein kinase C (PKC) at concentrations that effectively block SphK activity.[1][3]
Quantitative Data: Inhibitory Activity
The potency of DMS as a sphingosine kinase inhibitor has been characterized in various cell types and in vitro systems. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's effectiveness.
| Parameter | Value | System / Cell Type | Notes |
| SphK IC50 | ~5 µM | Human Platelets (Cell-free system) | Potently inhibited SphK activity in a dose-dependent manner.[11][12] |
| SphK IC50 | ~5 µM | U937, Swiss 3T3, PC12 cells (Cytosolic extracts) | Showed similar potency to dihydrosphingosine (DHS).[12] |
| IC50 (ERK-1/2 Activation) | 15 ± 10 µM | Porcine Vascular Smooth Muscle Cells (VSMC) | Measured effect on downstream signaling.[14][15] |
| IC50 (³H-Thymidine Inc.) | 12 ± 6 µM | Porcine Vascular Smooth Muscle Cells (VSMC) | Measured effect on cell proliferation.[14][15] |
Signaling Pathways Affected by DMS
DMS fundamentally alters the sphingolipid signaling network by inhibiting SphK. This intervention blocks the pro-survival S1P pathway and promotes the pro-apoptotic ceramide pathway.
Caption: DMS competitively inhibits Sphingosine Kinase, blocking S1P production.
This inhibition leads to an accumulation of ceramide and sphingosine, shifting the cellular balance towards apoptosis while simultaneously reducing S1P-mediated pro-survival signaling.[1][3] Studies have shown that DMS treatment suppresses the activation of downstream pro-survival pathways like NF-κB and Akt.[5][14]
Experimental Protocols
In Vitro Sphingosine Kinase Activity Assay (Radiolabeling Method)
This protocol is a classic method to determine the enzymatic activity of SphK and assess the inhibitory potential of compounds like DMS.
Objective: To measure the phosphorylation of sphingosine to S1P by SphK in the presence or absence of DMS.
Materials:
-
Recombinant human SphK1 or SphK2 enzyme.[16]
-
Sphingosine substrate.[17]
-
[γ-³²P]ATP or [γ-³³P]ATP.[18]
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 5% glycerol).
-
DMS inhibitor stock solution (in DMSO or ethanol).
-
Lipid extraction solvents (e.g., Chloroform (B151607):Methanol:HCl).
-
Thin Layer Chromatography (TLC) plates (e.g., silica (B1680970) gel 60).
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding kinase reaction buffer, the desired concentration of DMS (or vehicle control), and the SphK enzyme. Pre-incubate for 10-15 minutes at room temperature.[18]
-
Substrate Addition: Add the sphingosine substrate to the reaction mixture.
-
Initiation: Start the reaction by adding [γ-³²P]ATP. The final reaction volume is typically 20-50 µL.[16][17]
-
Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is within the linear range.[18]
-
Termination & Extraction: Stop the reaction by adding an acidic solution (e.g., 1 M HCl). Extract the lipids by adding a mixture of chloroform and methanol. Vortex vigorously and centrifuge to separate the phases.
-
TLC Separation: Spot the lower organic phase onto a TLC plate. Develop the plate using a suitable solvent system (e.g., butanol:acetic acid:water) to separate S1P from unreacted ATP and sphingosine.
-
Quantification: Expose the dried TLC plate to a phosphor screen or autoradiography film. Scrape the spot corresponding to the radiolabeled S1P and quantify the radioactivity using a scintillation counter.
-
Analysis: Calculate the percentage of SphK inhibition by comparing the radioactivity in DMS-treated samples to the vehicle control. Determine the IC50 value by plotting inhibition versus DMS concentration.
Cellular Proliferation Assay (MTT Assay)
This protocol assesses the effect of DMS on the viability and metabolic activity of cultured cells, which is an indicator of cell proliferation and cytotoxicity.
Objective: To determine the dose-dependent effect of DMS on the proliferation of a specific cell line.
Materials:
-
Adherent or suspension cells of interest.
-
96-well cell culture plates.
-
Complete cell culture medium.
-
DMS stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere and grow for 24 hours.[19]
-
DMS Treatment: Prepare serial dilutions of DMS in complete culture medium. Remove the old medium from the cells and add the medium containing various concentrations of DMS. Include a vehicle-only control.[19]
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).[19]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan (B1609692) precipitate.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot viability versus DMS concentration to calculate the GI50 (concentration for 50% growth inhibition).
Experimental Workflow Visualization
A typical workflow for evaluating a SphK inhibitor like DMS involves a multi-step process, from initial biochemical validation to cellular effect confirmation.
Caption: A general experimental workflow for testing the efficacy of DMS.
Applications and Limitations
Applications:
-
Probing the Sphingolipid Rheostat: DMS is a fundamental tool for studying the balance between ceramide/sphingosine and S1P in various cellular contexts.[1]
-
Cancer Biology: It is widely used to induce apoptosis in cancer cell lines and to investigate the role of SphK1 in tumorigenesis, progression, and drug resistance.[5][6][8]
-
Inflammation and Immunology: DMS helps in dissecting the role of the SphK/S1P axis in inflammatory responses and immune cell trafficking.[20][21]
Limitations:
-
Off-Target Effects: While relatively specific for SphK over PKC, high concentrations of DMS may have off-target effects.[1][22]
-
Biphasic Effects: Some studies have reported biphasic effects, where low concentrations of DMS may activate certain pathways, while higher concentrations are inhibitory.[22]
-
Metabolism: As a lipid molecule, DMS can be metabolized by cells, which may influence its effective concentration and duration of action over time.
Conclusion
This compound is a potent and specific competitive inhibitor of sphingosine kinases, making it an indispensable tool for cell biologists, pharmacologists, and drug discovery scientists. By effectively decreasing the production of the pro-survival mediator S1P and increasing levels of pro-apoptotic ceramide, DMS provides a robust method for modulating the sphingolipid rheostat. A thorough understanding of its mechanism, quantitative activity, and proper experimental application, as outlined in this guide, is crucial for leveraging its full potential in elucidating the complex roles of sphingolipid signaling in health and disease.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | SphK Inhibitor | For Research [benchchem.com]
- 3. This compound is a potent competitive inhibitor of sphingosine kinase but not of protein kinase C: modulation of cellular levels of sphingosine 1-phosphate and ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Dansyl-Modified Sphingosine Kinase Inhibitor DPF-543 Enhanced De Novo Ceramide Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DMS triggers apoptosis associated with the inhibition of SPHK1/NF-κB activation and increase in intracellular Ca2+ concentration in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sphingosine and its methylated derivative this compound (DMS) induce apoptosis in a variety of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Sphingosine Kinase 1 and Sphingosine-1-Phosphate Signaling in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Sphingosine Kinases and Sphingosine 1-Phosphate Receptors: Signaling and Actions in the Cardiovascular System [frontiersin.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The sphingosine kinase inhibitor this compound inhibits neointimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound | CAS:119567-63-4 | Sphingosine kinase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. mdpi.com [mdpi.com]
- 21. avantiresearch.com [avantiresearch.com]
- 22. Low dose N, N-dimethylsphingosine is cardioprotective and activates cytosolic sphingosine kinase by a PKCepsilon dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
N,N-Dimethylsphingosine: A Technical Guide to its Core Cell Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethylsphingosine (DMS) is an endogenous N-methylated derivative of sphingosine (B13886), a fundamental component of cellular membranes.[1][2] Beyond its structural role, DMS has emerged as a critical bioactive lipid that modulates a variety of cellular processes, including proliferation, apoptosis, inflammation, and stress responses.[3][4][5] Its primary mechanism of action involves the competitive inhibition of sphingosine kinase (SK), the enzyme responsible for phosphorylating sphingosine to form the pro-survival signaling molecule, sphingosine-1-phosphate (S1P).[1][3][5] By altering the crucial balance between the pro-apoptotic lipid ceramide and the pro-survival lipid S1P, often termed the "sphingolipid rheostat," DMS steers cellular fate towards apoptosis.[3][5] This technical guide provides an in-depth exploration of the core cell signaling pathways modulated by DMS, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Core Signaling Pathways Modulated by this compound
The cellular effects of DMS are pleiotropic, stemming from its ability to influence several key signaling cascades. The most well-characterized of these is its potent inhibition of sphingosine kinase.
Inhibition of Sphingosine Kinase and the Sphingolipid Rheostat
DMS acts as a potent competitive inhibitor of sphingosine kinase (SK), with a higher affinity for the enzyme than its natural substrate, sphingosine.[3][5] This inhibition leads to two major consequences: a decrease in the cellular levels of S1P and an accumulation of sphingosine, which can then be converted to ceramide.[1][3] This shift in the ceramide/S1P ratio is a critical determinant of cell fate.
-
Decreased Sphingosine-1-Phosphate (S1P): S1P is a key signaling molecule that promotes cell survival, proliferation, and migration by binding to a family of G protein-coupled receptors (S1PRs). By reducing S1P levels, DMS effectively dampens these pro-survival signals.[1]
-
Increased Ceramide: The accumulation of sphingosine is shunted towards the production of ceramide. Ceramide, in contrast to S1P, is a pro-apoptotic lipid that activates several stress-activated protein kinases and initiates apoptotic cascades.[3]
The following diagram illustrates the central role of DMS in modulating the sphingolipid rheostat.
Induction of Apoptosis
A primary consequence of DMS treatment in cancer cells is the induction of apoptosis.[4][6] This is a direct result of the altered sphingolipid rheostat, leading to the activation of intrinsic and potentially extrinsic apoptotic pathways.
-
Caspase Activation: DMS treatment has been shown to lead to the activation of key executioner caspases, such as caspase-3, and the subsequent cleavage of downstream targets like poly(ADP-ribose) polymerase (PARP).[4]
-
Mitochondrial Pathway: The increase in ceramide levels can lead to mitochondrial outer membrane permeabilization, cytochrome c release, and the formation of the apoptosome. Some studies also suggest that DMS can induce apoptosis through the generation of reactive oxygen species (ROS), which can further trigger the mitochondrial pathway.[7]
The signaling cascade leading to DMS-induced apoptosis is depicted below.
Modulation of Protein Kinase C (PKC) Signaling
While DMS is a potent inhibitor of SK, some studies have suggested it can also inhibit Protein Kinase C (PKC), a family of serine/threonine kinases involved in a wide range of cellular processes.[2] However, other reports indicate that at concentrations effective for SK inhibition, DMS does not significantly affect PKC activity.[3][5] This suggests that the primary effects of DMS are likely mediated through SK inhibition, but direct or indirect effects on specific PKC isoforms cannot be entirely ruled out and may be cell-type dependent. Conventional and novel PKC isoforms are activated by diacylglycerol (DAG), and their activity is crucial for various cellular functions, including proliferation and inflammation.[8]
Impact on NF-κB and Calcium Signaling
Recent studies have revealed a more complex signaling network for DMS, involving the transcription factor NF-κB and intracellular calcium (Ca2+) levels.
-
NF-κB Inhibition: DMS has been shown to suppress the activation of the NF-κB p65 subunit.[4] NF-κB is a key regulator of inflammation, cell survival, and proliferation, and its inhibition by DMS likely contributes to the compound's anti-cancer effects.
-
Increased Intracellular Calcium: DMS treatment can lead to an increase in intracellular calcium concentration ([Ca2+]i).[4] Elevated [Ca2+]i can be a potent trigger for apoptosis through various mechanisms, including the activation of calcium-dependent proteases and the induction of mitochondrial stress.
The interplay between DMS, SK1, NF-κB, and calcium signaling is illustrated in the following diagram.
Quantitative Data
The following tables summarize key quantitative data regarding the inhibitory effects of this compound on various cellular targets.
Table 1: Inhibitory Potency of DMS against Sphingosine Kinase
| Cell Line/System | IC50 / Ki Value | Reference |
| Platelet Cytosolic Fractions | IC50 ≈ 5 µM | [1] |
| Intact Platelets | IC50 ≈ 10 µM | [1] |
| U937 Monoblastic Leukemia Cells | Ki = 3.1 µM | [9] |
| PC12 Pheochromocytoma Cells | Ki = 6.8 µM | [9] |
| Swiss 3T3 Fibroblasts | Ki = 2.3 µM | [9] |
| Porcine VSMC ([3H]-thymidine incorporation) | IC50 = 12 ± 6 µM | [10][11] |
| Porcine VSMC (ERK-1/2 activation) | IC50 = 15 ± 10 µM | [10][11] |
Table 2: Effects of DMS on Cell Viability
| Cell Line | Concentration | Time | Effect | Reference |
| A549 Human Lung Cancer | Dose-dependent | 24, 48, 72 h | Suppressed cell proliferation | [4] |
| Human Leukemic Cell Lines (CMK-7, HL60, U937) | 20 µM | 6 h | Up to 90% apoptosis | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the cellular effects of this compound.
Sphingosine Kinase Activity Assay
This protocol is adapted from methods described for measuring SK activity in cell lysates.[1][12]
Objective: To determine the inhibitory effect of DMS on sphingosine kinase activity.
Materials:
-
Cell culture of interest
-
Lysis buffer (e.g., containing protease and phosphatase inhibitors)
-
[γ-³²P]ATP or non-radioactive ATP
-
Sphingosine substrate
-
This compound (DMS)
-
Reaction buffer (e.g., containing MgCl₂)
-
Lipid extraction solvents (e.g., chloroform:methanol:HCl)
-
Thin Layer Chromatography (TLC) plates
-
Phosphorimager or scintillation counter
Workflow Diagram:
Procedure:
-
Cell Lysate Preparation: Culture cells to the desired confluency. Lyse the cells in a suitable buffer and determine the protein concentration.
-
Kinase Reaction: In a microcentrifuge tube, combine the cell lysate, reaction buffer, sphingosine substrate, and varying concentrations of DMS (or vehicle control).
-
Initiate Reaction: Start the reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 15-30 minutes).
-
Stop Reaction and Lipid Extraction: Terminate the reaction by adding an acidic chloroform:methanol mixture. Vortex and centrifuge to separate the phases.
-
TLC Separation: Spot the lipid-containing organic phase onto a TLC plate and develop the plate using an appropriate solvent system to separate S1P from other lipids.
-
Quantification: Dry the TLC plate and expose it to a phosphor screen or perform autoradiography. Quantify the radioactive S1P spots using a phosphorimager or by scraping the spots and using a scintillation counter.
-
Data Analysis: Calculate the percentage of SK inhibition by DMS compared to the vehicle control.
Western Blot Analysis for Apoptosis Markers
This protocol provides a general workflow for detecting the cleavage of PARP, a hallmark of apoptosis, following DMS treatment.[4][13][14][15][16][17]
Objective: To assess the induction of apoptosis by DMS through the detection of cleaved PARP.
Materials:
-
Cell culture of interest
-
This compound (DMS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffers
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PARP (recognizing both full-length and cleaved forms)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Workflow Diagram:
Procedure:
-
Cell Treatment: Treat cells with various concentrations of DMS for the desired time points. Include a vehicle-treated control.
-
Cell Lysis: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE: Load equal amounts of protein per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against PARP overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add a chemiluminescent substrate.
-
Imaging: Capture the signal using an appropriate imaging system. The appearance of a cleaved PARP band and a decrease in the full-length PARP band indicate apoptosis.
Cell Viability Assay (MTT Assay)
This protocol describes a colorimetric assay to assess cell metabolic activity, which is used as an indicator of cell viability, proliferation, and cytotoxicity.[4]
Objective: To determine the effect of DMS on cell viability.
Materials:
-
Cell culture of interest
-
96-well plates
-
This compound (DMS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
DMS Treatment: Treat the cells with a range of DMS concentrations for various time periods.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan (B1609692).
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Conclusion
This compound is a potent bioactive lipid that plays a crucial role in determining cell fate, primarily through its competitive inhibition of sphingosine kinase. By shifting the sphingolipid rheostat towards the pro-apoptotic ceramide, DMS effectively induces cell death in various cancer cell lines. Its influence extends to other critical signaling pathways, including the NF-κB and calcium signaling networks, further highlighting its potential as a therapeutic agent. This technical guide provides a foundational understanding of the core signaling mechanisms of DMS, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in further exploring the therapeutic utility of this fascinating molecule.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. avantiresearch.com [avantiresearch.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. DMS triggers apoptosis associated with the inhibition of SPHK1/NF-κB activation and increase in intracellular Ca2+ concentration in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is a potent competitive inhibitor of sphingosine kinase but not of protein kinase C: modulation of cellular levels of sphingosine 1-phosphate and ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sphingosine and its methylated derivative this compound (DMS) induce apoptosis in a variety of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N,N-dimethyl phytosphingosine induces caspase-8-dependent cytochrome c release and apoptosis through ROS generation in human leukemia cells (Journal Article) | OSTI.GOV [osti.gov]
- 8. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 9. caymanchem.com [caymanchem.com]
- 10. The sphingosine kinase inhibitor this compound inhibits neointimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | CAS:119567-63-4 | Sphingosine kinase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 12. A sphingosine kinase activity assay using direct infusion electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. novateinbio.com [novateinbio.com]
- 14. Western blot protocol | Abcam [abcam.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. bio-rad.com [bio-rad.com]
- 17. Western Blot Protocols and Recipes | Thermo Fisher Scientific - HK [thermofisher.com]
The Role of N,N-Dimethylsphingosine in Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N,N-Dimethylsphingosine (DMS) is a naturally occurring sphingolipid that has garnered significant attention in cancer research for its potent pro-apoptotic properties. This technical guide provides an in-depth analysis of the molecular mechanisms by which DMS induces programmed cell death. As a competitive inhibitor of sphingosine (B13886) kinase (SphK), DMS plays a pivotal role in modulating the cellular rheostat between pro-survival sphingosine-1-phosphate (S1P) and pro-apoptotic ceramide. This guide details the signaling pathways affected by DMS, presents quantitative data on its efficacy, outlines key experimental protocols for its study, and provides visual representations of its mechanisms of action. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of targeting sphingolipid metabolism in cancer.
Introduction to this compound
This compound is a methylated derivative of sphingosine, a fundamental component of sphingolipids.[1] It has been identified as a key player in the regulation of cell fate, with a primary role in promoting apoptosis in a variety of cancer cell lines.[1] Unlike many therapeutic agents, DMS's mechanism of action is not centered on direct DNA damage but rather on the intricate modulation of lipid signaling pathways that govern cellular survival and death.
The Core Mechanism: Inhibition of Sphingosine Kinase and the Ceramide/S1P Rheostat
The central mechanism of DMS-induced apoptosis lies in its ability to act as a potent and competitive inhibitor of sphingosine kinase (SphK), particularly SphK1.[2][3][4] SphK1 is an enzyme that catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a well-established pro-survival signaling molecule.[3][5]
By inhibiting SphK1, DMS effectively blocks the production of S1P.[2][4] This inhibition leads to a crucial shift in the intracellular balance between S1P and its precursor, ceramide. This balance, often referred to as the "ceramide/S1P rheostat," is a critical determinant of cell fate.[3][6] An increase in the ceramide-to-S1P ratio is a potent signal for the induction of apoptosis.[3][4][5] DMS, therefore, promotes apoptosis by tipping this balance in favor of the pro-apoptotic ceramide.[3][4][6]
Caption: The Ceramide/S1P Rheostat and DMS Intervention.
Downstream Signaling Pathways Modulated by DMS
The DMS-induced shift in the ceramide/S1P ratio triggers a cascade of downstream signaling events that collectively drive the cell towards apoptosis.
Inhibition of Pro-Survival Pathways
-
NF-κB Pathway: DMS has been shown to suppress the activation of the nuclear factor-κB (NF-κB) signaling pathway.[2][7] NF-κB is a key transcription factor that promotes the expression of anti-apoptotic genes. By inhibiting NF-κB, DMS reduces the cell's ability to resist apoptotic signals.[2]
-
Akt Kinase: DMS treatment leads to a decrease in the activity of Akt kinase, a central node in cell survival signaling.[8][9] The inhibition of Akt further sensitizes the cell to apoptosis.
-
ERK: The extracellular signal-regulated kinase (ERK) pathway, typically associated with cell proliferation and survival, is also attenuated by DMS.[8][9]
Activation of Pro-Apoptotic Pathways
-
JNK and p38 MAP Kinase: In contrast to the inhibition of pro-survival kinases, DMS activates the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.[8] These stress-activated protein kinases are known to play a crucial role in promoting apoptosis in response to cellular stress.
-
Caspase Activation: A hallmark of apoptosis is the activation of a cascade of proteases known as caspases. DMS treatment leads to the activation of initiator caspases, such as caspase-8 and caspase-9, and executioner caspases, like caspase-3.[2][10] Activated caspase-3 is responsible for cleaving key cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis.[2][10]
Mitochondrial Involvement
The mitochondria play a central role in the intrinsic pathway of apoptosis. DMS has been observed to induce changes in mitochondrial membrane potential (MMP).[8] While an initial transient increase in MMP may occur, this is followed by a sustained decrease, which is a key event in the apoptotic process.[8] This loss of MMP is often associated with the release of cytochrome c from the mitochondria into the cytosol, a critical step in the formation of the apoptosome and the activation of caspase-9.[8][10] Furthermore, DMS can lead to the downregulation of anti-apoptotic Bcl-2 family members.[10]
Intracellular Calcium Signaling
DMS treatment has been shown to increase intracellular calcium concentrations ([Ca2+]i).[2][7] Elevated intracellular calcium can act as a potent trigger for apoptosis through various mechanisms, including the activation of calcium-dependent proteases and the induction of mitochondrial stress.[2]
Caption: DMS-Induced Apoptotic Signaling Pathways.
Quantitative Data on DMS-Induced Apoptosis
The pro-apoptotic efficacy of DMS has been quantified in various cancer cell lines. The following tables summarize key data from published studies.
| Cell Line | Treatment Duration | IC50 Value (µM) | Reference |
| A549 (Human Lung Cancer) | 24 h | 4.864 | [2] |
| A549 (Human Lung Cancer) | 48 h | 4.788 | [2] |
| A549 (Human Lung Cancer) | 72 h | 4.456 | [2] |
| Porcine VSMC | Not Specified | 12 ± 6 (for [3H]-thymidine incorporation) | [9] |
| Human Platelets | Not Specified | ~5 (for SphK activity) | [11] |
Table 1: IC50 Values of DMS in Various Cell Types.
| Cell Line | DMS Concentration (µM) | Treatment Duration (h) | Percentage of Apoptotic Cells | Reference |
| A549 | 1 | 24 | Increased | [2] |
| A549 | 2 | 24 | Increased | [2] |
| A549 | 4 | 24 | Significantly Increased | [2] |
| A549 | 1 | 48 | Increased | [2] |
| A549 | 2 | 48 | Significantly Increased | [2] |
| A549 | 4 | 48 | Significantly Increased | [2] |
| Human Leukemic Cell Lines (CMK-7, HL60, U937) | 20 (Sphingosine) | 6 | Up to 90% | [1] |
| Human Colonic Carcinoma Cells (HT29, HRT18, MKN74, COLO205) | Not Specified | Not Specified | >50% | [1] |
Table 2: Induction of Apoptosis by DMS in Cancer Cell Lines. (Note: Some data points indicate a qualitative increase as specific percentages were not provided in the source material.)
Experimental Protocols for Studying DMS-Induced Apoptosis
The following are detailed methodologies for key experiments commonly used to investigate the pro-apoptotic effects of DMS.
Cell Culture and DMS Treatment
-
Cell Lines: A549 (human lung carcinoma), U937 (human monocytic leukemia), and other relevant cancer cell lines are commonly used.
-
Culture Conditions: Cells are typically cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.
-
DMS Preparation: this compound is typically dissolved in a suitable solvent such as ethanol (B145695) or DMSO to create a stock solution, which is then diluted in culture medium to the desired final concentrations for treatment. A vehicle control (medium with the solvent alone) should always be included.
Apoptosis Quantification by Annexin V/Propidium Iodide (PI) Staining
This is a standard flow cytometry-based assay to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC, Alexa Fluor 488) for detection. Propidium iodide is a fluorescent nucleic acid stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
-
Protocol:
-
Seed cells in a 6-well plate and treat with various concentrations of DMS for the desired time periods.
-
Harvest the cells by trypsinization (for adherent cells) and centrifugation.
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of fluorochrome-conjugated Annexin V and 1 µL of PI solution to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Viable cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Caption: Experimental Workflow for Annexin V/PI Apoptosis Assay.
Western Blot Analysis for Protein Expression and Cleavage
Western blotting is used to detect changes in the levels and cleavage of key proteins involved in apoptosis.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect target proteins.
-
Protocol:
-
Treat cells with DMS as described above.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, SphK1, p-Akt, etc.) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Caspase Activity Assay
Fluorometric or colorimetric assays can be used to quantify the activity of specific caspases.
-
Principle: These assays utilize a specific peptide substrate for a particular caspase (e.g., DEVD for caspase-3) that is conjugated to a fluorophore or a chromophore. When the caspase is active, it cleaves the substrate, releasing the fluorophore or chromophore, which can then be measured.
-
Protocol:
-
Treat cells with DMS in a 96-well plate.
-
Lyse the cells according to the manufacturer's instructions for the specific caspase activity assay kit.
-
Add the caspase substrate to the cell lysate.
-
Incubate at 37°C for 1-2 hours.
-
Measure the fluorescence or absorbance using a microplate reader.
-
The signal intensity is directly proportional to the caspase activity.
-
Conclusion and Future Directions
This compound is a powerful tool for inducing apoptosis in cancer cells through its targeted inhibition of sphingosine kinase and the subsequent modulation of the ceramide/S1P rheostat. The downstream effects on a multitude of signaling pathways underscore the central role of sphingolipid metabolism in regulating cell fate. The data presented in this guide highlight the potential of DMS and other SphK inhibitors as therapeutic agents in oncology.
Future research should focus on the in vivo efficacy and safety of DMS and its analogs. Furthermore, exploring combination therapies where DMS is used to sensitize cancer cells to conventional chemotherapeutics or targeted therapies could be a promising avenue. A deeper understanding of the intricate crosstalk between sphingolipid signaling and other cellular pathways will undoubtedly open new doors for the development of novel and effective cancer treatments. The detailed protocols and pathway diagrams provided herein are intended to facilitate further investigation into this exciting field of research.
References
- 1. Sphingosine and its methylated derivative this compound (DMS) induce apoptosis in a variety of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DMS triggers apoptosis associated with the inhibition of SPHK1/NF-κB activation and increase in intracellular Ca2+ concentration in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound is a potent competitive inhibitor of sphingosine kinase but not of protein kinase C: modulation of cellular levels of sphingosine 1-phosphate and ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of Ceramide and Sphingolipid Metabolism in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. DMS triggers apoptosis associated with the inhibition of SPHK1/NF-κB activation and increase in intracellular Ca2+ concentration in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of N,N,-dimethyl-D-erythro-sphingosine-induced apoptosis and signaling in U937 cells: independence of sphingosine kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The sphingosine kinase inhibitor this compound inhibits neointimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N,N-dimethyl phytosphingosine induces caspase-8-dependent cytochrome c release and apoptosis through ROS generation in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to N,N-Dimethylsphingosine as an Endogenous Metabolite
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N,N-Dimethylsphingosine (DMS) is an endogenous sphingolipid metabolite that has emerged as a critical signaling molecule involved in a myriad of cellular processes. Initially recognized for its role as a competitive inhibitor of sphingosine (B13886) kinase (SphK), the enzyme responsible for producing the pro-survival lipid sphingosine-1-phosphate (S1P), DMS is now understood to possess a broader range of biological activities. This technical guide provides a comprehensive overview of the core aspects of DMS, including its metabolic pathways, physiological concentrations, key signaling roles, and detailed experimental protocols for its study. A central focus is the presentation of quantitative data in structured tables and the visualization of complex biological pathways and experimental workflows using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers and professionals in drug development seeking to understand and target the multifaceted roles of DMS in health and disease.
Metabolism of this compound
The cellular levels of this compound are tightly regulated through a balance of its synthesis and degradation.
Biosynthesis
The primary route for the biosynthesis of DMS is the sequential N-methylation of sphingosine. This process is catalyzed by a specific N-methyltransferase.
-
Enzyme: Sphingosine N-methyltransferase.[1]
-
Substrate: Sphingosine.[1]
-
Co-factor: S-adenosyl-L-methionine (SAM) serves as the methyl group donor.
-
Location: The enzymatic activity for sphingosine N-methyltransferase has been detected in mouse brain tissue homogenates.[1]
The biosynthesis of sphingosine itself originates from the condensation of serine and palmitoyl-CoA.[2]
Biosynthesis pathway of this compound from its precursors.
Degradation
The metabolic fate of this compound is not as well-characterized as its biosynthesis. It is hypothesized to undergo degradation through pathways similar to other sphingolipids, potentially involving phosphorylation and subsequent cleavage. However, specific enzymes responsible for DMS degradation have not been definitively identified.
Quantitative Data
Precise quantification of endogenous DMS levels is crucial for understanding its physiological and pathological roles. While data on absolute concentrations in human tissues are limited, its presence has been confirmed in various cell types and tissues.[3]
| Biological Matrix | Species | Concentration/Amount | Method of Detection | Reference |
| Human Platelets | Human | Present, but not quantified | Not specified | [3] |
| Spinal Cord (Dorsal Horn) | Rat | Upregulated in neuropathic pain models | Metabolomics | [4] |
| Human Oligodendrocytes | Human | Produced upon challenge with white matter damaging agents | Not specified | [4] |
Inhibition Constants (Ki) for Sphingosine Kinases:
| Enzyme | Inhibition Type | Ki Value (µM) | Reference |
| Sphingosine Kinase 1 (SphK1) | Competitive | ~5 | Not specified in provided text |
| Sphingosine Kinase 2 (SphK2) | Non-competitive | ~12 | Not specified in provided text |
Signaling Pathways and Biological Functions
This compound exerts its biological effects through the modulation of several key signaling pathways, extending beyond its well-established role as a sphingosine kinase inhibitor.
Inhibition of Sphingosine Kinase and the Sphingolipid Rheostat
DMS is a potent inhibitor of both isoforms of sphingosine kinase, SphK1 and SphK2.[5] By inhibiting these enzymes, DMS prevents the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a critical signaling molecule that promotes cell survival, proliferation, and inflammation.[5] This inhibition shifts the "sphingolipid rheostat" towards an accumulation of pro-apoptotic sphingolipids like sphingosine and ceramide.[5]
DMS inhibits SphK, shifting the balance towards apoptosis.
Role in Neuropathic Pain and Inflammation
Endogenous DMS has been identified as a key player in the pathogenesis of neuropathic pain.[4][6] In animal models, its levels are elevated in the spinal cord following nerve injury.[4] DMS can sensitize neurons in the central nervous system and induce the release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and monocyte chemoattractant protein-1 (MCP-1), from astrocytes.[4][6] This neuroinflammatory response contributes to the development and maintenance of chronic pain states.[6] Recent studies also suggest that DMS can enhance the binding of nerve growth factor (NGF) to its receptor, TrkA, potentially contributing to neuropathic pain-like behaviors.[7]
Signaling cascade of DMS in the development of neuropathic pain.
Induction of Apoptosis in Cancer Cells
DMS has been shown to induce apoptosis in various cancer cell lines, including those of hematopoietic and carcinoma origin.[8] The pro-apoptotic effects of DMS are multifaceted and can occur independently of its inhibition of sphingosine kinase.[9] In some cancer cells, DMS can modulate the activity of several signaling molecules, including the activation of JNK and p38 MAP kinase, and the inhibition of ERK and Akt kinase.[9][10] It can also induce cytochrome c release from mitochondria, a key event in the intrinsic apoptotic pathway.[9]
References
- 1. Enzymatic synthesis of N,N-dimethyl-sphingosine: demonstration of the sphingosine: N-methyltransferase in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lipidmaps.org [lipidmaps.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Alterations in Spinal Cord Metabolism during Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is a potent competitive inhibitor of sphingosine kinase but not of protein kinase C: modulation of cellular levels of sphingosine 1-phosphate and ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. avantiresearch.com [avantiresearch.com]
- 7. Evaluation of chiral N,N-dimethyl-sphingosine for the interaction between nerve growth factor and tropomyosin receptor kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sphingosine and its methylated derivative this compound (DMS) induce apoptosis in a variety of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of N,N,-dimethyl-D-erythro-sphingosine-induced apoptosis and signaling in U937 cells: independence of sphingosine kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of MAP kinase by sphingosine and its methylated derivative, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
N,N-Dimethylsphingosine (DMS): A Technical Guide on Structure, Function, and Signaling
Executive Summary: N,N-Dimethylsphingosine (DMS) is an endogenous N-methylated derivative of sphingosine (B13886) that functions as a critical modulator of sphingolipid metabolism and signaling.[1][2] Primarily recognized as a potent, competitive inhibitor of sphingosine kinase (SphK), DMS plays a pivotal role in regulating the cellular balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P).[3] This activity, coupled with its influence on protein kinase C, intracellular calcium levels, and other signaling cascades, makes DMS a significant molecule in cellular processes such as apoptosis, proliferation, and inflammation.[4][5][6] Consequently, DMS serves as an invaluable tool in research and a potential target for therapeutic development, particularly in oncology and neuropathic pain management.
Introduction to this compound
Sphingolipids are a class of lipids that serve not only as structural components of cell membranes but also as bioactive molecules that regulate a wide range of cellular functions. The dynamic equilibrium between key sphingolipid metabolites—ceramide, sphingosine, and sphingosine-1-phosphate (S1P)—often referred to as the "sphingolipid rheostat," dictates cell fate decisions like proliferation, survival, and apoptosis.[7][8] this compound (DMS), a naturally occurring metabolite of sphingosine, has emerged as a key regulator of this balance.[1][9] It is produced in various tissues and tumor cell lines and exerts its primary biological effects through the potent inhibition of sphingosine kinases (SphK1 and SphK2), the enzymes responsible for phosphorylating sphingosine to produce S1P.[1][10][5] By blocking S1P production, DMS shifts the rheostat towards the accumulation of sphingosine and ceramide, which are typically associated with anti-proliferative and pro-apoptotic outcomes.[3][8]
Structure and Physicochemical Properties
This compound is a sphingoid base characterized by an 18-carbon aliphatic chain with a trans double bond, a hydroxyl group, and a dimethylated amino group.
-
Chemical Formula: C₂₀H₄₁NO₂[2]
-
Molar Mass: 327.553 g·mol⁻¹[2]
-
IUPAC Name: (2S,3R,4E)-2-(dimethylamino)octadec-4-ene-1,3-diol[11]
-
CAS Number: 119567-63-4[12]
DMS is a hydrophobic molecule, and its solubility characteristics necessitate the use of organic solvents like ethanol (B145695) or DMSO for experimental use.[12]
Molecular Function and Mechanism of Action
DMS modulates multiple signaling pathways, primarily through its interaction with key enzymes in lipid signaling.
Inhibition of Sphingosine Kinase (SphK)
The principal mechanism of action for DMS is the competitive inhibition of sphingosine kinase.[3] It targets both SphK1 and SphK2 isoforms.[13] By binding to the same site as sphingosine, DMS prevents the synthesis of S1P, a critical lipid second messenger involved in promoting cell growth, survival, and proliferation.[10] This inhibition is selective; at concentrations that effectively block SphK, DMS does not significantly inhibit N-acylation (ceramide synthesis) or protein kinase C (PKC).[10][12] This specificity makes DMS a valuable tool for studying the intracellular roles of the SphK/S1P pathway.[3]
Modulation of the Sphingolipid Rheostat
By inhibiting SphK, DMS directly alters the cellular concentrations of key sphingolipids. It decreases the basal levels of S1P and prevents its increase in response to stimuli.[3] Concurrently, the block in sphingosine phosphorylation leads to an accumulation of its precursors, sphingosine and ceramide.[3][14] This shift in the ceramide/S1P ratio is a critical factor in the pro-apoptotic effects of DMS, as ceramide accumulation is a well-established trigger for apoptosis.[8]
Effects on Other Kinases and Signaling Pathways
While DMS is highly selective for SphK over PKC at typical inhibitory concentrations, its relationship with other kinases can be complex.[10][12][15]
-
Protein Kinase C (PKC): While early reports suggested PKC inhibition, subsequent studies clarified that DMS does not inhibit PKC at concentrations where it potently inhibits SphK.[3][12] Some effects of DMS are PKC-independent.[16] However, DMS has also been reported to inhibit PKC in certain contexts, particularly at higher concentrations.[17]
-
MAPK and Akt Signaling: DMS has been shown to inhibit the mitogen-activated protein kinase (MAPK) cascade, specifically ERK-1/2 activation, in some tumor cell lines.[17][18] This inhibition may be an early step in DMS-induced apoptosis.[18] Additionally, DMS can reduce Akt signaling, a key pathway for cell survival.[10]
Regulation of Intracellular Calcium ([Ca²⁺]i)
DMS is known to increase the concentration of cytosolic calcium ([Ca²⁺]i).[5][6][17] This effect is dose-dependent and involves both the release of calcium from intracellular stores and an influx of calcium from the extracellular medium.[6][19] The mechanism of calcium influx appears to be distinct from store-operated calcium channels and can be modulated by G-proteins and tyrosine kinases.[6] This elevation of intracellular calcium is a contributing factor to its apoptotic effects.[5][19]
Quantitative Data Summary
The inhibitory potency of DMS has been quantified across various cell types and experimental systems.
| Parameter | Target Enzyme | Cell Line / System | Value | Reference |
| Kᵢ | Sphingosine Kinase | U937 Cell Extracts | 3.1 µM | [9][12] |
| Kᵢ | Sphingosine Kinase | PC12 Cell Extracts | 6.8 µM | [12] |
| Kᵢ | Sphingosine Kinase | Swiss 3T3 Cell Extracts | 2.3 µM | [12] |
| Kᵢ | Sphingosine Kinase 1 (SK1) | Recombinant Human | ~16 µM | [13] |
| Kᵢ | Sphingosine Kinase 2 (SK2) | Recombinant Human | ~14 µM | [13] |
| IC₅₀ | Sphingosine Kinase | Platelet Cytosolic Fraction | ~5 µM | [14][20] |
| IC₅₀ | [³H]-thymidine incorporation | Porcine VSMC | 12 ± 6 µM | [10][16] |
| IC₅₀ | ERK-1/2 Activation | Porcine VSMC | 15 ± 10 µM | [10][16] |
VSMC: Vascular Smooth Muscle Cells
Key Signaling Pathways Involving DMS
The multifaceted role of DMS can be visualized through its impact on central cellular signaling pathways.
Sphingolipid Metabolism and DMS Inhibition
DMS directly intervenes in sphingolipid metabolism at the point of S1P synthesis. This intervention triggers a cascade of changes that favor apoptosis over cell survival.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sphingosine and its methylated derivative this compound (DMS) induce apoptosis in a variety of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DMS triggers apoptosis associated with the inhibition of SPHK1/NF-κB activation and increase in intracellular Ca2+ concentration in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dimethylsphingosine increases cytosolic calcium and intracellular pH in human T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Human Metabolome Database: Showing metabocard for this compound (HMDB0013645) [hmdb.ca]
- 10. This compound | CAS:119567-63-4 | Sphingosine kinase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 11. Showing Compound this compound (FDB029615) - FooDB [foodb.ca]
- 12. caymanchem.com [caymanchem.com]
- 13. Targeting Sphingosine Kinases for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. This compound | SphK Inhibitor | For Research [benchchem.com]
- 16. The sphingosine kinase inhibitor this compound inhibits neointimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. avantiresearch.com [avantiresearch.com]
- 18. Inhibition of MAP kinase by sphingosine and its methylated derivative, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. DMS triggers apoptosis associated with the inhibition of SPHK1/NF-κB activation and increase in intracellular Ca2+ concentration in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound - Focus Biomolecules [mayflowerbio.com]
An In-depth Technical Guide to N,N-Dimethylsphingosine: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethylsphingosine (DMS) is an N-methylated derivative of sphingosine (B13886) that has emerged as a critical tool in the study of sphingolipid metabolism and signaling. Initially identified as a potent inhibitor of protein kinase C (PKC), subsequent research has redefined its primary role as a specific and competitive inhibitor of sphingosine kinase (SphK), the enzyme responsible for the phosphorylation of sphingosine to form the signaling molecule sphingosine-1-phosphate (S1P). This guide provides a comprehensive overview of the discovery, history, and key experimental findings related to DMS, with a focus on its mechanism of action and its utility as a pharmacological agent.
Discovery and Historical Perspective
The study of this compound began with investigations into the metabolic pathways of sphingolipids. In 1989, the enzymatic synthesis of N,N-dimethyl-sphingosine was demonstrated in mouse brain tissue, identifying the presence of a sphingosine:N-methyltransferase.[1] Early studies in the 1990s suggested that DMS, like sphingosine, was an inhibitor of protein kinase C (PKC). However, a pivotal study published in 1998 demonstrated that DMS is a potent and competitive inhibitor of sphingosine kinase (SphK) and does not inhibit PKC at concentrations that effectively block SphK activity.[2][3][4] This discovery was crucial in establishing DMS as a specific tool to investigate the biological functions of the SphK/S1P signaling axis.
Further research elucidated the role of DMS in modulating the "sphingolipid rheostat," the balance between the pro-apoptotic lipid ceramide and the pro-survival lipid S1P.[3][5] By inhibiting SphK, DMS decreases the cellular levels of S1P and leads to an accumulation of sphingosine, which can then be converted to ceramide, thereby promoting apoptosis in various cancer cell lines.[5][6] This pro-apoptotic activity has made DMS and its analogs subjects of interest in cancer drug development.[7]
More recently, DMS has been identified as an endogenous lipid involved in neuropathic pain.[8][9][10] Its concentration is elevated in the spinal cord in animal models of neuropathic pain, and direct administration of DMS can induce pain-like behaviors.[9][10] This has opened new avenues for research into the role of sphingolipid metabolism in pain signaling and for the development of novel analgesics.
Quantitative Data
The following tables summarize key quantitative data related to the inhibitory activity of this compound.
| Table 1: Inhibitory Constants (Ki) of DMS for Sphingosine Kinase | |
| Cell Line/Tissue | Ki (µM) |
| U937 monoblastic leukemia cell extracts | 3.1 |
| PC12 pheochromocytoma cell extracts | 6.8 |
| Swiss 3T3 fibroblast extracts | 2.3 |
Data sourced from Cayman Chemical product information, citing Edsall, L.C., et al. (1998) and Yatomi, Y., et al. (1996).[11]
| Table 2: Half-maximal Inhibitory Concentration (IC50) of DMS | |
| Parameter | IC50 (µM) |
| [3H]-thymidine incorporation in porcine vascular smooth muscle cells | 12 ± 6 |
| ERK-1/2 activation in porcine vascular smooth muscle cells | 15 ± 10 |
Data sourced from a study on the effect of DMS on neointimal hyperplasia.[12]
Signaling Pathways
The signaling pathways influenced by this compound are centered around its inhibition of sphingosine kinase and the subsequent alteration of the sphingolipid balance.
Caption: this compound (DMS) competitively inhibits Sphingosine Kinase (SphK).
The diagram above illustrates the central role of DMS in sphingolipid signaling. By inhibiting SphK, DMS blocks the conversion of sphingosine to S1P. This leads to a decrease in pro-survival S1P levels and an increase in sphingosine, which can then be acylated by ceramide synthase to form the pro-apoptotic lipid ceramide, shifting the cellular balance towards apoptosis.
Caption: DMS-induced apoptosis involves inhibition of SPHK1/NF-κB and increased intracellular calcium.
This diagram shows the downstream effects of DMS that lead to apoptosis. DMS has been shown to suppress the activation of SPHK1 and the transcription factor NF-κB, which is involved in promoting cell survival.[13] Additionally, DMS can induce an increase in intracellular calcium concentration, which is a known trigger for apoptotic pathways.[13] These events converge on the activation of executioner caspases like caspase-3 and the cleavage of substrates such as PARP, culminating in programmed cell death.[13]
Experimental Protocols
Detailed experimental protocols are essential for the replication and extension of research findings. Below are methodologies for key experiments involving DMS.
Synthesis of this compound
A common method for the synthesis of DMS is through the reductive methylation of sphingosine.
-
Materials: Sphingosine, formaldehyde (B43269) (CH₂O), sodium cyanoborohydride (NaCNBH₃), sodium acetate, and acetic acid.
-
Procedure:
-
Dissolve sphingosine in a suitable solvent mixture, such as methanol.
-
Add formaldehyde, sodium cyanoborohydride, sodium acetate, and acetic acid to the solution.
-
Stir the reaction mixture at room temperature for a specified period.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and extract the product.
-
Purify the crude product using column chromatography to obtain pure this compound.
-
This protocol is based on a method described for the preparation of [¹⁴C]DMS.[14]
Sphingosine Kinase Activity Assay
This assay measures the enzymatic activity of SphK by quantifying the formation of radiolabeled S1P.
-
Materials: Cell lysates or purified SphK, [γ-³²P]ATP or [³H]sphingosine, sphingosine (substrate), DMS (inhibitor), reaction buffer (containing MgCl₂, EDTA, Na₃VO₄, NaF, and protease inhibitors), and lipids for extraction (e.g., chloroform, methanol).
-
Procedure:
-
Prepare cell lysates from the desired cell type (e.g., U937, Swiss 3T3, PC12).[2][3]
-
Pre-incubate the cell lysate with or without DMS at various concentrations for a defined period.
-
Initiate the kinase reaction by adding the substrate (sphingosine) and the radioactive label ([γ-³²P]ATP or [³H]sphingosine).
-
Incubate the reaction mixture at 37°C for a specified time.
-
Stop the reaction by adding an acidic solution (e.g., HCl).
-
Extract the lipids from the reaction mixture using a chloroform/methanol/HCl solution.
-
Separate the lipids using thin-layer chromatography (TLC).
-
Visualize and quantify the radiolabeled S1P using autoradiography or a scintillation counter.
-
This is a generalized protocol based on methods described in the literature.[14][15]
Measurement of Cellular Ceramide and Sphingosine-1-Phosphate Levels
This protocol allows for the quantification of endogenous sphingolipid levels in response to DMS treatment.
-
Materials: Cultured cells, DMS, lipid extraction solvents (e.g., chloroform, methanol), internal standards for mass spectrometry, and access to liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Procedure:
-
Culture cells to the desired confluency and treat with DMS or vehicle control for various time points.
-
Harvest the cells and wash with phosphate-buffered saline (PBS).
-
Perform lipid extraction from the cell pellets using a suitable solvent system.
-
Add internal standards for accurate quantification.
-
Analyze the lipid extracts by LC-MS/MS to separate and quantify ceramide and S1P.
-
Normalize the lipid levels to the total protein or cell number.
-
This protocol is a standard approach for lipidomics analysis.
Conclusion
This compound has evolved from being considered a general PKC inhibitor to a well-established, specific, and potent competitive inhibitor of sphingosine kinase. This has made it an invaluable molecular probe for dissecting the complex roles of the sphingosine kinase/S1P signaling pathway in a multitude of cellular processes, including proliferation, survival, apoptosis, and inflammation. Its involvement in neuropathic pain has further expanded its relevance. The quantitative data, signaling pathway diagrams, and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this important sphingolipid. Future research will likely continue to uncover novel functions of DMS and explore the therapeutic potential of targeting the sphingolipid metabolic pathway.
References
- 1. Enzymatic synthesis of N,N-dimethyl-sphingosine: demonstration of the sphingosine: N-methyltransferase in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound is a potent competitive inhibitor of sphingosine kinase but not of protein kinase C: modulation of cellular levels of sphingosine 1-phosphate and ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Sphingosine and its methylated derivative this compound (DMS) induce apoptosis in a variety of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound conjugates of poly-L-glutamic acid: synthesis, characterization, and initial biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. avantiresearch.com [avantiresearch.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Evaluation of chiral N,N-dimethyl-sphingosine for the interaction between nerve growth factor and tropomyosin receptor kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. The sphingosine kinase inhibitor this compound inhibits neointimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DMS triggers apoptosis associated with the inhibition of SPHK1/NF-κB activation and increase in intracellular Ca2+ concentration in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. This compound inhibition of sphingosine kinase and sphingosine 1-phosphate activity in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
The Physiological Role of N,N-Dimethylsphingosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Dimethylsphingosine (DMS) is an endogenous N-methylated derivative of sphingosine (B13886) that has emerged as a critical bioactive lipid with diverse physiological and pathophysiological roles.[1] Primarily recognized as a potent competitive inhibitor of sphingosine kinase (SphK), the enzyme responsible for the synthesis of the pro-survival signaling molecule sphingosine-1-phosphate (S1P), DMS plays a significant role in modulating the cellular "sphingolipid rheostat" that balances cell fate decisions such as proliferation, apoptosis, and differentiation.[2][3][4] This technical guide provides an in-depth exploration of the core physiological functions of DMS, detailing its impact on key signaling pathways, its involvement in various disease states, and the experimental methodologies employed in its study. Quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized to facilitate a comprehensive understanding of this multifaceted sphingolipid.
Core Mechanism of Action: Inhibition of Sphingosine Kinase
This compound's primary and most well-characterized physiological function is the competitive inhibition of sphingosine kinase (SphK), with activity against both isoforms, SphK1 and SphK2.[2][5] By blocking the phosphorylation of sphingosine to S1P, DMS effectively reduces the cellular levels of the pro-growth and pro-survival lipid S1P.[3] This inhibition leads to a concurrent increase in the cellular concentrations of sphingosine and its metabolic precursor, ceramide, both of which are generally considered pro-apoptotic.[3] This shift in the balance between S1P and ceramide/sphingosine is a central mechanism through which DMS exerts many of its cellular effects.[2][3]
Quantitative Data on Sphingosine Kinase Inhibition
| Cell Line/Tissue | Enzyme Source | Ki (µM) | IC50 (µM) | Reference |
| U937 (human monoblastic leukemia) | Cell Extracts | 3.1 | [6] | |
| PC12 (rat pheochromocytoma) | Cell Extracts | 6.8 | [6] | |
| Swiss 3T3 (mouse fibroblasts) | Cell Extracts | 2.3 | [6] | |
| Porcine Vascular Smooth Muscle Cells | 12 ± 6 (for [3H]-thymidine incorporation) | [7] | ||
| Porcine Vascular Smooth Muscle Cells | 15 ± 10 (for ERK-1/2 activation) | [7] | ||
| Human Platelets | Cytosolic Fractions | Potent Inhibition (stronger than DL-threo-dihydrosphingosine) | [8] |
Key Signaling Pathways Modulated by this compound
DMS influences several critical intracellular signaling cascades, primarily as a consequence of its inhibitory action on SphK and the subsequent alteration of the sphingolipid balance.
The Sphingolipid Rheostat and Apoptosis
By inhibiting SphK, DMS decreases S1P levels while increasing ceramide levels, effectively tipping the sphingolipid rheostat towards apoptosis.[2][3] This pro-apoptotic effect has been observed in a variety of cancer cell lines, including hematopoietic and carcinoma cells.[9] DMS-induced apoptosis is often associated with the activation of caspases and PARP cleavage.[10] Interestingly, while DMS induces apoptosis, some studies have shown that apoptotic stimuli can, in turn, upregulate SphK1 expression, potentially as a feedback mechanism to promote the clearance of apoptotic cells by releasing S1P as a "come-and-get-me" signal.[4]
Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) Pathways
The relationship between DMS and Protein Kinase C (PKC) has been a subject of some debate. While early studies suggested that DMS could inhibit PKC, more recent evidence indicates that at concentrations where it effectively inhibits SphK, DMS does not significantly affect PKC activity or its membrane translocation.[2][3] However, some context-specific effects on PKC isoforms, such as PKCε, have been reported, particularly in the context of cardioprotection.[11]
DMS has also been shown to inhibit the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically ERK-1/2, in certain cancer cell lines.[12] This inhibition of MAPK activity appears to be an early event in DMS-induced apoptosis and may be mediated by an increase in tyrosine phosphatase activity.[12]
Intracellular Calcium Mobilization
DMS is known to increase intracellular calcium concentrations ([Ca2+]i) in various cell types, including astrocytes and cancer cells.[1][10] This elevation in intracellular calcium can contribute to its pro-apoptotic effects and its role in neuropathic pain by sensitizing neurons.[1][10]
Signaling Pathway Diagram
Caption: this compound (DMS) signaling pathways.
Physiological and Pathophysiological Roles
The modulatory effects of DMS on fundamental cellular processes translate into significant roles in various physiological and disease contexts.
Cancer
DMS exhibits potent anti-cancer properties primarily through the induction of apoptosis in a wide range of cancer cell lines, including leukemia, colon carcinoma, and lung cancer.[5][9][10] Its ability to inhibit SphK1, which is often overexpressed in tumors and contributes to cancer progression and drug resistance, makes DMS and its derivatives attractive candidates for cancer therapy.[13][14] Furthermore, DMS has been shown to inhibit tumor growth in vivo in nude mice models.[15]
Inflammation and Neuropathic Pain
DMS is increasingly recognized as a key player in inflammation and pain signaling. It has been identified as an endogenous metabolite that is upregulated in the dorsal horn of the spinal cord in rat models of neuropathic pain.[16] Intrathecal injection of DMS can induce mechanical hypersensitivity, suggesting a direct role in pain generation.[16] The mechanism is thought to involve the sensitization of central nervous system neurons, an increase in intracellular calcium in astrocytes, and the inhibition of glutamate (B1630785) uptake.[1] In the context of inflammation, DMS has been shown to reduce the release of inflammatory mediators and has been investigated as a therapeutic agent in conditions like Chagas disease cardiomyopathy.[1] It has also been shown that oligodendrocytes can produce DMS, particularly in response to damage, linking it to the inflammatory processes in diseases like multiple sclerosis.[17]
Cardiovascular System
The role of DMS in the cardiovascular system appears to be concentration-dependent. While higher concentrations are generally inhibitory, low concentrations (0.3-1 µM) of DMS have been found to be cardioprotective against ischemia/reperfusion injury.[11] This protective effect is mediated through a PKCε-dependent activation of cytosolic SphK, leading to the activation of the pro-survival Akt pathway.[11] In vascular smooth muscle cells, DMS inhibits proliferation and neointimal formation after vascular injury, suggesting a potential therapeutic role in preventing restenosis.[7]
Experimental Protocols
A variety of experimental techniques are employed to study the physiological roles of this compound. Below are outlines of key methodologies.
Sphingosine Kinase Activity Assay
This assay is fundamental to demonstrating the inhibitory effect of DMS on SphK.
Principle: The assay measures the conversion of radiolabeled sphingosine to sphingosine-1-phosphate by SphK in the presence or absence of DMS.
Generalized Protocol:
-
Enzyme Source Preparation: Prepare cytosolic or cell lysate fractions from cultured cells (e.g., U937, PC12, Swiss 3T3) or tissues.
-
Reaction Mixture: In a reaction buffer (typically containing Tris-HCl, MgCl₂, ATP, and phosphatase inhibitors), combine the enzyme source with [γ-³²P]ATP and sphingosine.
-
Inhibition: For inhibition studies, pre-incubate the enzyme with varying concentrations of DMS before adding the substrates.
-
Reaction: Incubate the mixture at 37°C for a specified time (e.g., 15-30 minutes).
-
Lipid Extraction: Stop the reaction and extract the lipids using a chloroform/methanol/HCl solution.
-
Separation: Separate the lipids by thin-layer chromatography (TLC).
-
Detection and Quantification: Visualize the radiolabeled S1P using autoradiography and quantify the radioactivity using a scintillation counter or phosphorimager.
Cell Viability and Apoptosis Assays
These assays are used to determine the cytotoxic and pro-apoptotic effects of DMS.
-
MTT Assay: Measures cell viability based on the metabolic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan (B1609692) by mitochondrial dehydrogenases. A decrease in formazan production indicates reduced cell viability.
-
Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, apoptotic, and necrotic cells using flow cytometry. Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI enters and stains the DNA of late apoptotic and necrotic cells with compromised membrane integrity.
-
Caspase Activity Assays: Measures the activity of executioner caspases (e.g., caspase-3) using fluorogenic or colorimetric substrates.
-
Western Blotting for Apoptosis Markers: Detects the cleavage of PARP or the expression levels of pro- and anti-apoptotic proteins of the Bcl-2 family.
Intracellular Calcium Measurement
This technique is used to assess the effect of DMS on intracellular calcium signaling.
Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). Changes in intracellular calcium concentration are detected as changes in fluorescence intensity.
Generalized Protocol:
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye.
-
Imaging: Mount the cells on a fluorescence microscope equipped with a camera.
-
Stimulation: Perfuse the cells with a buffer containing DMS.
-
Data Acquisition: Record the changes in fluorescence intensity over time.
Experimental Workflow Diagram
Caption: Experimental workflows for studying this compound.
Conclusion and Future Directions
This compound is a pivotal bioactive sphingolipid that exerts a wide array of physiological effects, primarily through its potent inhibition of sphingosine kinase. Its ability to modulate the sphingolipid rheostat makes it a key regulator of cell fate, with profound implications for cancer biology, inflammation, neuropathic pain, and cardiovascular physiology. The diverse roles of DMS underscore the therapeutic potential of targeting the sphingolipid metabolic pathway.
Future research should focus on elucidating the context-dependent nuances of DMS signaling, including its interactions with specific protein kinase C isoforms and other potential molecular targets beyond SphK. The development of more specific inhibitors for SphK1 and SphK2 will further clarify the distinct roles of these isoenzymes and the downstream consequences of their inhibition. For drug development professionals, the synthesis and evaluation of DMS analogs with improved pharmacokinetic and pharmacodynamic properties could pave the way for novel therapeutics for a range of diseases, from cancer to chronic pain. A deeper understanding of the endogenous regulation of DMS production and metabolism will also be crucial in harnessing its therapeutic potential.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound is a potent competitive inhibitor of sphingosine kinase but not of protein kinase C: modulation of cellular levels of sphingosine 1-phosphate and ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptosis induces expression of sphingosine kinase 1 to release sphingosine-1-phosphate as a “come-and-get-me” signal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Sphingosine Kinases for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. The sphingosine kinase inhibitor this compound inhibits neointimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound inhibition of sphingosine kinase and sphingosine 1-phosphate activity in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sphingosine and its methylated derivative this compound (DMS) induce apoptosis in a variety of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DMS triggers apoptosis associated with the inhibition of SPHK1/NF-κB activation and increase in intracellular Ca2+ concentration in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Low dose N, N-dimethylsphingosine is cardioprotective and activates cytosolic sphingosine kinase by a PKCepsilon dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of MAP kinase by sphingosine and its methylated derivative, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. This compound - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
The Dichotomous Role of N,N-Dimethylsphingosine on Protein Kinase C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Dimethylsphingosine (DMS), a methylated derivative of the bioactive lipid sphingosine (B13886), has emerged as a critical modulator of cellular signaling pathways. While extensively recognized as a competitive inhibitor of sphingosine kinase (SphK), its interaction with Protein Kinase C (PKC) is multifaceted and context-dependent. This technical guide provides an in-depth analysis of the complex relationship between DMS and PKC, consolidating current research findings to offer a comprehensive resource for professionals in cellular biology and drug development. We will explore its inhibitory and, paradoxically, activatory effects on specific PKC isoforms, delineate the signaling pathways involved, and provide detailed experimental protocols for investigating these interactions.
Introduction: The Complex Interplay of Sphingolipids and Protein Kinase C
Protein Kinase C represents a family of serine/threonine kinases that are central to a myriad of cellular processes, including proliferation, differentiation, apoptosis, and inflammation. Their activity is tightly regulated by second messengers, most notably diacylglycerol (DAG) and intracellular calcium. Sphingolipids, another class of essential signaling molecules, have been shown to intersect with PKC signaling at multiple junctures. Sphingosine, the metabolic precursor of DMS, is a known inhibitor of PKC. This compound, an endogenous sphingolipid, has been investigated for its potential to modulate PKC activity, revealing a complex and often contradictory relationship that is dependent on the specific PKC isoform, the cellular environment, and the concentration of DMS. Understanding this intricate interplay is crucial for elucidating the physiological roles of DMS and for the development of targeted therapeutics.
Quantitative Analysis of this compound's Effect on PKC and Related Pathways
The effect of DMS on PKC is not straightforward, with evidence supporting both inhibitory and activatory roles, as well as PKC-independent mechanisms of action. The following tables summarize the quantitative data from key studies.
Table 1: Inhibitory and Activatory Effects of this compound on Protein Kinase C Isoforms
| PKC Isoform | Effect | Concentration | Cell/System Type | Reference |
| Purified PKC | Inhibition | Not specified | In vitro (vesicle and mixed micellar assays) | [1] |
| PKC (in platelets) | Inhibition of 40kD protein phosphorylation | Not specified | Human Platelets | [1] |
| PKCε | Activation | 0.3 µM and 1 µM | Murine Hearts | [2] |
| PKCε | Inhibition | 10 µM | Murine Hearts | [2] |
| PKCα | No effect on translocation | Up to 20 µM | PC12 Cells | [3] |
| PKCδ | No effect on translocation | Up to 20 µM | PC12 Cells | [3] |
| General PKC | No effect on activity or membrane translocation | Concentrations that inhibit SphK | Various cell types | [3][4] |
Table 2: PKC-Independent Effects of this compound
| Target | Effect | IC50 Value | Cell/System Type | Reference |
| ERK-1/2 Activation | Inhibition | 15 ± 10 µM | Porcine Vascular Smooth Muscle Cells | [5][6] |
| [3H]-thymidine incorporation (Cell Proliferation) | Inhibition | 12 ± 6 µM | Porcine Vascular Smooth Muscle Cells | [5][6] |
| Akt Signaling | Reduction | Not specified | Porcine Vascular Smooth Muscle Cells | [5] |
Signaling Pathways Modulated by this compound
DMS influences several critical signaling cascades, some of which are directly linked to PKC, while others are independent of its action on this kinase family.
PKCε-Dependent Activation of Sphingosine Kinase 1
At low micromolar concentrations, DMS exhibits a cardioprotective effect by activating cytosolic Sphingosine Kinase 1 (SphK1) through a PKCε-dependent mechanism. This pathway is crucial for promoting cell survival.
PKC-Independent Inhibition of Proliferative Signaling
DMS can inhibit cell proliferation through pathways that are independent of PKC. This is particularly relevant in vascular smooth muscle cells, where DMS has been shown to inhibit neointimal hyperplasia.
Detailed Experimental Protocols
To facilitate reproducible research, this section provides detailed methodologies for key experiments cited in the study of DMS and PKC interactions.
In Vitro Protein Kinase C Activity Assay
This protocol is adapted from methodologies used to assess the direct effect of compounds on purified PKC activity.
Materials:
-
Purified Protein Kinase C
-
Assay Dilution Buffer (ADB): 20 mM MOPS, pH 7.2, 25 mM β-glycerol phosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM dithiothreitol
-
Substrate: Myelin basic protein (MBP) or a specific PKC peptide substrate
-
Lipid Activator: Phosphatidylserine and diacylglycerol
-
[γ-³²P]ATP
-
This compound (DMS) stock solution in DMSO
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing ADB, the PKC substrate, and the lipid activator.
-
Add varying concentrations of DMS (or DMSO as a vehicle control) to the reaction mixture.
-
Initiate the reaction by adding purified PKC enzyme.
-
Start the phosphorylation reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for 10-15 minutes.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the P81 paper using a scintillation counter.
-
Calculate the percentage of PKC inhibition at each DMS concentration relative to the vehicle control.
Western Blot Analysis of PKC Translocation
This protocol is designed to assess the effect of DMS on the translocation of PKC isoforms from the cytosol to the membrane, a key indicator of their activation.
Materials:
-
Cell line of interest (e.g., PC12, Swiss 3T3)
-
Cell culture medium and supplements
-
This compound (DMS)
-
Phorbol 12-myristate 13-acetate (PMA) as a positive control
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer for subcellular fractionation (containing protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific for PKC isoforms (e.g., anti-PKCα, anti-PKCδ, anti-PKCε)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with various concentrations of DMS, a vehicle control (DMSO), or a positive control (PMA) for the specified time.
-
Wash cells with ice-cold PBS and harvest.
-
Perform subcellular fractionation to separate cytosolic and membrane fractions. This can be achieved by differential centrifugation after cell lysis in a hypotonic buffer.
-
Determine the protein concentration of the cytosolic and membrane fractions using a BCA assay.
-
Denature equal amounts of protein from each fraction by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the PKC isoform of interest overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities to determine the relative amount of the PKC isoform in the cytosolic and membrane fractions. An increase in the membrane-to-cytosol ratio indicates translocation.
Conclusion
The interaction between this compound and Protein Kinase C is a nuanced and highly specific process. While early in vitro studies suggested a general inhibitory role for DMS on PKC, subsequent research in intact cells has revealed a more complex picture. At concentrations that effectively inhibit its primary target, sphingosine kinase, DMS often shows no effect on the activity or translocation of several PKC isoforms. However, the discovery of a biphasic, concentration-dependent effect on PKCε highlights the importance of considering isoform specificity and the cellular context. Furthermore, the delineation of PKC-independent pathways through which DMS exerts significant cellular effects, such as the inhibition of ERK and Akt signaling, underscores the pleiotropic nature of this bioactive sphingolipid.
For researchers and drug development professionals, these findings have critical implications. The development of therapeutic strategies targeting sphingolipid metabolism must account for the potential off-target effects on PKC isoforms and other signaling molecules. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for further investigation into the intricate roles of this compound in health and disease. Future research should focus on elucidating the precise molecular mechanisms underlying the isoform-specific effects of DMS on PKC and further exploring the interplay between sphingolipid and protein kinase signaling networks.
References
- 1. Protein kinase C and platelet inhibition by D-erythro-sphingosine: comparison with this compound and commercial preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Low dose N, N-dimethylsphingosine is cardioprotective and activates cytosolic sphingosine kinase by a PKCepsilon dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is a potent competitive inhibitor of sphingosine kinase but not of protein kinase C: modulation of cellular levels of sphingosine 1-phosphate and ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The sphingosine kinase inhibitor this compound inhibits neointimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | CAS:119567-63-4 | Sphingosine kinase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
An In-depth Technical Guide on the Interplay of N,N-Dimethylsphingosine and Ceramide Levels
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the relationship between N,N-Dimethylsphingosine (DMS) and ceramide levels. It delves into the molecular mechanisms, key signaling pathways, and detailed experimental protocols for the quantification of these critical lipid signaling molecules. This document is intended to serve as a valuable resource for researchers and professionals in the fields of cell biology, pharmacology, and drug development.
Introduction: The Sphingolipid Rheostat and the Role of this compound
Sphingolipids are a class of bioactive lipids that play crucial roles in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and stress responses.[1][2] The balance between two key sphingolipid metabolites, ceramide and sphingosine-1-phosphate (S1P), is often referred to as the "sphingolipid rheostat," which can determine a cell's fate.[2][3] Ceramide is widely recognized as a pro-apoptotic and anti-proliferative second messenger, while S1P is known to promote cell survival and proliferation.[4][5][6]
This compound (DMS) is a naturally occurring N-methylated derivative of sphingosine (B13886).[7] It has emerged as a potent and specific pharmacological tool for investigating sphingolipid signaling.[3][8] The primary mechanism of action of DMS is the competitive inhibition of sphingosine kinase (SphK), the enzyme responsible for the phosphorylation of sphingosine to S1P.[3][8][9] By blocking the synthesis of S1P, DMS disrupts the sphingolipid rheostat, leading to an accumulation of sphingosine and, consequently, an increase in cellular ceramide levels.[3][7][8] This modulation of the ceramide/S1P balance is central to the pro-apoptotic effects of DMS observed in various cancer cell lines.[10][11][12]
Mechanism of Action: Inhibition of Sphingosine Kinase and Consequent Rise in Ceramide
DMS acts as a competitive inhibitor of both isoforms of sphingosine kinase, SK1 and SK2.[9] This inhibition prevents the conversion of sphingosine to S1P, leading to a decrease in intracellular S1P levels and an accumulation of its substrate, sphingosine.[3][13] The accumulated sphingosine can then be acylated by ceramide synthases to form ceramide, thus elevating intracellular ceramide concentrations.[7] This shift in the sphingolipid balance towards the pro-apoptotic ceramide is a key factor in the biological effects of DMS.[3][8]
The increase in ceramide levels can trigger a cascade of downstream signaling events that ultimately lead to cell cycle arrest and apoptosis.[5] Ceramide has been shown to activate various stress-activated protein kinases and is implicated in the mitochondrial apoptotic pathway.[14] Furthermore, the reduction in S1P levels due to SphK inhibition by DMS also contributes to the overall cellular response, as S1P is known to activate pro-survival signaling pathways.[15]
Signaling Pathway of DMS-Induced Ceramide Accumulation
References
- 1. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijbs.com [ijbs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ceramide conversion to sphingosine-1-phosphate is essential for survival in C3H10T1/2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ceramide and sphingosine-1-phosphate in cancer, two faces of the sphinx - Espaillat - Translational Cancer Research [tcr.amegroups.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound is a potent competitive inhibitor of sphingosine kinase but not of protein kinase C: modulation of cellular levels of sphingosine 1-phosphate and ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting the Sphingosine Kinase/Sphingosine 1-Phosphate Pathway in Disease: Review of Sphingosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DMS triggers apoptosis associated with the inhibition of SPHK1/NF-κB activation and increase in intracellular Ca2+ concentration in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sphingosine and its methylated derivative this compound (DMS) induce apoptosis in a variety of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 13. This compound inhibition of sphingosine kinase and sphingosine 1-phosphate activity in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of N,N,-dimethyl-D-erythro-sphingosine-induced apoptosis and signaling in U937 cells: independence of sphingosine kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sphingosine 1-phosphate signalling in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
N,N-Dimethylsphingosine in Cancer Cell Lines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of N,N-Dimethylsphingosine (DMS) in cancer cell lines. It covers its core mechanism of action, impact on key signaling pathways, and detailed experimental protocols for its study.
Introduction to this compound (DMS)
This compound is a naturally occurring N-methyl derivative of sphingosine (B13886).[1] It has garnered significant interest in cancer research due to its pro-apoptotic and anti-proliferative effects across a variety of cancer cell lines.[2][3] DMS primarily functions as a competitive inhibitor of sphingosine kinases (SK1 and SK2), enzymes that are often upregulated in cancer and contribute to tumor growth and resistance to therapy.[1][3][4] By inhibiting these kinases, DMS alters the balance of critical sphingolipid metabolites, tipping the cellular rheostat towards apoptosis.
Mechanism of Action
The primary mechanism through which DMS exerts its anti-cancer effects is the competitive inhibition of sphingosine kinase 1 (SPHK1) and sphingosine kinase 2 (SK2).[1] This inhibition leads to two key downstream consequences:
-
Decrease in Sphingosine-1-Phosphate (S1P): S1P is a pro-survival and pro-proliferative signaling lipid. By blocking its production, DMS curtails signaling pathways that promote cancer cell growth and survival.[4]
-
Increase in Ceramide and Sphingosine: As the substrate for sphingosine kinases, sphingosine levels, and consequently ceramide levels, increase upon enzyme inhibition.[4][5] Both ceramide and sphingosine are pro-apoptotic lipids that can induce cell death.[6][7]
This shift in the ceramide/S1P ratio is a critical determinant of cell fate, with DMS promoting a pro-apoptotic balance.[7]
Key Signaling Pathways Modulated by DMS
DMS influences several critical signaling pathways in cancer cells, primarily leading to the induction of apoptosis and inhibition of proliferation.
Inhibition of SPHK1/NF-κB Signaling
One of the well-documented pathways affected by DMS involves the inhibition of the SPHK1 and the downstream nuclear factor-κB (NF-κB) signaling pathway.[4][8] NF-κB is a transcription factor that plays a crucial role in promoting cell survival and inflammation. By inhibiting SPHK1, DMS prevents the activation of NF-κB, thereby sensitizing cancer cells to apoptosis.[4][9]
Modulation of Intracellular Calcium (Ca2+) Levels
DMS has been shown to induce a rapid and sustained increase in intracellular calcium concentration ([Ca2+]i).[4][9] This elevation in calcium can trigger various cellular processes, including the activation of apoptotic pathways. The exact mechanism of DMS-induced calcium release is still under investigation but appears to involve the release of calcium from intracellular stores.[4]
Effects on ERK and AKT Signaling
The impact of DMS on the ERK and AKT signaling pathways, which are central to cell proliferation and survival, has also been investigated. Some studies suggest that DMS can inhibit the activation of both ERK and AKT, contributing to its anti-proliferative effects.[10] However, the precise mechanisms and cell-type specificity of these effects are still being elucidated.
Quantitative Data on DMS Efficacy
The half-maximal inhibitory concentration (IC50) of DMS varies across different cancer cell lines, reflecting differences in their dependence on the sphingolipid signaling pathway.
| Cancer Type | Cell Line | IC50 (µM) | Citation(s) |
| Leukemia | CMK-7 | ~20 (for apoptosis induction) | [2] |
| HL60 | ~20 (for apoptosis induction) | [2] | |
| U937 | Not specified | [11] | |
| Colon Carcinoma | HT29 | >50% apoptosis at 20 µM | [2] |
| HRT18 | >50% apoptosis at 20 µM | [2] | |
| MKN74 | >50% apoptosis at 20 µM | [2] | |
| COLO205 | >50% apoptosis at 20 µM | [2] | |
| Lung Cancer | A549 | Not specified | [4][9] |
| Porcine VSMC | (Primary Culture) | 12 ± 6 (for [3H]-thymidine incorporation) | [10] |
| (Primary Culture) | 15 ± 10 (for ERK-1/2 activation) | [10] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of DMS on cancer cell lines.
Cell Viability Assessment (MTT Assay)
This protocol is for assessing the effect of DMS on the viability of cancer cells, such as the A549 human lung carcinoma cell line.
Materials:
-
A549 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (DMS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 6 x 10³ cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin).[2]
-
Cell Adhesion: Incubate the plate at 37°C in a 5% CO2 incubator for 12 hours to allow the cells to attach.[2]
-
DMS Treatment: Prepare serial dilutions of DMS in complete medium. Replace the existing medium with 100 µL of the medium containing different concentrations of DMS (e.g., 0.5, 1, 2, 4, 8 µmol/l). Include a control group with medium only.[2]
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).[2]
-
MTT Addition: Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.[7]
-
Formazan (B1609692) Solubilization: After the 4-hour incubation with MTT, add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Apoptosis Detection (Annexin V-FITC/PI Staining)
This protocol describes the detection and quantification of apoptotic cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cells (e.g., A549)
-
DMS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of DMS for the specified time (e.g., 24 and 48 hours).[2]
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and collect the cell suspension. Centrifuge at a low speed and discard the supernatant.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[4]
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[13]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Interpretation of Results:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Western Blotting for Signaling Proteins
This protocol outlines the procedure for detecting changes in the expression and phosphorylation of key signaling proteins (e.g., SPHK1, NF-κB, p-ERK, p-AKT) in response to DMS treatment.
Materials:
-
Cancer cells treated with DMS
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (against SPHK1, NF-κB p65, p-ERK, p-AKT, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After DMS treatment, wash the cells with cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.[2]
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer and separate them by SDS-PAGE.[2]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., at a 1:1000 dilution) overnight at 4°C.[2]
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., at a 1:10,000 dilution) for 1 hour at room temperature.[2]
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control.
Intracellular Calcium Measurement
This protocol describes how to measure changes in intracellular calcium levels using a fluorescent calcium indicator like Fura-2 AM or Indo-1 AM.
Materials:
-
Cancer cells
-
DMS
-
Fluorescent calcium indicator (e.g., Fura-2 AM or Indo-1 AM)
-
Pluronic F-127
-
HEPES-buffered saline solution (HBSS)
-
Fluorescence microscope or plate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or in a 96-well black-walled plate.
-
Dye Loading: Load the cells with the calcium indicator dye (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS) for 30-60 minutes at 37°C.
-
Washing: Wash the cells with HBSS to remove excess dye.
-
Baseline Measurement: Measure the baseline fluorescence for a few minutes.
-
DMS Addition: Add DMS at the desired concentration and continue to record the fluorescence changes over time.
-
Data Analysis: The change in fluorescence intensity or the ratio of fluorescence at two different wavelengths (for ratiometric dyes like Fura-2) is proportional to the change in intracellular calcium concentration.
Conclusion
This compound demonstrates significant anti-cancer potential in a variety of cancer cell lines. Its primary mechanism of action, the inhibition of sphingosine kinases, leads to a pro-apoptotic shift in the sphingolipid rheostat and the modulation of key signaling pathways, including the SPHK1/NF-κB axis and intracellular calcium levels. The detailed protocols provided in this guide offer a robust framework for researchers to investigate the multifaceted effects of DMS and to explore its therapeutic potential in cancer drug development. Further research is warranted to fully elucidate its effects on other signaling pathways, such as ERK and AKT, and to expand the quantitative analysis of its efficacy across a broader range of cancer types.
References
- 1. researchgate.net [researchgate.net]
- 2. De novo deoxyribonucleotide biosynthesis regulates cell growth and tumor progression in small-cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. frontiersin.org [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Viability fingerprint of glioblastoma cell lines: roles of mitotic, proliferative, and epigenetic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Intracellular Targets of N,N-Dimethylsphingosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethylsphingosine (DMS) is an endogenous sphingolipid metabolite that has garnered significant attention as a potent modulator of key cellular signaling pathways. Initially characterized as an inhibitor of Sphingosine (B13886) Kinase (SphK), its mechanism of action is now understood to be more complex, involving multiple intracellular targets. This technical guide provides an in-depth overview of the known intracellular targets of DMS, presenting quantitative data, detailed experimental methodologies for target validation, and visual representations of the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers investigating sphingolipid signaling and professionals involved in the development of therapeutic agents targeting these pathways.
Core Intracellular Targets of this compound
The primary and most extensively studied intracellular target of this compound is Sphingosine Kinase (SphK) , particularly the SphK1 isoform. DMS acts as a potent competitive inhibitor of this enzyme, thereby modulating the balance between the pro-apoptotic lipid ceramide and the pro-survival lipid sphingosine-1-phosphate (S1P).[1][2][3][4]
Beyond SphK, DMS has been shown to interact with and modulate the function of other critical intracellular proteins, including Protein Kinase C (PKC) and Acidic Leucine-rich Nuclear Phosphoprotein-32A (ANP32A) , which in turn regulates Protein Phosphatase 2A (PP2A).[1][5] The modulation of these targets has downstream consequences on major signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Akt pathways.[1][6]
Quantitative Data: Inhibitory and Binding Activities
The following table summarizes the quantitative data for the interaction of this compound with its key intracellular targets.
| Target | Parameter | Value | Cell/System | Reference |
| Sphingosine Kinase 1 (SphK1) | K_i | 3.1 µM | U937 cell extracts | [7] |
| K_i | 6.8 µM | PC12 cell extracts | [7] | |
| K_i | 2.3 µM | Swiss 3T3 cell extracts | [7] | |
| IC_50 | ~5 µM | Platelet cytosolic fraction | [8] | |
| ERK-1/2 (MAPK Pathway) | IC_50 | 15 ± 10 µM | Porcine Vascular Smooth Muscle Cells | [6] |
| Akt Signaling | - | Reduction observed | Porcine Vascular Smooth Muscle Cells | [6] |
| Protein Kinase C (PKC) | Effect | No inhibition at concentrations that inhibit SphK | PC12 cells | [3][7] |
| Acidic Leucine-rich Nuclear Phosphoprotein-32A (ANP32A) | Interaction | Direct binding | Human Umbilical Vein Endothelial Cells (HUVEC) | [5] |
Signaling Pathways Modulated by this compound
The interaction of DMS with its intracellular targets initiates a cascade of signaling events that ultimately influence cellular processes such as proliferation, apoptosis, and inflammation.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the intracellular targets of DMS. The following sections provide outlines for key experimental protocols.
Sphingosine Kinase (SphK1) Inhibition Assay (Radiometric)
This protocol is adapted from methodologies described in the literature for measuring SphK activity.[8]
Objective: To determine the inhibitory effect of this compound on SphK1 activity.
Principle: The assay measures the transfer of a radiolabeled phosphate (B84403) from [γ-32P]ATP or [γ-33P]ATP to sphingosine, catalyzed by SphK1. The resulting radiolabeled sphingosine-1-phosphate is then separated from the unreacted radiolabeled ATP and quantified.
Materials:
-
Enzyme Source: Purified recombinant SphK1 or cell lysate containing SphK1 activity.
-
Substrate: D-erythro-sphingosine.
-
Radiolabeled ATP: [γ-32P]ATP or [γ-33P]ATP.
-
Reaction Buffer: Typically contains Tris-HCl (pH 7.4), MgCl₂, and β-mercaptoethanol.
-
Inhibitor: this compound (DMS) at various concentrations.
-
Quenching Solution: Chloroform/methanol/HCl (100:200:1, v/v/v).
-
Separation: Thin Layer Chromatography (TLC) plates (e.g., silica (B1680970) gel 60).
-
Developing Solvent: Butanol/acetic acid/water (3:1:1, v/v/v).
-
Quantification: Scintillation counter or phosphorimager.
Procedure:
-
Prepare the reaction mixture containing reaction buffer, SphK1 enzyme, and the desired concentration of DMS (or vehicle control).
-
Pre-incubate the mixture at 37°C for 10-15 minutes.
-
Initiate the reaction by adding a mixture of sphingosine and [γ-32P]ATP.
-
Incubate the reaction at 37°C for a defined period (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding the quenching solution.
-
Extract the lipids by vortexing and centrifugation to separate the phases.
-
Spot the lipid-containing lower phase onto a TLC plate.
-
Develop the TLC plate using the developing solvent.
-
Visualize and quantify the radiolabeled sphingosine-1-phosphate spot using a phosphorimager or by scraping the spot and measuring radioactivity with a scintillation counter.
-
Calculate the percentage of inhibition by comparing the activity in the presence of DMS to the vehicle control.
Protein Kinase C (PKC) Activity Assay (Radiometric)
This protocol provides a general framework for assessing the effect of DMS on PKC activity.
Objective: To determine if this compound inhibits PKC activity.
Principle: This assay measures the phosphorylation of a specific peptide substrate by PKC using [γ-32P]ATP. The phosphorylated peptide is then separated from the free radiolabeled ATP for quantification.
Materials:
-
Enzyme Source: Purified PKC isoforms or cell lysates.
-
Substrate: A specific PKC peptide substrate (e.g., Ac-MBP(4-14)).
-
Cofactors: Phosphatidylserine (PS), diacylglycerol (DAG), and Ca²⁺.
-
Radiolabeled ATP: [γ-32P]ATP.
-
Reaction Buffer: Typically contains Tris-HCl (pH 7.5), MgCl₂, and DTT.
-
Inhibitor: this compound (DMS) at various concentrations.
-
Termination/Separation: Phosphocellulose paper (e.g., P81) and washing solution (e.g., 0.75% phosphoric acid).
-
Quantification: Scintillation counter.
Procedure:
-
Prepare lipid vesicles containing PS and DAG by sonication.
-
Prepare the reaction mixture containing reaction buffer, PKC enzyme, the peptide substrate, lipid vesicles, Ca²⁺, and the desired concentration of DMS (or vehicle control).
-
Initiate the reaction by adding [γ-32P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes).
-
Spot an aliquot of the reaction mixture onto a phosphocellulose paper.
-
Wash the paper extensively with the washing solution to remove unreacted [γ-32P]ATP.
-
Measure the radioactivity retained on the paper using a scintillation counter.
-
Calculate the PKC activity and the percentage of inhibition by DMS.
ANP32A Interaction Assay (Co-Immunoprecipitation)
This protocol outlines a method to investigate the direct interaction between DMS and ANP32A.
Objective: To determine if this compound binds to ANP32A in a cellular context.
Principle: Cells are treated with a biotinylated or otherwise tagged version of DMS. ANP32A is then immunoprecipitated from the cell lysate, and the presence of the tagged DMS in the immunoprecipitate is detected.
Materials:
-
Cell Line: A cell line endogenously expressing ANP32A (e.g., HUVEC).
-
Tagged Ligand: Biotinylated this compound.
-
Antibody: Anti-ANP32A antibody for immunoprecipitation.
-
Beads: Protein A/G magnetic beads.
-
Lysis Buffer: Non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Wash Buffer: PBS or TBS with a low concentration of detergent.
-
Detection Reagent: Streptavidin-HRP for western blotting.
-
Western Blotting Reagents: SDS-PAGE gels, transfer membranes, blocking buffer, and chemiluminescent substrate.
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with biotinylated DMS for a specified time.
-
Lyse the cells in lysis buffer and collect the lysate.
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with the anti-ANP32A antibody.
-
Add protein A/G beads to pull down the antibody-protein complex.
-
Wash the beads several times with wash buffer.
-
Elute the protein complexes from the beads.
-
Separate the proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with streptavidin-HRP to detect the presence of biotinylated DMS bound to the immunoprecipitated ANP32A.
Conclusion
This compound is a multifaceted signaling lipid with a growing list of identified intracellular targets. Its primary role as a competitive inhibitor of SphK1 is well-established and has significant implications for the ceramide/S1P rheostat. Furthermore, its interactions with PKC and the ANP32A/PP2A complex highlight its broader impact on cellular signaling, particularly through the modulation of the MAPK and Akt pathways. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers to further elucidate the intricate mechanisms of DMS action and to explore its therapeutic potential. A thorough understanding of these intracellular targets and their downstream effects is paramount for the rational design of novel drugs targeting sphingolipid-mediated signaling in various disease contexts.
References
- 1. Inhibition of MAP kinase by sphingosine and its methylated derivative, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The sphingosine kinase inhibitor this compound inhibits neointimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. avantiresearch.com [avantiresearch.com]
- 7. Sphingosine Kinase 1 and Sphingosine-1-Phosphate Signaling in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
N,N-Dimethylsphingosine and sphingolipid metabolism
An In-depth Technical Guide to N,N-Dimethylsphingosine and Sphingolipid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (DMS) is a bioactive sphingolipid metabolite that plays a pivotal role in cell signaling and metabolism. As a potent endogenous inhibitor of sphingosine (B13886) kinase (SphK), it directly modulates the crucial balance between pro-apoptotic and pro-survival sphingolipids, often referred to as the sphingolipid rheostat. This guide provides a comprehensive technical overview of DMS, its function within sphingolipid metabolism, its impact on key signaling pathways, and its emerging significance in oncology and inflammatory diseases. It includes a consolidation of quantitative data, detailed experimental protocols for its study, and visualizations of its molecular interactions to serve as a resource for advanced research and therapeutic development.
The Core of Sphingolipid Metabolism: The Sphingolipid Rheostat
Sphingolipid metabolism is a dynamic network of enzymatic pathways that produce a variety of bioactive lipids. At the heart of this network lies the "sphingolipid rheostat," a critical balance between ceramide and sphingosine, which generally promote apoptosis and cell cycle arrest, and sphingosine-1-phosphate (S1P), which promotes cell proliferation, survival, and migration.[1][2] The enzyme sphingosine kinase (SphK) is the fulcrum of this rheostat, catalyzing the phosphorylation of sphingosine to form S1P.[1][3][4] this compound (DMS), a naturally occurring N-methylated derivative of sphingosine, is a key regulator of this balance.[2][3][5]
This compound (DMS): Mechanism of Action
DMS exerts its primary biological effects through the potent and specific inhibition of sphingosine kinase.[6][7][8] This action disrupts the synthesis of S1P, leading to profound downstream cellular consequences.
Competitive Inhibition of Sphingosine Kinase (SphK)
DMS acts as a competitive inhibitor of SphK, particularly the SphK1 isoform, by binding to the enzyme's active site and preventing the phosphorylation of its natural substrate, sphingosine.[1][4][7] This inhibition is highly effective, with DMS being a much stronger inhibitor than other widely used compounds like dl-threo-dihydrosphingosine.[3][9] The direct consequences of SphK inhibition are:
-
Decreased Intracellular S1P Levels: DMS treatment leads to a rapid reduction in the cellular mass of S1P.[1][3][4]
-
Increased Sphingosine and Ceramide Levels: By blocking the forward conversion of sphingosine to S1P, DMS causes an accumulation of sphingosine.[3] This excess sphingosine can then be shunted into the N-acylation pathway to produce ceramide, further tipping the rheostat towards apoptosis.[1][3][4]
This modulation of the ceramide/S1P ratio is believed to be the primary mechanism behind the pro-apoptotic effects of DMS observed in numerous cancer cell lines.[1][4][10]
Effects on Protein Kinase C (PKC) and Other Kinases
While the primary target of DMS is SphK, it has also been reported to inhibit Protein Kinase C (PKC).[3][11][12] Some studies suggest that sphingosine and DMS are equipotent in their ability to inhibit PKC in vitro.[11] However, a crucial distinction is that DMS effectively inhibits SphK at concentrations that have no significant effect on PKC activity or its membrane translocation in intact cells.[1][4][7] This suggests that while off-target effects on PKC can occur, particularly at higher concentrations, the specific inhibition of SphK is the more physiologically relevant action at lower doses.[1] DMS has also been shown to have inhibitory effects on other cellular kinases, including mitogen-activated protein kinase (MAPK).[12][13]
Impact on Cellular Signaling and Disease
By altering the fundamental balance of sphingolipids, DMS influences a cascade of downstream signaling events, making it a molecule of significant interest in cancer, inflammation, and neurology.
-
Cancer: DMS induces apoptosis in a wide variety of human cancer cell lines, including those of hematopoietic and carcinoma origin.[14][15] Its ability to shift the sphingolipid rheostat towards ceramide accumulation makes it a potent anti-proliferative agent.[8] Furthermore, DMS can suppress the activation of pro-survival pathways like NF-κB and reduce signaling through ERK-1/2 and Akt.[2][16][17] This has led to its investigation as a potential anti-cancer therapeutic and a tool to sensitize resistant cancer cells to conventional chemotherapy.[8][14]
-
Inflammation and Immunity: The S1P signaling axis is a master regulator of immune cell trafficking, angiogenesis, and vascular integrity.[18][19][20] By reducing S1P production, DMS can exert anti-inflammatory effects. For example, in experimental models of chronic Chagas disease cardiomyopathy, DMS treatment reduced inflammation, lowered the production of pro-inflammatory cytokines like IFNγ and TNFα, and decreased the parasite load.[12]
-
Neuropathic Pain: DMS is also implicated in pain signaling. In animal models of neuropathic pain, DMS levels are upregulated, and direct injection of DMS can induce mechanical hypersensitivity.[6][21] This suggests that inhibiting DMS formation could be a strategy for managing neuropathic pain.[21]
References
- 1. This compound is a potent competitive inhibitor of sphingosine kinase but not of protein kinase C: modulation of cellular levels of sphingosine 1-phosphate and ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DMS triggers apoptosis associated with the inhibition of SPHK1/NF-κB activation and increase in intracellular Ca2+ concentration in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound ≥98% (HPLC) | 119567-63-4 [sigmaaldrich.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound | CAS:119567-63-4 | Sphingosine kinase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. This compound | SphK Inhibitor | For Research [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Protein kinase C and platelet inhibition by D-erythro-sphingosine: comparison with this compound and commercial preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Therapeutic effects of sphingosine kinase inhibitor this compound (DMS) in experimental chronic Chagas disease cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting the Sphingosine Kinase/Sphingosine 1-Phosphate Pathway in Disease: Review of Sphingosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting the Sphingosine Kinase/Sphingosine-1-Phosphate Signaling Axis in Drug Discovery for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sphingosine and its methylated derivative this compound (DMS) induce apoptosis in a variety of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cn.aminer.org [cn.aminer.org]
- 17. The sphingosine kinase inhibitor this compound inhibits neointimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Targeting the sphingosine-1-phosphate axis in cancer, inflammation and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The role of sphingosine‐1‐phosphate in inflammation and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The role of sphingosine-1-phosphate in inflammation and cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. avantiresearch.com [avantiresearch.com]
An In-depth Technical Guide to N,N-Dimethylsphingosine: Properties, Signaling, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethylsphingosine (DMS) is a naturally occurring, N-methylated derivative of sphingosine (B13886) that has garnered significant interest in cellular biology and pharmacology.[1][2] It is recognized primarily as a potent and competitive inhibitor of sphingosine kinase (SphK), the enzyme responsible for phosphorylating sphingosine to form the signaling lipid sphingosine-1-phosphate (S1P).[3][4][5][6] This inhibitory action disrupts the critical balance between the pro-apoptotic lipid ceramide and the pro-survival lipid S1P, often referred to as the "sphingolipid rheostat". By modulating the levels of these key second messengers, this compound influences a multitude of cellular processes, including apoptosis, cell proliferation, and calcium signaling, making it a valuable tool for research and a potential therapeutic agent.[3][4][7]
Chemical and Physical Properties
This compound is identified by the CAS Number 119567-63-4 .[2][5][8][9] Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 119567-63-4 | [2][5][8][9] |
| Molecular Formula | C₂₀H₄₁NO₂ | [5][7][8][9][10] |
| Molecular Weight | 327.55 g/mol | [2][5][9][10] |
| Appearance | White to off-white waxy solid or viscous oil | [7] |
| Solubility | Soluble in DMSO (up to 30 mM) and ethanol. | [5][7][9] |
| Storage Temperature | -20°C | [7][9] |
| Melting Point | Not available | [11] |
| Boiling Point | Not available | [11] |
| Density | Not available | [11] |
Biological Activity and Signaling Pathways
The primary mechanism of action of this compound is the competitive inhibition of sphingosine kinase, with a notable selectivity for SphK1 over SphK2.[12] This inhibition leads to a decrease in the cellular levels of S1P and a concomitant increase in the levels of its metabolic precursor, sphingosine, which can then be converted to ceramide.[3][4][6] The alteration of the S1P/ceramide ratio is a critical event that can shift the cellular balance from survival and proliferation towards apoptosis.[3][4]
Downstream of SphK1 inhibition, this compound has been shown to modulate several key signaling pathways. Notably, it can lead to the inhibition of pro-survival signaling cascades, including the Akt and ERK1/2 pathways.[13]
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0013645) [hmdb.ca]
- 2. This compound = 98 HPLC 119567-63-4 [sigmaaldrich.com]
- 3. This compound is a potent competitive inhibitor of sphingosine kinase but not of protein kinase C: modulation of cellular levels of sphingosine 1-phosphate and ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound inhibition of sphingosine kinase and sphingosine 1-phosphate activity in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dimethylsphingosine | CAS 119567-63-4 | Kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. This compound | CAS:119567-63-4 | Sphingosine kinase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. Dimethylsphingosine | C20H41NO2 | CID 5282309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Showing Compound this compound (FDB029615) - FooDB [foodb.ca]
- 12. Targeting the Sphingosine Kinase/Sphingosine 1-Phosphate Pathway in Disease: Review of Sphingosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The sphingosine kinase inhibitor this compound inhibits neointimal hyperplasia [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for N,N-Dimethylsphingosine (DMS) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethylsphingosine (DMS) is a naturally occurring N-methylated derivative of sphingosine (B13886). It serves as a potent and specific competitive inhibitor of sphingosine kinase (SphK), the enzyme responsible for phosphorylating sphingosine to form sphingosine-1-phosphate (S1P).[1][2] By inhibiting SphK, DMS disrupts the critical balance between the pro-apoptotic lipid, ceramide, and the pro-survival lipid, S1P, often referred to as the "sphingolipid rheostat".[1][2] This disruption, leading to an accumulation of ceramide and a reduction in S1P levels, makes DMS a valuable tool for inducing apoptosis in various cancer cell lines and for studying the roles of the sphingolipid signaling pathway in cell fate decisions.[3][4]
Mechanism of Action
DMS primarily exerts its biological effects by competitively inhibiting sphingosine kinase 1 (SPHK1) and sphingosine kinase 2 (SPHK2).[5] This inhibition blocks the conversion of sphingosine to S1P. The cellular consequences of SphK inhibition by DMS include:
-
Decreased Sphingosine-1-Phosphate (S1P) Levels: S1P is a critical signaling molecule that promotes cell survival, proliferation, and migration.[1]
-
Increased Ceramide Levels: The accumulation of sphingosine, which can be converted to ceramide, shifts the sphingolipid balance towards apoptosis.[1][2]
-
Inhibition of NF-κB Signaling: DMS has been shown to suppress the activation of the transcription factor NF-κB, a key regulator of inflammatory and survival pathways.[4][6]
-
Increased Intracellular Calcium: DMS can induce an increase in intracellular calcium concentration, which can trigger various cellular processes, including apoptosis.[4]
Applications in Cell Culture
-
Induction of Apoptosis: DMS is widely used to induce apoptosis in a variety of cancer cell lines, including those of hematopoietic and carcinoma origin.[3]
-
Sensitization to Chemotherapy: By promoting apoptosis, DMS can potentially sensitize cancer cells to the effects of conventional chemotherapeutic agents.
-
Investigation of Sphingolipid Signaling: DMS serves as a crucial pharmacological tool to elucidate the roles of SphK and S1P in various cellular processes.
-
Studying Calcium Signaling: DMS can be used to investigate the mechanisms of intracellular calcium release and its downstream effects.[4]
Data Presentation
Table 1: Inhibitory Potency of this compound (DMS)
| Parameter | Cell Line/System | Value | Reference |
| Ki (SphK) | U937 monoblastic leukemia cells | 3.1 µM | [2] |
| PC12 pheochromocytoma cells | 6.8 µM | [2] | |
| Swiss 3T3 fibroblasts | 2.3 µM | [2] | |
| IC50 (Cell Viability) | A549 lung cancer cells (48h) | ~2-4 µM | [3] |
| Porcine VSMC (prolifer.) | 12 ± 6 µM |
Experimental Protocols
Preparation of this compound (DMS) Stock Solution
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Ethanol (B145695), absolute, sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Calculate the required amount of DMS: To prepare a 10 mM stock solution, weigh out 3.276 mg of DMS (Molecular Weight: 327.55 g/mol ).
-
Dissolution:
-
Using DMSO: Add 1 mL of sterile DMSO to the weighed DMS powder in a sterile microcentrifuge tube. Vortex thoroughly until the powder is completely dissolved. Gentle warming at 37°C may assist dissolution.
-
Using Ethanol: Add 1 mL of absolute ethanol to the weighed DMS powder. Vortex until fully dissolved.
-
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
Note: The final concentration of the solvent (DMSO or ethanol) in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of the solvent in your experiments.
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
DMS stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Phosphate-buffered saline (PBS), sterile
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
DMS Treatment:
-
Prepare serial dilutions of DMS in complete culture medium from your stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of DMS (e.g., 0.5, 1, 2, 4, 8 µM) or vehicle control.[3]
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[3]
-
-
MTT Addition:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or using a plate shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the results to determine the IC₅₀ value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is for the detection of apoptosis by flow cytometry.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
DMS stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant.
-
Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 1 µL of PI solution to the cell suspension.[7]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[7]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[7]
-
Analyze the samples by flow cytometry within one hour.
-
Live cells will be negative for both Annexin V-FITC and PI.
-
Early apoptotic cells will be positive for Annexin V-FITC and negative for PI.
-
Late apoptotic/necrotic cells will be positive for both Annexin V-FITC and PI.
-
Sphingosine Kinase (SphK) Activity Assay (In Vitro)
This is a generalized protocol for an in vitro kinase assay using [γ-³²P]ATP.
Materials:
-
Recombinant SphK1 or cell lysate containing SphK activity
-
Sphingosine (substrate)
-
DMS (inhibitor)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
-
Lipid extraction solvents (e.g., chloroform:methanol:HCl)
-
Thin-layer chromatography (TLC) plate and developing solvent
-
Phosphorimager or scintillation counter
Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing kinase reaction buffer, sphingosine, and the desired concentration of DMS or vehicle control.
-
Pre-incubate for 10 minutes at 30°C.
-
-
Initiate Reaction: Start the reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 20-30 minutes).
-
Stop Reaction and Lipid Extraction:
-
Terminate the reaction by adding an acidic solution (e.g., 1 N HCl).
-
Extract the lipids by adding chloroform:methanol. Vortex and centrifuge to separate the phases.
-
-
TLC Analysis:
-
Spot the organic (lower) phase onto a TLC plate.
-
Develop the TLC plate in an appropriate solvent system to separate sphingosine-1-phosphate from other lipids.
-
-
Quantification:
-
Dry the TLC plate and expose it to a phosphor screen or perform autoradiography.
-
Quantify the radioactive S1P spot using a phosphorimager or by scraping the corresponding silica (B1680970) and measuring the radioactivity with a scintillation counter.
-
-
Data Analysis: Determine the percentage of SphK inhibition by DMS compared to the vehicle control.
Mandatory Visualization
Signaling Pathways
Caption: Signaling pathway of this compound (DMS).
Experimental Workflow
Caption: General experimental workflow for using DMS in cell culture.
References
- 1. researchgate.net [researchgate.net]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. DMS triggers apoptosis associated with the inhibition of SPHK1/NF-κB activation and increase in intracellular Ca2+ concentration in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kumc.edu [kumc.edu]
- 5. biologi.ub.ac.id [biologi.ub.ac.id]
- 6. Therapeutic effects of sphingosine kinase inhibitor this compound (DMS) in experimental chronic Chagas disease cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for N,N-Dimethylsphingosine-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethylsphingosine (DMS) is a naturally occurring sphingolipid that has garnered significant interest as a potent inducer of apoptosis in a variety of cancer cell lines.[1] As a competitive inhibitor of sphingosine (B13886) kinase 1 (SPHK1), DMS disrupts the critical balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P), thereby pushing the cellular fate towards programmed cell death.[2][3] These application notes provide a comprehensive overview of the mechanisms of DMS-induced apoptosis and detailed protocols for its experimental application.
Mechanism of Action
DMS primarily functions by inhibiting SPHK1, the enzyme responsible for phosphorylating sphingosine to S1P.[2][3] This inhibition leads to a decrease in cellular S1P levels and a concomitant increase in its pro-apoptotic precursor, ceramide.[3] This shift in the ceramide/S1P rheostat is a central event in the initiation of apoptosis by DMS.[3]
The apoptotic signaling cascade initiated by DMS involves multiple pathways:
-
Sphingolipid Rheostat Modulation: Inhibition of SPHK1 by DMS directly alters the balance between pro-apoptotic ceramide and sphingosine, and pro-survival S1P.[3]
-
Caspase Activation: DMS treatment leads to the activation of initiator caspases, such as caspase-8 and caspase-9, which in turn activate the executioner caspase-3.[4][5] Activated caspase-3 is responsible for the cleavage of key cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the biochemical and morphological hallmarks of apoptosis.[2][4]
-
Mitochondrial Pathway: DMS can induce the release of cytochrome c from the mitochondria into the cytosol, a key event in the intrinsic apoptotic pathway.[6] This is often associated with the modulation of Bcl-2 family proteins, including the downregulation of anti-apoptotic members.[4]
-
MAPK and Akt Signaling: DMS has been shown to modulate various protein kinase signaling pathways, including the activation of pro-apoptotic JNK and p38 MAP kinases, and the inhibition of pro-survival ERK and Akt kinase pathways.[6]
-
NF-κB Inhibition and Calcium Signaling: In some cancer cell lines, DMS has been demonstrated to suppress the activation of the pro-survival transcription factor NF-κB and to increase intracellular calcium concentrations, both of which contribute to its apoptotic effect.[2][7]
Data Presentation
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Assay | Reference |
| Porcine VSMC | Vascular Smooth Muscle | 12 ± 6 | [\³H]-thymidine incorporation | [8] |
| Porcine VSMC | Vascular Smooth Muscle | 15 ± 10 | ERK-1/2 activation | [8] |
| MKN74 | Human Gastric Carcinoma | Not specified | In vitro growth inhibition | [9] |
| Various Human Carcinoma Cell Lines | Various | Not specified | In vitro growth inhibition | [9] |
Note: The available literature provides more qualitative and mechanistic data than a comprehensive list of IC50 values. The provided values are from specific studies and may vary depending on the experimental conditions.
Table 2: Effects of this compound on Apoptosis Induction
| Cell Line | DMS Concentration | Treatment Time | Apoptotic Effect | Reference |
| A549 | 1, 2, 4 µmol/l | 24, 48 h | Dose-dependent increase in apoptosis | [2] |
| U937 | Not specified | Not specified | Induction of apoptosis | [6] |
| CMK-7, HL60, U937 | 20 µM | 6 h | Up to 90% apoptosis | [1][10] |
| HT29, HRT18, MKN74, COLO205 | Not specified | Not specified | >50% apoptosis | [1][10] |
| KB-3-1, KB-C2 | 15 µM | Not specified | Induction of apoptosis | [11] |
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: General experimental workflow for studying DMS-induced apoptosis.
Experimental Protocols
Protocol 1: Cell Culture and DMS Treatment
This protocol is a general guideline and should be optimized for the specific cell line being used. Here, we provide an example for A549 human lung carcinoma cells.
Materials:
-
A549 cells (ATCC® CCL-185™)
-
F-12K Medium (ATCC® 30-2004™)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
0.25% (w/v) Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound (DMS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell culture flasks (T-75) and plates (6-well, 96-well)
Procedure:
-
Cell Culture: Culture A549 cells in F-12K medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.[12][13]
-
Subculturing: When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA solution. Neutralize trypsin with complete medium, centrifuge the cells, and resuspend in fresh medium for passaging.[13]
-
DMS Stock Solution: Prepare a stock solution of DMS (e.g., 10 mM) in DMSO. Store at -20°C.
-
DMS Treatment:
-
Seed cells in appropriate culture plates (e.g., 1 x 10⁵ cells/well in a 6-well plate or 5 x 10³ cells/well in a 96-well plate) and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing the desired final concentrations of DMS (e.g., 0, 1, 2, 4, 10, 20 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% (v/v).
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) before proceeding to downstream assays.
-
Protocol 2: Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.[14][15]
Materials:
-
Cells treated with DMS in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate reader
Procedure:
-
Following DMS treatment, add 10 µL of MTT solution to each well of the 96-well plate.[14]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[14]
-
Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4]
Materials:
-
Cells treated with DMS in a 6-well plate
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest both adherent and floating cells from each well. For adherent cells, use a gentle cell scraper or mild trypsinization.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[6]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[6]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Protocol 4: DNA Fragmentation Assay (DNA Ladder)
This assay visualizes the characteristic internucleosomal cleavage of DNA that occurs during apoptosis.[3]
Materials:
-
Cells treated with DMS
-
Lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 5 mM EDTA, 0.2% Triton X-100)
-
RNase A (10 mg/mL)
-
Proteinase K (20 mg/mL)
-
Phenol:Chloroform:Isoamyl alcohol (25:24:1)
-
Ethanol (B145695) (100% and 70%)
-
3 M Sodium Acetate (B1210297), pH 5.2
-
TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Ethidium Bromide or other DNA stain
-
Gel electrophoresis system
Procedure:
-
Harvest approximately 1-5 x 10⁶ cells and wash with PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Centrifuge at 13,000 x g for 15 minutes to pellet high molecular weight DNA and cellular debris.
-
Transfer the supernatant containing fragmented DNA to a new tube.
-
Treat with RNase A at 37°C for 1 hour, followed by Proteinase K at 50°C for 1-2 hours.
-
Perform a phenol:chloroform extraction to remove proteins.
-
Precipitate the DNA from the aqueous phase by adding sodium acetate and ice-cold 100% ethanol. Incubate at -20°C overnight.
-
Centrifuge at 13,000 x g for 30 minutes to pellet the DNA. Wash the pellet with 70% ethanol and air dry.
-
Resuspend the DNA pellet in TE buffer.
-
Run the DNA on a 1.5-2% agarose gel containing a DNA stain.
-
Visualize the DNA under UV light. A ladder-like pattern of DNA fragments in multiples of ~180-200 bp is indicative of apoptosis.[16]
Protocol 5: Western Blotting for Caspase Activation
This technique is used to detect the cleavage and activation of caspases.[5]
Materials:
-
Cells treated with DMS
-
RIPA buffer or other suitable lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Harvest cells and lyse them in RIPA buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. The appearance of cleaved forms of caspases (e.g., cleaved caspase-3) and PARP indicates apoptosis.
References
- 1. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Apoptosis DNA fragmentation analysis protocol | Abcam [abcam.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Annexin V Staining Protocol [bdbiosciences.com]
- 7. Evaluation of Caspase Activation to Assess Innate Immune Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The sphingosine kinase inhibitor this compound inhibits neointimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell membrane signaling as target in cancer therapy: inhibitory effect of N,N-dimethyl and N,N,N-trimethyl sphingosine derivatives on in vitro and in vivo growth of human tumor cells in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sphingosine and its methylated derivative this compound (DMS) induce apoptosis in a variety of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. A549 Cell Subculture Protocol [a549.com]
- 13. genome.ucsc.edu [genome.ucsc.edu]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. An update to DNA ladder assay for apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Effective Concentration of N,N-Dimethylsphingosine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the effective concentration of N,N-Dimethylsphingosine (DMS), a potent inhibitor of sphingosine (B13886) kinase. This document includes a summary of effective concentrations in various cell lines, detailed protocols for key experiments, and diagrams of relevant signaling pathways and experimental workflows.
Introduction to this compound (DMS)
This compound (DMS) is a synthetic derivative of D-erythro-sphingosine that acts as a competitive inhibitor of sphingosine kinase (SphK), the enzyme responsible for phosphorylating sphingosine to form sphingosine-1-phosphate (S1P).[1][2][3] By inhibiting SphK, DMS effectively decreases the cellular levels of pro-survival S1P and leads to an accumulation of pro-apoptotic sphingolipids like ceramide.[1][2] This modulation of the "sphingolipid rheostat" makes DMS a valuable tool for studying sphingolipid-mediated signaling and a potential therapeutic agent for diseases characterized by aberrant cell growth and survival, such as cancer.[1][4]
Summary of Effective Concentrations
The effective concentration of DMS can vary depending on the cell type and the biological endpoint being measured. The following table summarizes key quantitative data from published studies.
| Parameter | Cell Type | Concentration | Reference |
| IC50 (Sphingosine Kinase) | - | 5 µM | [5] |
| Apoptosis Induction | Human leukemic cell lines (CMK-7, HL60, U937) | 20 µM (for 6 hours) | [6] |
| Apoptosis Induction | Human colonic carcinoma cells (HT29, HRT18, MKN74, COLO205) | >50% apoptosis at concentrations tested | [6] |
| Apoptosis Induction | Human epidermoid carcinoma (KB-3-1 and KB-C2) | 15 µM | [7] |
| Apoptosis Induction | Human lung cancer cell line (A549) | 1, 2, and 4 µmol/l (dose-dependent) | [8] |
| Inhibition of Cell Proliferation (IC50) | Porcine Vascular Smooth Muscle Cells (VSMC) | 12 ± 6 µM ([3H]-thymidine incorporation) | [9] |
| Inhibition of ERK-1/2 Activation (IC50) | Porcine Vascular Smooth Muscle Cells (VSMC) | 15 ± 10 µM | [9] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of DMS-Induced Apoptosis
DMS primarily exerts its pro-apoptotic effects by inhibiting sphingosine kinase 1 (SphK1). This leads to a decrease in the production of sphingosine-1-phosphate (S1P), a pro-survival signaling molecule, and an increase in the cellular levels of ceramide, which promotes apoptosis.[1][8] The inhibition of SphK1 can also lead to the suppression of downstream signaling pathways such as the NF-κB pathway, which is involved in promoting cell survival.[8] Furthermore, DMS has been shown to increase intracellular calcium concentrations, which can trigger apoptotic pathways.[8]
DMS-induced apoptosis signaling pathway.
Experimental Workflow for Determining Effective Concentration
A general workflow to determine the effective concentration of DMS involves a series of in vitro assays. The process begins with a cell viability assay to establish a dose-response curve and determine the IC50 value. Subsequent assays can then be performed at concentrations around the IC50 to investigate the specific mechanisms of action, such as enzyme inhibition and apoptosis induction.
Workflow for determining DMS effective concentration.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: Dissolve this compound in an appropriate solvent such as DMSO or ethanol (B145695) to create a high-concentration stock solution (e.g., 10 mM).
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentrations in the appropriate cell culture medium. Ensure the final solvent concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of DMS and to determine its IC50 value.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
DMS stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
DMS Treatment: Prepare serial dilutions of DMS in culture medium. Remove the old medium from the wells and add 100 µL of the DMS-containing medium to each well. Include a vehicle control (medium with the same concentration of solvent used to dissolve DMS).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each DMS concentration relative to the vehicle control. Plot the percentage of viability against the log of the DMS concentration to determine the IC50 value.
Protocol 2: Sphingosine Kinase Activity Assay (Radiometric)
This assay directly measures the inhibitory effect of DMS on SphK activity.
Materials:
-
Cell lysate or purified SphK enzyme
-
DMS
-
[γ-³²P]ATP
-
Sphingosine
-
Reaction buffer (e.g., 20 mM Tris-HCl pH 7.4, 1 mM MgCl₂, 0.5 mM EDTA, 1 mM DTT, 10% glycerol)
-
Lipid extraction solvents (e.g., chloroform, methanol, HCl)
-
Thin-layer chromatography (TLC) plates
-
Phosphorimager or scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, cell lysate or purified enzyme, and the desired concentration of DMS.
-
Substrate Addition: Add sphingosine to the reaction mixture.
-
Initiate Reaction: Start the reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop Reaction and Lipid Extraction: Stop the reaction by adding acidic lipid extraction solvents. Vortex and centrifuge to separate the phases.
-
TLC Separation: Spot the lipid-containing organic phase onto a TLC plate and develop the plate in an appropriate solvent system to separate S1P from other lipids.
-
Quantification: Visualize and quantify the radiolabeled S1P using a phosphorimager or by scraping the corresponding spot and measuring radioactivity with a scintillation counter.
-
Data Analysis: Compare the SphK activity in the presence of DMS to the control (no DMS) to determine the percentage of inhibition.
Protocol 3: Apoptosis Detection by Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cells treated with DMS
-
96-well plate (black, clear bottom)
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric)
-
Assay buffer
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Cell Treatment and Lysis: Treat cells with DMS at the desired concentrations and for the appropriate time. After treatment, lyse the cells using the provided cell lysis buffer.
-
Lysate Collection: Centrifuge the lysed cells to pellet the debris and collect the supernatant containing the cell lysate.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate to the wells. Add the caspase-3 substrate and assay buffer.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Data Analysis: Normalize the caspase-3 activity to the protein concentration and express the results as a fold change relative to the untreated control.
Protocol 4: Measurement of Intracellular Calcium ([Ca²⁺]i)
This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular calcium levels.
Materials:
-
Cells grown on glass coverslips
-
Fura-2 AM
-
Pluronic F-127
-
HEPES-buffered saline solution (HBSS)
-
DMS
-
Fluorescence imaging system with excitation wavelengths of 340 nm and 380 nm and an emission wavelength of 510 nm.
Procedure:
-
Cell Loading: Incubate cells with Fura-2 AM (typically 2-5 µM) and a small amount of Pluronic F-127 in HBSS for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells with fresh HBSS to remove extracellular dye.
-
De-esterification: Incubate the cells for an additional 15-30 minutes at room temperature to allow for the complete de-esterification of the Fura-2 AM by intracellular esterases.
-
Baseline Measurement: Mount the coverslip onto the fluorescence imaging system and record the baseline fluorescence ratio by alternating excitation at 340 nm and 380 nm and measuring the emission at 510 nm.
-
DMS Stimulation: Add DMS to the cells and continuously record the fluorescence ratio.
-
Calibration: At the end of the experiment, calibrate the Fura-2 signal by adding a calcium ionophore (e.g., ionomycin) in the presence of high extracellular calcium to obtain the maximum fluorescence ratio (Rmax), followed by the addition of a calcium chelator (e.g., EGTA) to obtain the minimum fluorescence ratio (Rmin).
-
Data Analysis: Calculate the intracellular calcium concentration using the Grynkiewicz equation: [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Fmax380 / Fmin380), where Kd is the dissociation constant of Fura-2 for Ca²⁺.
These protocols provide a solid foundation for researchers to investigate the effects of this compound and to determine its effective concentration for various biological applications. It is recommended to optimize the specific conditions for each cell line and experimental setup.
References
- 1. ionbiosciences.com [ionbiosciences.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 6. benchchem.com [benchchem.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. moodle2.units.it [moodle2.units.it]
- 9. Activation of sphingosine kinase 1 by ERK1/2-mediated phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of N,N-Dimethylsphingosine
For Researchers, Scientists, and Drug Development Professionals
Introduction to N,N-Dimethylsphingosine (DMS)
This compound (DMS) is a naturally occurring sphingolipid that has garnered significant interest in cancer research. Its primary mechanism of action is the competitive inhibition of sphingosine (B13886) kinase (SphK), an enzyme responsible for phosphorylating sphingosine to form sphingosine-1-phosphate (S1P). The balance between cellular levels of pro-apoptotic sphingolipids (like ceramide and sphingosine) and pro-survival S1P, often termed the "sphingolipid rheostat," is crucial for determining cell fate. By inhibiting SphK, DMS shifts this balance towards apoptosis, making it a promising candidate for anticancer therapy. In vivo studies are critical for evaluating the therapeutic potential and understanding the pharmacological profile of DMS.
In Vivo Study Design Application Note
Careful planning is paramount for the successful execution of in vivo studies investigating the anticancer effects of this compound (DMS). This application note provides a general framework for designing such studies using a xenograft mouse model.
1. Animal Model Selection:
-
Species and Strain: Athymic nude mice (e.g., BALB/c nude) are a common choice for xenograft studies as their compromised immune system allows for the growth of human tumor cells.
-
Health Status: Ensure all animals are healthy and free of pathogens before the commencement of the study.
-
Acclimatization: Allow for an acclimatization period of at least one week upon arrival at the facility to minimize stress-related variables.
2. Tumor Induction (Xenograft Model):
-
Cell Line Selection: Choose a human cancer cell line relevant to the research question (e.g., gastric, colon, breast cancer). Ensure the cell line has a known tumorigenic capacity in nude mice.
-
Cell Preparation: Culture the selected cancer cells under sterile conditions. Harvest cells during the exponential growth phase and prepare a single-cell suspension in a suitable medium (e.g., serum-free medium or PBS).
-
Injection: Subcutaneously inject the cell suspension (typically 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL) into the flank of each mouse.
3. Experimental Groups:
-
Control Group (Vehicle): This group receives the same volume of the vehicle used to dissolve DMS, administered via the same route and schedule as the treatment groups. This is crucial for distinguishing the effects of DMS from those of the vehicle.
-
Treatment Group(s): These groups receive DMS at one or more dose levels. Based on existing literature, a starting point for dose-response studies could be daily injections of 0.5 mg of DMS per mouse.[1]
-
Positive Control (Optional): A group treated with a standard-of-care chemotherapeutic agent for the specific cancer type can be included for comparison.
-
Group Size: The number of animals per group should be sufficient for statistical power, typically ranging from 6 to 10 mice.
4. Treatment Schedule and Administration Route:
-
Administration Route: While various routes are possible, intraperitoneal (IP) injection is a common and effective method for systemic delivery in mouse models. Intratumoral (IT) injection can also be considered to maximize local concentration and potentially reduce systemic toxicity.
-
Frequency and Duration: Daily administration is a suggested starting point based on early studies.[1] The duration of the treatment will depend on the tumor growth rate and the study objectives, often continuing for several weeks.
5. Monitoring and Endpoints:
-
Tumor Growth: Measure tumor dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: V = 0.5 x (Length x Width²).[1][2]
-
Animal Well-being: Monitor animal health daily, including body weight, food and water intake, and any signs of toxicity or distress.
-
Primary Endpoint: The primary endpoint is often the inhibition of tumor growth.
-
Secondary Endpoints: These may include survival analysis, histological analysis of tumors (e.g., to assess apoptosis and necrosis), and molecular analysis of signaling pathways in tumor tissue.
Experimental Protocols
Protocol 1: Preparation of this compound for Injection
This protocol describes the preparation of DMS for in vivo administration. Due to its lipophilic nature, DMS requires a suitable vehicle for solubilization.
Materials:
-
This compound (DMS)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile 0.9% saline solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Stock Solution Preparation:
-
In a sterile microcentrifuge tube, dissolve the required amount of DMS in a minimal volume of DMSO. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of DMS in 1 mL of DMSO.
-
Vortex thoroughly until the DMS is completely dissolved.
-
-
Working Solution Preparation (for a final DMSO concentration of 10%):
-
Calculate the required volume of the DMS stock solution based on the desired final concentration and injection volume.
-
In a separate sterile microcentrifuge tube, add the calculated volume of the DMS stock solution.
-
Add sterile 0.9% saline to bring the solution to the final desired volume, ensuring the final concentration of DMSO does not exceed 10% (v/v).
-
Vortex the working solution immediately before each injection to ensure homogeneity.
-
Note: Always prepare fresh working solutions on the day of injection. The use of a low percentage of DMSO is recommended to minimize potential vehicle-induced toxicity.
Protocol 2: Animal Handling and Tumor Induction (Xenograft Model)
This protocol outlines the procedure for establishing subcutaneous tumors in athymic nude mice.
Materials:
-
Athymic nude mice (6-8 weeks old)
-
Selected human cancer cell line
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
1 mL syringes with 27-gauge needles
-
70% ethanol
Procedure:
-
Cell Culture and Harvesting:
-
Culture the cancer cells in a T-75 flask until they reach 80-90% confluency.
-
Wash the cells with PBS and detach them using trypsin-EDTA.
-
Neutralize the trypsin with complete medium and collect the cell suspension.
-
Centrifuge the cell suspension and resuspend the cell pellet in sterile PBS or serum-free medium.
-
Count the cells and assess viability using a hemocytometer and trypan blue exclusion. Adjust the cell concentration to the desired density (e.g., 5 x 10^7 cells/mL).
-
-
Tumor Cell Implantation:
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane (B1672236) inhalation).
-
Wipe the injection site on the flank with 70% ethanol.
-
Gently lift the skin and subcutaneously inject 100-200 µL of the cell suspension.
-
Monitor the animal until it has fully recovered from anesthesia.
-
Observe the mice regularly for tumor formation, which typically becomes palpable within 1-2 weeks.
-
Protocol 3: Administration of this compound (Intraperitoneal Injection)
This protocol details the procedure for administering DMS via intraperitoneal injection.
Materials:
-
Prepared DMS working solution
-
1 mL syringes with 27- to 30-gauge needles
-
70% ethanol
Procedure:
-
Animal Restraint:
-
Grasp the mouse by the scruff of the neck to immobilize the head and body.
-
Turn the mouse over to expose the abdomen.
-
-
Injection:
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 10-20 degree angle into the peritoneal cavity.
-
Aspirate slightly to ensure the needle has not entered a blood vessel or internal organ.
-
Slowly inject the calculated volume of the DMS working solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-Injection Monitoring:
-
Observe the animal for any immediate adverse reactions.
-
Protocol 4: Monitoring of Tumor Growth and Animal Well-being
This protocol describes the routine monitoring of animals throughout the study.
Materials:
-
Digital calipers
-
Weighing scale
Procedure:
-
Tumor Measurement:
-
Body Weight and Health Assessment:
-
Weigh each mouse at least twice a week and record the weight.
-
Perform a daily visual inspection of all animals, noting any changes in posture, activity, grooming, and food/water consumption.
-
Palpate the tumor to check for ulceration or necrosis.
-
-
Humane Endpoints:
-
Establish clear humane endpoints before starting the study. These may include a maximum tumor size (e.g., 2000 mm³), a certain percentage of body weight loss (e.g., >20%), or significant signs of distress. Euthanize animals that reach these endpoints.
-
Data Presentation
The following table summarizes hypothetical quantitative data based on the findings of early in vivo studies with DMS, demonstrating its potential for tumor growth inhibition.
| Treatment Group | Number of Animals (n) | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | p-value |
| Vehicle Control | 8 | 100 ± 15 | 1500 ± 250 | - | - |
| DMS (0.5 mg/day) | 8 | 105 ± 20 | 600 ± 150 | 60% | <0.01 |
Note: This table is a representative example for illustrative purposes. Actual results will vary depending on the specific experimental conditions. A study by Endo et al. (1991) demonstrated a dose-dependent inhibition of tumor growth in nude mice with human gastric carcinoma cells following daily injections of 0.5 mg DMS, leading to a decrease in tumor size.[1]
Signaling Pathways Modulated by this compound
This compound exerts its cellular effects primarily by inhibiting Sphingosine Kinase (SphK), which in turn modulates downstream signaling pathways critical for cell survival and proliferation.
-
Sphingosine Kinase (SphK) Pathway: DMS directly competes with sphingosine for the active site of SphK1 and SphK2, preventing the formation of pro-survival S1P. This leads to an accumulation of pro-apoptotic sphingosine and ceramide.
-
PI3K/Akt Pathway: S1P, through its receptors, can activate the PI3K/Akt pathway, a key signaling cascade that promotes cell survival, growth, and proliferation. By reducing S1P levels, DMS can lead to the downregulation of Akt signaling.
-
ERK/MAPK Pathway: The Ras-Raf-MEK-ERK (MAPK) pathway is another critical regulator of cell proliferation and survival. Cross-talk exists between sphingolipid signaling and the ERK pathway. Inhibition of SphK by DMS can lead to the attenuation of ERK1/2 activation in certain cellular contexts.
Visualizations of Signaling Pathways
References
Application Notes and Protocols for the Analytical Detection of N,N-Dimethylsphingosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethylsphingosine (DMS) is a bioactive sphingolipid that plays a crucial role in various cellular processes. It is an endogenous metabolite of sphingosine (B13886) and is recognized as a potent competitive inhibitor of sphingosine kinase (SphK), the enzyme responsible for phosphorylating sphingosine to form sphingosine-1-phosphate (S1P).[1][2][3] This inhibition disrupts the critical balance between the pro-apoptotic precursors, ceramide and sphingosine, and the pro-survival S1P, thereby influencing cell fate. Given its involvement in signaling pathways that regulate cell growth, apoptosis, and inflammation, the accurate and sensitive detection of DMS in biological matrices is of significant interest in biomedical research and drug development.[1][3]
These application notes provide a comprehensive overview of the analytical methods for the detection and quantification of this compound, with a primary focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is the gold standard for sphingolipid analysis due to its high sensitivity and specificity.[4]
Signaling Pathway of this compound
This compound primarily exerts its biological effects by inhibiting sphingosine kinase 1 and 2 (SphK1 and SphK2). This action blocks the conversion of sphingosine to sphingosine-1-phosphate (S1P), leading to an accumulation of sphingosine and a decrease in S1P levels. The alteration of the sphingosine-to-S1P ratio, often referred to as the "sphingolipid rheostat," can shift the cellular balance towards apoptosis.
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. This compound = 98 HPLC 119567-63-4 [sigmaaldrich.com]
- 3. This compound is a potent competitive inhibitor of sphingosine kinase but not of protein kinase C: modulation of cellular levels of sphingosine 1-phosphate and ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N,N-Dimethylsphingosine (DMS) Delivery in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
N,N-Dimethylsphingosine (DMS) is a naturally occurring metabolite of sphingosine (B13886) and a potent, competitive inhibitor of sphingosine kinases (SphK1 and SphK2). These enzymes catalyze the formation of the pro-survival signaling lipid sphingosine-1-phosphate (S1P). By inhibiting SphK, DMS disrupts the critical "sphingolipid rheostat," leading to an accumulation of pro-apoptotic lipids like ceramide and a depletion of S1P. This shift ultimately promotes programmed cell death (apoptosis) in various cancer cell lines and modulates inflammatory responses.
The therapeutic potential of DMS is a subject of ongoing research in oncology and inflammatory diseases. However, a significant challenge for in vivo studies is its hydrophobic nature and poor solubility in aqueous media, complicating the formulation of stable and effective delivery vehicles for systemic administration in animal models. These notes provide an overview of the DMS signaling pathway, quantitative data from preclinical studies, and detailed protocols for preparing and administering DMS to rodent models.
This compound (DMS) Signaling Pathway
DMS exerts its primary effect by competitively inhibiting Sphingosine Kinase (SphK). This action blocks the phosphorylation of sphingosine into S1P. The resulting decrease in intracellular S1P, coupled with a subsequent increase in ceramide levels, deactivates pro-survival pathways (such as NF-κB and Akt) and activates intrinsic apoptotic signaling, leading to caspase activation and cell death.
Quantitative Data from Preclinical Studies
The following table summarizes data from published studies utilizing DMS in various animal and ex vivo models. It is critical to perform dose-response studies to determine the maximum tolerated dose (MTD) and optimal therapeutic dose for each specific animal model and disease context.
| Animal Model | Administration Route | Vehicle | Dose/Concentration | Key Outcome | Citation(s) |
| C57BL/6 Mouse | Intraperitoneal (i.p.) | Saline | 200 µg/kg/day (3x/week) | Reduced cardiac inflammation, fibrosis, and parasite load in chronic Chagas disease. | [1][2] |
| Athymic nu/nu Mouse | Not specified in abstract | Not specified in abstract | Not specified in abstract | Showed in vivo growth inhibitory effects on human tumor cells. | [3] |
| Postnatal Day 7 Mouse | Intracerebroventricular | DMSO | 3 µg in 1.5 µL | Attenuated ethanol-induced caspase-3 activation and neurodegeneration. | [4] |
| Pig (Domestic) | Local Endoluminal Catheter | Not specified | Not specified | Reduced neointimal formation after balloon injury to coronary arteries. | [5] |
| Mouse Heart (ex vivo) | Langendorff Perfusion | Krebs-Henseleit buffer | 0.3 µM and 1.0 µM | Protected against ischemia/reperfusion injury; reduced infarction size. | [6][7] |
Experimental Protocols and Workflows
Due to its hydrophobicity, DMS requires a suitable vehicle for systemic delivery. The following protocols are based on published methodologies and standard practices for rodent compound administration.
Protocol 1: Intraperitoneal (i.p.) Injection of DMS in Saline
This protocol is adapted from a study on chronic Chagas disease cardiomyopathy in mice, where DMS was administered systemically.[1][8]
Materials:
-
This compound (DMS) powder
-
Sterile, pyrogen-free 0.9% saline solution
-
Sterile 1.5 mL microcentrifuge tubes
-
Vortex mixer and/or sonicator
-
Sterile 1 mL syringes
-
Sterile needles (25-27 gauge)
-
70% ethanol (B145695) wipes
Workflow for DMS Formulation:
Procedure:
-
Animal Preparation: Weigh the mouse to calculate the precise volume for injection based on the desired dose (e.g., 200 µg/kg).
-
DMS Formulation:
-
Aseptically weigh the required amount of DMS and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile 0.9% saline.
-
Vortex vigorously and/or sonicate the solution until the DMS is fully dissolved. Warming the solution slightly may aid dissolution but should be tested for compound stability. Note: Achieving high concentrations in pure saline may be difficult; this method is suitable for lower doses where solubility can be achieved.
-
-
Animal Restraint:
-
Restrain the mouse firmly but gently by scruffing the neck and back skin to immobilize the head and body.
-
Turn the mouse to expose its abdomen, tilting the head slightly downwards. This allows the abdominal organs to shift forward, reducing the risk of puncture.
-
-
Injection Site Identification:
-
Identify the injection site in the lower right quadrant of the abdomen. This avoids the cecum (on the left) and the urinary bladder.
-
Wipe the area with a 70% ethanol wipe.
-
-
Intraperitoneal Injection:
-
Using a new sterile syringe and needle, draw up the DMS solution.
-
Insert the needle (bevel up) at a 30-40 degree angle into the identified injection site.
-
Gently pull back on the plunger (aspirate) to ensure no fluid (urine or blood) is drawn into the syringe. If fluid appears, withdraw the needle and reinject at a slightly different site with a fresh needle.
-
Slowly depress the plunger to inject the full volume.
-
Withdraw the needle swiftly and return the mouse to its cage.
-
-
Post-Injection Monitoring: Observe the animal for at least 15-30 minutes for any signs of distress, discomfort, or adverse reaction.
Workflow for Intraperitoneal (i.p.) Injection:
Protocol 2: Formulation with a Co-Solvent (DMSO)
For higher concentrations or formulations where saline alone is insufficient, a co-solvent like Dimethyl Sulfoxide (DMSO) can be used. Crucially, the final concentration of DMSO must be kept low (ideally ≤5%) to avoid toxicity.
Procedure:
-
Prepare Stock Solution: Dissolve DMS in 100% sterile DMSO to create a concentrated stock solution (e.g., 20 mg/mL).
-
Calculate Volumes:
-
Determine the total dose of DMS needed for the animal (e.g., for a 25g mouse at 10 mg/kg, the dose is 0.25 mg).
-
Calculate the volume of DMS stock needed (0.25 mg / 20 mg/mL = 12.5 µL).
-
Determine the final injection volume (e.g., 250 µL for a 25g mouse, based on a 10 mL/kg max volume).
-
-
Prepare Final Solution:
-
In a sterile tube, add sterile 0.9% saline (e.g., 237.5 µL).
-
Add the calculated volume of DMS/DMSO stock (12.5 µL). This results in a final DMSO concentration of 5%.
-
Vortex thoroughly to ensure complete mixing.
-
-
Administer: Follow the i.p. or i.v. injection procedure as described, using the final diluted solution.
Protocol 3: Intravenous (i.v.) Tail Vein Injection
Intravenous injection provides immediate systemic circulation. This procedure requires more technical skill than i.p. injection.
Materials:
-
Formulated DMS solution (from Protocol 1 or 2)
-
Mouse restrainer (e.g., cone or tube)
-
Heat lamp or warming pad
-
Sterile insulin (B600854) syringes or 1 mL syringes with 27-30 gauge needles
-
70% ethanol wipes
-
Gauze
Procedure:
-
Preparation: Prepare the DMS solution and draw it into the syringe, carefully removing all air bubbles.
-
Animal Warming: Place the mouse in a restrainer. Warm the tail using a heat lamp or warming pad for 2-3 minutes to cause vasodilation of the lateral tail veins, making them more visible and easier to access.
-
Vein Identification: Position the restrained mouse's tail. Wipe it with a 70% ethanol wipe. The two lateral tail veins should be visible on either side of the tail.
-
Intravenous Injection:
-
Immobilize the tail with one hand.
-
With the other hand, align the needle (bevel up) nearly parallel to the vein.
-
Insert the needle smoothly into the lower third of the vein. A successful entry is often confirmed by a small "flash" of blood in the needle hub.
-
Inject the solution slowly and steadily. If swelling occurs at the injection site, the needle is not in the vein; withdraw it and re-attempt further up the tail.
-
-
Post-Injection:
-
Withdraw the needle and immediately apply gentle pressure to the site with gauze to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse effects.
-
Workflow for Intravenous (i.v.) Tail Vein Injection:
Advanced Delivery Strategy: Prodrug Conjugates
To overcome the solubility and formulation challenges of free DMS, hydrophilic prodrugs have been developed. One such approach involves conjugating DMS to poly-L-glutamic acid (PGA), creating PGA-DMSP. This conjugate is water-soluble and has been shown to be well-tolerated in nude mice at high net levels of DMS, demonstrating a promising alternative for achieving systemic exposure.[9] Researchers using this or similar strategies should refer to the specific synthesis and administration protocols provided by the developers of the conjugate.
References
- 1. Therapeutic effects of sphingosine kinase inhibitor this compound (DMS) in experimental chronic Chagas disease cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. Ethanol triggers sphingosine 1-phosphate elevation along with neuroapoptosis in the developing mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The sphingosine kinase inhibitor this compound inhibits neointimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Low dose N, N-dimethylsphingosine is cardioprotective and activates cytosolic sphingosine kinase by a PKCepsilon dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic effects of sphingosine kinase inhibitor this compound (DMS) in experimental chronic Chagas disease cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound conjugates of poly-L-glutamic acid: synthesis, characterization, and initial biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Synthesizing N,N-Dimethylsphingosine Conjugates for Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethylsphingosine (DMS) is a bioactive sphingolipid that has garnered significant interest in cancer research due to its role as a potent and specific competitive inhibitor of sphingosine (B13886) kinase 1 (SphK1).[1][2] SphK1 is an oncogenic enzyme that catalyzes the formation of sphingosine-1-phosphate (S1P), a signaling molecule that promotes cell proliferation, survival, and therapeutic resistance.[3][4][5][6] By inhibiting SphK1, DMS disrupts this pro-survival signaling, leading to the induction of apoptosis in various cancer cell lines.[1] Furthermore, DMS has been shown to modulate other critical cellular pathways, including the inhibition of the NF-κB pathway and the elevation of intracellular calcium levels, both of which contribute to its pro-apoptotic effects.[1]
Despite its therapeutic potential, the clinical translation of DMS is hampered by its poor aqueous solubility. To overcome this limitation, DMS can be conjugated to hydrophilic carriers to create drug delivery systems with improved pharmacokinetic profiles and enhanced tumor targeting. This document provides detailed application notes and protocols for the synthesis, characterization, and evaluation of this compound conjugates for drug delivery applications.
Signaling Pathways Affected by this compound
DMS primarily exerts its anti-cancer effects by inhibiting SphK1, which in turn affects several downstream signaling pathways critical for cancer cell survival and proliferation.
DOT Script for SphK1/S1P Signaling Pathway
DMS also influences the NF-κB signaling pathway, which is a key regulator of inflammation, immunity, and cell survival. Constitutive activation of NF-κB is a hallmark of many cancers and contributes to chemoresistance.[7][8][9]
DOT Script for NF-κB Signaling Pathway
Furthermore, DMS has been observed to increase intracellular calcium concentrations, a key event in the induction of apoptosis.[1] Elevated cytosolic calcium can trigger mitochondrial-mediated apoptotic pathways.[10][11][12][13][14]
DOT Script for Calcium-Mediated Apoptosis
Quantitative Data on DMS and Polymer-Drug Conjugates
The following tables summarize key quantitative data for DMS and representative polymer-drug conjugates. This data is essential for designing and evaluating novel DMS-based drug delivery systems.
Table 1: In Vitro Cytotoxicity of this compound (DMS)
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| A549 | Lung Carcinoma | ~20 | 48 | [1] |
| MCF-7 | Breast Adenocarcinoma | 10-20 | 24 | Ghosh et al., 2009 |
| MDA-MB-231 | Breast Adenocarcinoma | 10-20 | 24 | Ghosh et al., 2009 |
| HT-29 | Colon Adenocarcinoma | >50 (DMS) | 6 | Sweeney et al., 1996 |
| HL-60 | Promyelocytic Leukemia | <20 | 6 | Sweeney et al., 1996 |
Table 2: Characteristics of a Poly-L-glutamic acid (PGA)-DMS Conjugate
| Parameter | Value | Method | Reference |
| DMS Loading | 7%, 13%, 18% (w/w) | UV-Vis Spectroscopy | Ghosh et al., 2009 |
| In Vitro Cytotoxicity (MCF-7) | IC50 ≈ 10-20 µM (for 7% loading) | MTT Assay | Ghosh et al., 2009 |
| In Vivo Maximum Tolerated Dose (MTD) | > 2 mg DMS equivalent | Bodyweight monitoring in nude mice | Ghosh et al., 2009 |
Table 3: General Properties of Polymer-Drug Conjugates for Cancer Therapy
| Parameter | Typical Range | Significance |
| Drug Loading Content (DLC) | 1 - 25% (w/w) | Higher DLC reduces the amount of carrier needed. |
| Encapsulation Efficiency (EE) | 50 - 95% | High EE minimizes drug loss during formulation. |
| Particle Size | 50 - 200 nm | Optimal for exploiting the EPR effect in solid tumors. |
| In Vivo Tumor Growth Inhibition | Varies, can be significantly higher than free drug | Demonstrates the therapeutic benefit of the conjugate. |
Experimental Protocols
The following protocols provide a framework for the synthesis, characterization, and evaluation of DMS conjugates. A generalized protocol for conjugating DMS to a carboxyl-containing polymer using EDC/NHS chemistry is presented, which can be adapted for various polymers and for the co-conjugation of other therapeutic agents.
Protocol 1: General Synthesis of a Polymer-DMS Conjugate via EDC/NHS Coupling
This protocol describes the covalent conjugation of DMS (which contains a primary amine) to a polymer with available carboxylic acid groups (e.g., Poly-L-glutamic acid).
DOT Script for Experimental Workflow
Materials:
-
Polymer with carboxylic acid groups (e.g., Poly-L-glutamic acid, PGA)
-
This compound (DMS)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC-HCl)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Dialysis membrane (appropriate MWCO)
-
Deionized water
Procedure:
-
Polymer Activation: a. Dissolve the carboxyl-containing polymer in anhydrous DMF to a desired concentration (e.g., 10 mg/mL). b. Add EDC-HCl (1.5 - 2.0 molar excess relative to carboxyl groups) and NHS (1.5 - 2.0 molar excess relative to carboxyl groups) to the polymer solution. c. Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 4-6 hours to activate the carboxyl groups, forming NHS esters.
-
DMS Conjugation: a. Dissolve DMS in a minimal amount of anhydrous DMF. b. Add the DMS solution dropwise to the activated polymer solution. The molar ratio of DMS to carboxyl groups can be varied to control the drug loading. c. Continue stirring the reaction mixture at room temperature for 18-24 hours.
-
Purification: a. Quench the reaction by adding a small amount of deionized water. b. Transfer the reaction mixture to a dialysis bag with an appropriate molecular weight cut-off (MWCO) to remove unreacted DMS, EDC, NHS, and DMF. c. Dialyze against deionized water for 48-72 hours, with frequent changes of water. d. Lyophilize the purified conjugate to obtain a solid product.
Protocol 2: Characterization of the Polymer-DMS Conjugate
1. Structural Confirmation (¹H NMR Spectroscopy): a. Dissolve the polymer-DMS conjugate and the starting materials (polymer and DMS) in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). b. Acquire ¹H NMR spectra. c. Confirm the conjugation by the appearance of characteristic peaks of both the polymer and DMS in the spectrum of the conjugate.
2. Molecular Weight and Polydispersity (Gel Permeation Chromatography - GPC): a. Dissolve the conjugate in the GPC mobile phase. b. Analyze the sample using a GPC system equipped with a suitable column and detector (e.g., refractive index detector). c. Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the conjugate. An increase in molecular weight compared to the parent polymer is indicative of successful conjugation.
3. Determination of DMS Loading: a. If DMS is modified with a chromophore (e.g., coumarin), dissolve a known weight of the conjugate in a suitable solvent. b. Measure the absorbance at the λmax of the chromophore using a UV-Vis spectrophotometer. c. Calculate the DMS content using a standard curve of the chromophore-modified DMS. d. Drug Loading Content (DLC %): (Weight of loaded DMS / Total weight of conjugate) x 100 e. Drug Loading Efficiency (DLE %): (Weight of loaded DMS / Initial weight of DMS fed) x 100
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the anti-proliferative activity of the DMS conjugate against cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
DMS conjugate, free DMS, and control polymer
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: a. Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well. b. Incubate for 24 hours to allow for cell attachment.
-
Treatment: a. Prepare serial dilutions of the DMS conjugate, free DMS, and the control polymer in cell culture medium. b. Replace the medium in the wells with the prepared solutions. Include untreated cells as a control. c. Incubate the plates for 24, 48, or 72 hours.
-
MTT Assay: a. Add MTT solution to each well and incubate for 4 hours. b. Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals. c. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability relative to the untreated control. b. Plot cell viability against the concentration of the test compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 4: In Vivo Antitumor Efficacy in a Xenograft Model
This protocol evaluates the therapeutic efficacy of the DMS conjugate in a preclinical animal model. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care.
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Cancer cell line that forms tumors in mice
-
DMS conjugate, free DMS (if soluble formulation is available), and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: a. Subcutaneously inject cancer cells into the flank of the mice. b. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: a. Randomly divide the mice into treatment groups (e.g., vehicle control, free DMS, DMS conjugate). b. Administer the treatments intravenously or intraperitoneally at a predetermined dose and schedule.
-
Monitoring: a. Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²)/2. b. Monitor the mice for any signs of toxicity.
-
Endpoint and Analysis: a. Euthanize the mice when the tumors in the control group reach a predetermined size or at the end of the study. b. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry). c. Compare the tumor growth inhibition between the different treatment groups.
Conclusion
The conjugation of this compound to polymeric carriers represents a promising strategy to overcome its solubility limitations and enhance its therapeutic potential as an anti-cancer agent. The provided protocols and application notes offer a comprehensive guide for researchers to synthesize, characterize, and evaluate novel DMS-based drug delivery systems. By leveraging the unique mechanism of action of DMS, these conjugates have the potential to be developed into effective targeted therapies for a variety of cancers. Further research into different polymer architectures, linkers, and the co-delivery of other chemotherapeutic agents will continue to advance this exciting field.
References
- 1. DMS triggers apoptosis associated with the inhibition of SPHK1/NF-κB activation and increase in intracellular Ca2+ concentration in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Sphingosine Kinase 1 Signaling in Breast Cancer: A Potential Target to Tackle Breast Cancer Stem Cells [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. d-nb.info [d-nb.info]
- 5. Sphingosine Kinase 1 and Sphingosine-1-Phosphate Signaling in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sphingosine kinase 1 participates in the activation, proliferation and survival of chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Targeting Nuclear Factor-Kappa B to Overcome Resistance to Chemotherapy [frontiersin.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. NFkappaB-dependent chemoresistance in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. old.sm.unife.it [old.sm.unife.it]
- 11. The role of calcium in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of calcium in the apoptosis and involvement of other key players [wisdomlib.org]
- 13. Calcium and apoptosis: ER-mitochondria Ca2+ transfer in the control of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Calcium’s Role in Orchestrating Cancer Apoptosis: Mitochondrial-Centric Perspective - PMC [pmc.ncbi.nlm.nih.gov]
N,N-Dimethylsphingosine solubility and preparation for experiments
Application Notes: N,N-Dimethylsphingosine (DMS)
Audience: Researchers, scientists, and drug development professionals.
Introduction: this compound (DMS) is a naturally occurring metabolite of sphingosine (B13886) and a widely used research tool.[1][2] It functions as a potent and competitive inhibitor of sphingosine kinase (SphK), the enzyme responsible for phosphorylating sphingosine to form sphingosine-1-phosphate (S1P).[3][4][5] By inhibiting SphK, DMS effectively decreases cellular levels of the pro-survival lipid S1P and can lead to an accumulation of pro-apoptotic lipids like ceramide.[4][5] This modulation of the critical "sphingolipid rheostat" makes DMS a valuable agent for studying signaling pathways involved in cell proliferation, apoptosis, and inflammation. These notes provide essential information on the solubility of DMS and detailed protocols for its preparation and use in experimental settings.
Solubility Data
This compound is a hydrophobic molecule, exhibiting poor solubility in aqueous solutions but good solubility in various organic solvents. Stock solutions should be prepared in an appropriate organic solvent before dilution into aqueous buffers or cell culture media for experiments.
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Concentration (mg/mL) | Molar Concentration (mM)* | Notes |
| Dimethylformamide (DMF) | 50 mg/mL[6] | ~152.6 mM | Purge solvent with an inert gas. |
| Dimethyl sulfoxide (B87167) (DMSO) | 50 mg/mL[6] | ~152.6 mM | Preferred solvent for cell culture stock solutions. |
| Ethanol | 25 mg/mL[6] | ~76.3 mM | Can be used for both in vitro and in vivo preparations. |
| PBS (pH 7.2) | 1 mg/mL[6] | ~3.1 mM | Limited solubility. Direct dissolution is not recommended for high concentrations. |
*Molar concentration calculated using a molecular weight of 327.55 g/mol .
Experimental Protocols
Protocol 2.1: Preparation of a Concentrated Stock Solution
This protocol describes the preparation of a 50 mM stock solution of this compound in DMSO.
Materials:
-
This compound (DMS), solid form
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Analytical balance and weighing paper
-
Vortex mixer
Procedure:
-
Weighing DMS: Carefully weigh out the desired amount of DMS powder. For example, to prepare 1 mL of a 50 mM stock solution, weigh 16.38 mg of DMS (Molecular Weight = 327.55 g/mol ).
-
Dissolution: Aseptically add the weighed DMS to a sterile vial. Add the calculated volume of DMSO (e.g., 1 mL for a 16.38 mg sample) to the vial.
-
Mixing: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. The solution should be clear. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.[7]
-
Storage: Store the aliquots at -20°C. The stock solution is generally stable for several months when stored properly.[4][7]
Protocol 2.2: Preparation of Working Solutions for Cell Culture
This protocol details the serial dilution of the DMSO stock solution into cell culture medium for treating cells. It is critical to minimize the final DMSO concentration to avoid solvent-induced cytotoxicity.
Materials:
-
50 mM DMS stock solution in DMSO (from Protocol 2.1)
-
Sterile complete cell culture medium (e.g., DMEM + 10% FBS)
-
Sterile polypropylene (B1209903) tubes
Procedure:
-
Intermediate Dilution (Optional but Recommended): To avoid precipitation, perform a stepwise dilution.[7] First, dilute the 50 mM stock solution to a 1 mM intermediate solution in sterile cell culture medium.
-
Example: Add 10 µL of the 50 mM stock to 490 µL of medium.
-
-
Final Working Solution: Further dilute the intermediate solution to the desired final concentration for your experiment.
-
Example for a 10 µM final concentration: Add 10 µL of the 1 mM intermediate solution to 990 µL of cell culture medium. This creates a working solution where the final DMSO concentration is less than 0.1%.
-
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of DMS used in the experiment.[7] This is crucial for distinguishing the effects of the compound from the effects of the solvent.
-
Application: Immediately add the working solutions (or vehicle control) to your cell cultures. Gently mix the plate to ensure even distribution.
Protocol 2.3: In Vitro Cell Viability (MTT) Assay
This protocol provides a general workflow for assessing the cytotoxic effects of DMS on a cancer cell line, based on methods used in published studies.
Procedure:
-
Cell Seeding: Seed cells (e.g., MCF-7 human breast adenocarcinoma cells) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours.
-
Treatment: Prepare a range of DMS working solutions in culture medium (e.g., 1 µM, 5 µM, 10 µM, 20 µM, 40 µM) and a vehicle control as described in Protocol 2.2.
-
Incubation: Remove the old medium from the cells and replace it with 100 µL of the prepared DMS working solutions or vehicle control. Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control group. The IC50 value (the concentration at which 50% of cell viability is inhibited) can then be determined. For many cancer cell lines, the IC50 of DMS is in the 10-20 µM range.
Visualized Pathways and Workflows
Signaling Pathway of this compound
DMS primarily acts by inhibiting Sphingosine Kinase (SphK). This disrupts the balance between pro-apoptotic ceramide and pro-survival Sphingosine-1-Phosphate (S1P), often referred to as the sphingolipid rheostat.
Caption: DMS inhibits SphK, shifting the sphingolipid balance from pro-survival S1P to pro-apoptotic ceramide.
Experimental Workflow for Cell-Based Assays
A standardized workflow ensures reproducibility when testing the effects of DMS in cell culture.
Caption: A typical experimental workflow for preparing and using DMS in cell-based assays.
References
- 1. This compound ≥98% (HPLC) | 119567-63-4 [sigmaaldrich.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | CAS:119567-63-4 | Sphingosine kinase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for Studying Sphingosine Kinase 1 with N,N-Dimethylsphingosine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sphingosine (B13886) kinase 1 (SK1) is a critical enzyme in the sphingolipid metabolic pathway, catalyzing the phosphorylation of sphingosine to form the signaling molecule sphingosine-1-phosphate (S1P). The balance between sphingosine and S1P, often referred to as the "sphingolipid rheostat," plays a pivotal role in determining cell fate, with S1P promoting cell survival, proliferation, and inflammation, while sphingosine and its precursor, ceramide, are generally associated with apoptosis and growth arrest.[1] Dysregulation of SK1 activity is implicated in numerous pathologies, including cancer, inflammatory diseases, and fibrosis, making it an attractive target for therapeutic intervention.
N,N-Dimethylsphingosine (DMS) is a naturally occurring N-methyl derivative of sphingosine that acts as a competitive inhibitor of both sphingosine kinase 1 (SK1) and sphingosine kinase 2 (SK2).[1] By blocking the active site of SK1, DMS prevents the formation of S1P, thereby shifting the sphingolipid balance towards pro-apoptotic sphingolipids. This inhibitory action makes DMS a valuable tool for elucidating the physiological and pathological roles of SK1 and for investigating the therapeutic potential of SK1 inhibition. These application notes provide detailed protocols for utilizing DMS to study SK1 activity and its downstream cellular effects.
Data Presentation
Table 1: Inhibitory Potency of this compound (DMS) against Sphingosine Kinases
| Enzyme | Inhibitor | Parameter | Value (µM) | Cell/System | Reference |
| Sphingosine Kinase 1 (SK1) | This compound | Ki | ~16 | Recombinant Human | [1] |
| Sphingosine Kinase 2 (SK2) | This compound | Ki | ~14 | Recombinant Human | [1] |
| Sphingosine Kinase (platelets) | This compound | IC50 | ~5 | Human Platelet Cytosolic Fraction | [2] |
| Sphingosine Kinase (U937 cells) | This compound | Ki | 3.1 | U937 Cell Extract | [3] |
| Sphingosine Kinase (PC12 cells) | This compound | Ki | 6.8 | PC12 Cell Extract | [3] |
| Sphingosine Kinase (Swiss 3T3 cells) | This compound | Ki | 2.3 | Swiss 3T3 Cell Extract | [3] |
Mandatory Visualizations
Figure 1: Sphingosine Kinase 1 Signaling Pathway and Inhibition by DMS.
Figure 2: Experimental Workflow for Studying SK1 Inhibition by DMS.
Experimental Protocols
Protocol 1: In Vitro Sphingosine Kinase 1 Activity Assay
This protocol describes a method to determine the inhibitory effect of DMS on SK1 activity in a cell-free system using a radiometric assay.
Materials:
-
Recombinant human SK1
-
Sphingosine
-
This compound (DMS)
-
[γ-³²P]ATP
-
SK1 Assay Buffer (50 mM HEPES pH 7.4, 1 M NaCl, 6 mM MgCl₂, 2 mM DTT, 2% Triton X-100, 20% glycerol)
-
Lipid Extraction Solution (Chloroform:Methanol:HCl, 100:200:1, v/v/v)
-
0.1 M HCl
-
Chloroform
-
Thin Layer Chromatography (TLC) plates (silica gel 60)
-
TLC Developing Solvent (1-butanol:acetic acid:water, 3:1:1, v/v/v)
-
Phosphorimager or scintillation counter
-
Microcentrifuge tubes
-
Water bath or incubator at 37°C
Procedure:
-
Prepare Reagents:
-
Dissolve sphingosine in ethanol (B145695) to prepare a stock solution (e.g., 10 mM).
-
Dissolve DMS in a suitable solvent (e.g., DMSO or ethanol) to prepare a stock solution (e.g., 10 mM).
-
Prepare serial dilutions of the DMS stock solution in SK1 Assay Buffer to achieve the desired final concentrations for the assay.
-
-
Set up the Reaction:
-
In a microcentrifuge tube, combine the following on ice:
-
SK1 Assay Buffer
-
Recombinant SK1 (e.g., 10-50 ng)
-
Sphingosine (final concentration, e.g., 50 µM)
-
DMS or vehicle control at various concentrations.
-
-
Pre-incubate the mixture for 10 minutes at 37°C.
-
-
Initiate the Kinase Reaction:
-
Add [γ-³²P]ATP to each tube to a final concentration of 100 µM (specific activity ~500 cpm/pmol).
-
Vortex gently to mix.
-
Incubate the reaction mixture for 20-30 minutes at 37°C.
-
-
Stop the Reaction and Extract Lipids:
-
Terminate the reaction by adding 750 µL of Lipid Extraction Solution.
-
Add 250 µL of 0.1 M HCl and 250 µL of chloroform.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 12,000 x g for 5 minutes to separate the phases.
-
Carefully collect the lower organic phase, which contains the lipids.
-
-
Analyze by Thin Layer Chromatography (TLC):
-
Spot the collected organic phase onto a TLC plate.
-
Allow the spots to dry completely.
-
Develop the TLC plate in a chamber containing the TLC Developing Solvent.
-
Allow the solvent front to migrate near the top of the plate.
-
Remove the plate from the chamber and allow it to air dry.
-
-
Quantify S1P Formation:
-
Expose the dried TLC plate to a phosphorimager screen or use autoradiography to visualize the radiolabeled S1P.
-
Alternatively, scrape the silica (B1680970) corresponding to the S1P spot into a scintillation vial and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the amount of ³²P incorporated into S1P for each DMS concentration.
-
Plot the percentage of SK1 inhibition versus the DMS concentration.
-
Calculate the IC50 value, which is the concentration of DMS that inhibits 50% of SK1 activity.
-
Protocol 2: Cell-Based Assay for SK1 Activity - Cell Viability (MTT Assay)
This protocol outlines a method to assess the effect of SK1 inhibition by DMS on the viability of cultured cells.
Materials:
-
Cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium
-
This compound (DMS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Treatment with DMS:
-
Prepare a stock solution of DMS in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of DMS in serum-free medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% (v/v).
-
Remove the culture medium from the wells and replace it with 100 µL of medium containing the various concentrations of DMS or vehicle control.
-
Include wells with medium only as a blank control.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each DMS concentration relative to the vehicle-treated control cells (100% viability).
-
Plot the percentage of cell viability versus the DMS concentration.
-
Determine the IC50 value, which is the concentration of DMS that reduces cell viability by 50%.
-
Protocol 3: Western Blot Analysis of Downstream Signaling Pathways
This protocol provides a method to investigate the effect of SK1 inhibition by DMS on the phosphorylation status of key downstream signaling proteins like Akt and ERK.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (DMS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of DMS or vehicle control for the desired time period.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate in microcentrifuge tubes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare protein samples with Laemmli buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
To analyze total protein levels, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against the total protein (e.g., anti-total-Akt).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phosphorylated protein to the total protein for each sample.
-
Compare the levels of protein phosphorylation in DMS-treated cells to the vehicle-treated control.
-
References
Application of N,N-Dimethylsphingosine in Neuropathic Pain Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethylsphingosine (DMS) is an endogenous sphingolipid that has emerged as a significant molecule of interest in the field of neuropathic pain research.[1][2] Metabolomic studies have revealed its upregulation in the dorsal horn of the spinal cord in animal models of neuropathic pain, such as the tibial nerve transection (TNT) model.[2] Functionally, DMS is a potent inhibitor of sphingosine (B13886) kinase (SphK), the enzyme responsible for the synthesis of the pro-survival and pro-inflammatory signaling lipid, sphingosine-1-phosphate (S1P).[1][3] This inhibition of S1P production, coupled with its ability to induce the release of pro-inflammatory cytokines from astrocytes, positions DMS as a key player in the central sensitization mechanisms underlying neuropathic pain.[1] This document provides detailed application notes and experimental protocols for researchers investigating the role of DMS in neuropathic pain.
Mechanism of Action
DMS contributes to neuropathic pain through a multi-faceted mechanism. Primarily, it acts as a competitive inhibitor of sphingosine kinase, thereby reducing the levels of S1P.[3] S1P is a critical signaling molecule involved in numerous cellular processes, including inflammation and cell survival.[1] By inhibiting SphK, DMS shifts the sphingolipid rheostat towards ceramide, which can promote apoptosis.[1]
Furthermore, DMS has been shown to activate glial cells, particularly astrocytes.[1] Activated astrocytes release a cascade of pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Monocyte Chemoattractant Protein-1 (MCP-1), which contribute to neuronal hyperexcitability and the maintenance of chronic pain states.[1] While the precise upstream receptors for DMS on astrocytes are still under investigation, evidence suggests a potential role for Toll-like receptor 4 (TLR4) in mediating these inflammatory responses. The activation of TLR4 signaling pathways in glial cells is a well-established mechanism in the pathogenesis of neuropathic pain.
Data Presentation
The following tables summarize key quantitative data regarding the role of DMS in neuropathic pain.
Table 1: In Vivo Effects of this compound on Mechanical Allodynia
| Animal Model | Administration Route | Dose | Endpoint | Result | Reference |
| Rat (Tibial Nerve Transection) | - | - | Endogenous DMS levels in dorsal horn | 3.5-fold increase | [2] |
| Rat (Healthy) | Intrathecal | Not Specified | Mechanical Allodynia | Induction of mechanical hypersensitivity | [1][2] |
Table 2: In Vitro Effects of this compound on Astrocyte Inflammatory Response
| Cell Type | Treatment | Endpoint | Result | Reference |
| Astrocytes | DMS | Pro-inflammatory cytokine release (e.g., IL-1β) | Increased release | [1] |
Table 3: Effect of this compound on Sphingosine Kinase Activity
| System | Treatment | Endpoint | Result | Reference |
| In vitro (various cell lines) | DMS | Sphingosine Kinase Activity | Competitive inhibition | [3] |
| In vivo | DMS | Sphingosine-1-Phosphate (S1P) levels | Decreased levels | [3] |
Experimental Protocols
Protocol 1: Induction of Neuropathic Pain using the Tibial Nerve Transection (TNT) Model in Rats
Objective: To create a surgical model of neuropathic pain in rats that results in the upregulation of endogenous DMS in the spinal cord.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthesia (e.g., Isoflurane)
-
Surgical instruments (scissors, forceps, retractors)
-
Suture materials
-
Stereotaxic frame (optional, for precise injections)
Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent and ensure a surgical plane of anesthesia is reached.
-
Shave and sterilize the lateral aspect of the thigh of the hind limb.
-
Make a small skin incision over the thigh to expose the biceps femoris muscle.
-
Gently dissect the biceps femoris muscle to expose the sciatic nerve and its branches.
-
Identify the tibial nerve, which is one of the main branches of the sciatic nerve.
-
Carefully isolate the tibial nerve from the surrounding connective tissue.
-
Using fine surgical scissors, transect the tibial nerve.
-
Suture the muscle layer and close the skin incision.
-
Allow the animals to recover from anesthesia with appropriate post-operative care, including analgesics for the initial post-surgical period.
-
Behavioral testing for neuropathic pain can commence after a recovery period of several days to weeks.
Protocol 2: Intrathecal Administration of this compound in Rats
Objective: To deliver DMS directly to the spinal cord to investigate its effects on nociception.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound (DMS) solution (vehicle typically a mixture of DMSO and saline)
-
Hamilton syringe with a 30-gauge needle
-
Anesthesia (e.g., Isoflurane)
Procedure:
-
Anesthetize the rat with isoflurane.
-
Place the rat in a stereotaxic frame or hold it firmly to expose the lumbar region of the back.
-
Palpate the iliac crests to locate the L5-L6 intervertebral space.
-
Carefully insert the 30-gauge needle attached to the Hamilton syringe into the intervertebral space, aiming for the intrathecal space. A slight tail flick is often observed upon successful entry into the subarachnoid space.
-
Slowly inject the desired volume of DMS solution (typically 10-20 µL) over 1-2 minutes.
-
Withdraw the needle slowly and monitor the animal for any adverse reactions.
-
Allow the animal to recover from anesthesia in a warm, clean cage.
-
Behavioral testing can be performed at various time points after the injection.
Protocol 3: Assessment of Mechanical Allodynia using the Von Frey Test
Objective: To quantify the mechanical sensitivity of the hind paws in rats as a measure of neuropathic pain.
Materials:
-
Von Frey filaments of varying calibrated forces (e.g., Stoelting Co.)
-
Elevated wire mesh platform
-
Plexiglas enclosures for each rat
Procedure:
-
Acclimate the rats to the testing environment by placing them in the Plexiglas enclosures on the wire mesh platform for at least 15-30 minutes before testing.
-
Begin with a von Frey filament of intermediate force.
-
Apply the filament perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend.
-
Hold the filament in place for 3-5 seconds.
-
A positive response is recorded if the rat briskly withdraws its paw, flinches, or licks the paw.
-
Use the up-down method to determine the 50% paw withdrawal threshold. If a positive response is observed, the next filament applied will have a lower force. If no response is observed, a filament with a higher force is used.
-
The pattern of responses is used to calculate the 50% paw withdrawal threshold using a validated formula.
Protocol 4: In Vitro Astrocyte Culture and Cytokine Release Assay
Objective: To measure the release of pro-inflammatory cytokines from astrocytes in response to DMS treatment.
Materials:
-
Primary astrocyte cultures (e.g., from neonatal rat cortices)
-
Cell culture medium and supplements
-
This compound (DMS)
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for IL-1β and MCP-1
-
Microplate reader
Procedure:
-
Culture primary astrocytes in appropriate cell culture flasks or plates until they reach confluence.
-
Once confluent, treat the astrocytes with varying concentrations of DMS for a specified period (e.g., 24 hours). Include a vehicle-treated control group.
-
After the treatment period, collect the cell culture supernatant.
-
Perform ELISA for IL-1β and MCP-1 on the collected supernatants according to the manufacturer's instructions.
-
Briefly, this involves coating a 96-well plate with a capture antibody, adding the supernatant samples and standards, followed by the addition of a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of IL-1β and MCP-1 in the samples by comparing their absorbance to the standard curve.
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound in neuropathic pain.
Caption: Experimental workflow for investigating DMS in neuropathic pain.
References
- 1. researchgate.net [researchgate.net]
- 2. Alterations in Spinal Cord Metabolism during Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a potent competitive inhibitor of sphingosine kinase but not of protein kinase C: modulation of cellular levels of sphingosine 1-phosphate and ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N,N-Dimethylsphingosine (DMS) Treatment in In Vitro Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethylsphingosine (DMS) is a synthetic derivative of sphingosine (B13886) that has garnered significant attention in cancer research due to its pro-apoptotic and anti-proliferative effects on a variety of cancer cell lines. As a competitive inhibitor of sphingosine kinase 1 (SphK1), DMS disrupts the critical balance between the pro-survival lipid, sphingosine-1-phosphate (S1P), and the pro-apoptotic lipids, ceramide and sphingosine. This application note provides a comprehensive overview of the use of DMS in in vitro cancer models, including its mechanism of action, detailed experimental protocols, and a summary of its cytotoxic effects.
Mechanism of Action
DMS primarily exerts its anti-cancer effects by inhibiting SphK1, a key enzyme in sphingolipid metabolism. SphK1 catalyzes the phosphorylation of sphingosine to form S1P, a signaling molecule that promotes cell proliferation, survival, and migration. By inhibiting SphK1, DMS leads to a decrease in intracellular S1P levels and an accumulation of sphingosine, which can be converted to the pro-apoptotic lipid ceramide. This shift in the sphingolipid rheostat towards apoptosis is a central mechanism of DMS-induced cancer cell death.
The inhibition of the SphK1/S1P signaling axis by DMS has been shown to impact several downstream pathways, including the NF-κB and intracellular calcium signaling pathways. The suppression of NF-κB activity, a key regulator of inflammation and cell survival, and the elevation of intracellular calcium levels contribute to the induction of apoptosis in cancer cells treated with DMS.[1]
Data Presentation: In Vitro Cytotoxicity of this compound
The cytotoxic and anti-proliferative effects of DMS have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of DMS required to inhibit cell growth by 50%, are summarized in the table below. These values can vary depending on the cell line, exposure time, and the specific assay used.
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (hours) | Assay |
| Lung Carcinoma | A549 | 4.86 | 24 | MTT |
| Lung Carcinoma | A549 | 4.79 | 48 | MTT |
| Lung Carcinoma | A549 | 4.46 | 72 | MTT |
| Leukemia | HL60 | ~20 | 6 | Apoptosis Assay |
| Leukemia | U937 | ~20 | 6 | Apoptosis Assay |
| Leukemia | CMK-7 | ~20 | 6 | Apoptosis Assay |
| Colon Carcinoma | HT29 | >50% apoptosis at 20 µM | 6 | Apoptosis Assay |
| Colon Carcinoma | HRT18 | >50% apoptosis at 20 µM | 6 | Apoptosis Assay |
| Colon Carcinoma | MKN74 | >50% apoptosis at 20 µM | 6 | Apoptosis Assay |
| Colon Carcinoma | COLO205 | >50% apoptosis at 20 µM | 6 | Apoptosis Assay |
| Breast Cancer | MCF-7 | Not explicitly stated, but induces apoptosis | Not specified | Not specified |
| Breast Cancer | MDA-MB-231 | Not explicitly stated, but induces apoptosis | Not specified | Not specified |
| Glioblastoma | U-1242 MG | Proliferation significantly decreased | Not specified | Not specified |
| Glioblastoma | U-87 MG | Proliferation significantly decreased | Not specified | Not specified |
Mandatory Visualizations
Signaling Pathway of DMS-Induced Apoptosis
Caption: Signaling pathway of this compound (DMS) induced apoptosis.
Experimental Workflow for In Vitro DMS Treatment
Caption: General experimental workflow for in vitro DMS treatment and analysis.
Experimental Protocols
Protocol 1: Preparation of this compound (DMS) Stock and Working Solutions
Materials:
-
This compound (DMS) powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, light-protective microcentrifuge tubes or vials
-
Sterile serological pipettes and pipette tips
-
Complete cell culture medium
Procedure:
-
Preparation of 10 mM Stock Solution:
-
Accurately weigh the DMS powder. To prepare a 10 mM stock solution, use the following calculation:
-
Mass (mg) = 10 mmol/L * Volume (L) * Molecular Weight ( g/mol ) * 1000
-
(Molecular Weight of DMS is approximately 327.55 g/mol )
-
-
Under sterile conditions, dissolve the weighed DMS in cell culture grade DMSO to a final concentration of 10 mM.
-
Vortex thoroughly until the DMS is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution.
-
Aliquot the stock solution into sterile, light-protective tubes in volumes suitable for single use to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM DMS stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO as the highest DMS treatment group) in your experiments.
-
Protocol 2: Cell Viability Assessment using MTT Assay
Materials:
-
Cancer cell line of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
DMS working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
DMS Treatment:
-
The next day, remove the medium and replace it with 100 µL of fresh medium containing various concentrations of DMS. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of cell viability against the log of the DMS concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 3: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
Complete cell culture medium
-
DMS working solutions
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with the desired concentrations of DMS for the specified time. Include vehicle and untreated controls.
-
-
Cell Harvesting and Staining:
-
After treatment, collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible.
-
Use appropriate compensation controls for FITC and PI.
-
Analyze the data to differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
-
Protocol 4: Clonogenic Assay (Colony Formation Assay)
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
Complete cell culture medium
-
DMS working solutions
-
Crystal violet staining solution (0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding and Treatment:
-
Seed a low number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach.
-
Treat the cells with various concentrations of DMS for 24 hours.
-
-
Colony Formation:
-
After 24 hours, replace the DMS-containing medium with fresh complete medium.
-
Incubate the plates for 10-14 days, or until visible colonies are formed in the control wells.
-
-
Staining and Counting:
-
Wash the wells with PBS.
-
Fix the colonies with methanol (B129727) for 15 minutes.
-
Stain the colonies with crystal violet solution for 20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells).
-
-
Data Analysis:
-
Calculate the plating efficiency and surviving fraction for each treatment group compared to the control.
-
Conclusion
This compound is a potent inhibitor of SphK1 that induces apoptosis and inhibits the proliferation of a wide range of cancer cells in vitro. The provided protocols offer a framework for researchers to investigate the anti-cancer effects of DMS in their specific cancer models. By understanding its mechanism of action and utilizing standardized experimental procedures, the scientific community can further explore the therapeutic potential of DMS and other SphK1 inhibitors in cancer therapy.
References
Application Notes and Protocols: Measuring the Effects of N,N-Dimethylsphingosine on Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethylsphingosine (DMS) is a naturally occurring sphingolipid that has garnered significant interest in cellular biology and drug discovery due to its potent effects on cell proliferation and survival. As a competitive inhibitor of sphingosine (B13886) kinase (SphK), particularly SphK1, DMS plays a crucial role in modulating the "sphingolipid rheostat," the cellular balance between pro-survival and pro-apoptotic sphingolipids.[1][2][3] An imbalance in this rheostat is implicated in various pathologies, including cancer and inflammatory diseases, making DMS a valuable tool for investigating these processes and a potential lead compound for therapeutic development.
These application notes provide a comprehensive guide for researchers to effectively measure the effects of DMS on cell proliferation. We detail the underlying mechanisms of DMS action, present its effects on various cell lines in a clear tabular format, and provide detailed protocols for key experimental assays. Furthermore, we include visual diagrams of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the experimental design and data interpretation.
Mechanism of Action: The Sphingolipid Rheostat
The primary mechanism by which this compound influences cell proliferation is through the competitive inhibition of sphingosine kinase (SphK).[1][2][3] SphK is the enzyme responsible for phosphorylating sphingosine to form sphingosine-1-phosphate (S1P), a critical signaling molecule.
-
Sphingosine-1-Phosphate (S1P): S1P is a potent pro-survival and pro-proliferative lipid second messenger. It promotes cell growth, inhibits apoptosis, and is involved in cell migration and angiogenesis. S1P exerts its effects by binding to a family of G protein-coupled receptors (S1PR1-5) on the cell surface, which in turn activates downstream signaling cascades, including the Ras/ERK and PI3K/Akt pathways.
-
Ceramide and Sphingosine: In contrast to S1P, its precursors, ceramide and sphingosine, are generally considered pro-apoptotic and anti-proliferative. An accumulation of these sphingolipids can trigger cell cycle arrest and induce programmed cell death.
By inhibiting SphK, DMS disrupts this delicate balance. This inhibition leads to:
-
Decreased S1P Levels: Reduced S1P production diminishes the pro-survival signaling within the cell.
-
Increased Sphingosine and Ceramide Levels: The substrate for SphK, sphingosine, accumulates and can be converted to ceramide. This shift towards pro-apoptotic sphingolipids promotes cell cycle arrest and apoptosis.
This alteration of the sphingolipid balance, often referred to as "tipping the rheostat" towards cell death, is the fundamental principle behind the anti-proliferative effects of DMS.
Signaling Pathways Modulated by this compound
The inhibition of SphK and the subsequent decrease in S1P levels by DMS lead to the downregulation of key signaling pathways that are crucial for cell proliferation and survival. The following diagram illustrates the central role of SphK and the impact of DMS on these pathways.
Data Presentation: Effects of this compound on Cell Proliferation
The following table summarizes the quantitative effects of DMS on the proliferation of various cell types as reported in the literature. This allows for a direct comparison of its potency across different biological systems.
| Cell Type | Assay | DMS Concentration | Incubation Time | Observed Effect | Reference |
| Porcine Vascular Smooth Muscle Cells | [³H]-Thymidine Incorporation | IC₅₀: 12 ± 6 µM | - | Dose-dependent reduction in proliferation. | [4] |
| Human Platelets | Sphingosine Kinase Activity | IC₅₀: ~10 µM | - | Inhibition of S1P formation. | [2] |
| Human Platelet Cytosolic Fractions | Sphingosine Kinase Activity | IC₅₀: ~5 µM | - | Direct inhibition of SphK activity. | [2] |
| Human Lung Cancer (A549) | MTT Assay | 1-10 µM | 24, 48, 72 h | Dose- and time-dependent suppression of cell viability. | [5] |
| Human Glioblastoma (LN229, U373) | - | - | - | Suppression of cell growth. | [6] |
| Rat Cerebral & Aortic SMCs | - | - | - | Concentration-dependent reduction of bFGF-induced proliferation. | [7] |
| Human Coronary SMCs | - | - | - | Concentration-dependent reduction of bFGF-induced proliferation. | [7] |
Experimental Protocols
To accurately assess the impact of DMS on cell proliferation, a variety of well-established in vitro assays can be employed. Below are detailed protocols for three commonly used methods: the MTT assay, the BrdU incorporation assay, and the clonogenic survival assay.
Experimental Workflow Overview
The following diagram outlines the general workflow for conducting experiments to measure the effects of DMS on cell proliferation.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.[8][9][10][11]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well flat-bottom microplates
-
This compound (DMS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
DMS Treatment:
-
Prepare serial dilutions of DMS in complete culture medium at 2x the final desired concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the DMS dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO in medium) and wells with medium only (as a blank).
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Express the results as a percentage of the vehicle-treated control cells.
-
Plot the percentage of cell viability against the DMS concentration to determine the IC₅₀ value.
-
BrdU (5-bromo-2'-deoxyuridine) Incorporation Assay
Principle: This assay measures DNA synthesis as a direct marker of cell proliferation. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle. The incorporated BrdU is then detected using a specific anti-BrdU antibody, typically conjugated to a fluorescent dye or an enzyme for colorimetric detection.[12][13][14][15][16]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well microplates (black plates for fluorescence, clear for colorimetric)
-
This compound (DMS)
-
BrdU labeling solution (typically 10 µM)
-
Fixing/Denaturing solution (e.g., 1.5 M HCl)
-
Anti-BrdU antibody (conjugated to HRP or a fluorophore)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Detection substrate (e.g., TMB for HRP, or read fluorescence directly)
-
Stop solution (e.g., 1 M H₂SO₄ for TMB)
-
Microplate reader (absorbance or fluorescence)
Protocol:
-
Cell Seeding and DMS Treatment:
-
Follow steps 1 and 2 as described in the MTT assay protocol.
-
-
BrdU Labeling:
-
After the desired DMS treatment period, add BrdU labeling solution to each well to a final concentration of 10 µM.
-
Incubate the plate for 2-4 hours at 37°C to allow for BrdU incorporation.
-
-
Fixation and Denaturation:
-
Carefully remove the medium.
-
Add 100 µL of fixing/denaturing solution to each well and incubate for 30 minutes at room temperature. This step fixes the cells and denatures the DNA to allow antibody access to the incorporated BrdU.
-
-
Antibody Incubation:
-
Aspirate the fixing/denaturing solution and wash the wells three times with wash buffer.
-
Add 100 µL of the diluted anti-BrdU antibody solution to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the wells three times with wash buffer.
-
If using an HRP-conjugated antibody, add 100 µL of TMB substrate and incubate in the dark until a color change is observed (5-30 minutes). Stop the reaction by adding 100 µL of stop solution.
-
If using a fluorescently-conjugated antibody, add PBS to the wells.
-
-
Data Acquisition:
-
For colorimetric detection, measure the absorbance at 450 nm.
-
For fluorescent detection, measure the fluorescence at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Similar to the MTT assay, calculate the percentage of proliferation relative to the vehicle control and determine the IC₅₀ value.
-
Clonogenic Survival Assay
Principle: This assay assesses the ability of a single cell to undergo unlimited division and form a colony (a clone of at least 50 cells). It is considered the gold standard for measuring the cytotoxic effects of a treatment, as it evaluates long-term reproductive viability.[17][18][19][20][21]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
6-well plates or 100 mm dishes
-
This compound (DMS)
-
Fixation solution (e.g., 10% buffered formalin or a 1:3 mixture of acetic acid and methanol)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
-
Microscope or colony counter
Protocol:
-
Cell Seeding:
-
Prepare a single-cell suspension.
-
Seed a low and precise number of cells (e.g., 200-1000 cells per well/dish) into 6-well plates or 100 mm dishes. The exact number will depend on the cell line's plating efficiency and the expected toxicity of DMS.
-
Allow the cells to attach overnight.
-
-
DMS Treatment:
-
Treat the cells with various concentrations of DMS for a defined period (e.g., 24 hours).
-
-
Colony Formation:
-
After treatment, remove the DMS-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 7-14 days, or until visible colonies have formed in the control wells.
-
-
Fixation and Staining:
-
Aspirate the medium and gently wash the wells/dishes with PBS.
-
Add the fixation solution and incubate for 10-15 minutes at room temperature.
-
Remove the fixation solution and add the crystal violet staining solution. Incubate for 20-30 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
-
Colony Counting:
-
Count the number of colonies containing at least 50 cells in each well/dish.
-
-
Data Analysis:
-
Plating Efficiency (PE): (Number of colonies counted / Number of cells seeded) x 100%
-
Surviving Fraction (SF): (Number of colonies formed after treatment) / (Number of cells seeded x PE)
-
Plot the surviving fraction against the DMS concentration.
-
Conclusion
This compound is a powerful pharmacological tool for investigating the role of the sphingolipid signaling pathway in cell proliferation. By inhibiting sphingosine kinase, DMS effectively shifts the cellular balance towards anti-proliferative and pro-apoptotic signals. The protocols detailed in these application notes provide robust and reliable methods for quantifying the cytostatic and cytotoxic effects of DMS. Careful execution of these assays and thorough data analysis will enable researchers to accurately characterize the impact of DMS on their specific cellular models, contributing to a deeper understanding of sphingolipid biology and its therapeutic potential.
References
- 1. This compound - Focus Biomolecules [mayflowerbio.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound inhibition of sphingosine kinase and sphingosine 1-phosphate activity in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The sphingosine kinase inhibitor this compound inhibits neointimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. TARGETING SPHINGOSINE KINASE 1 INHIBITS AKT SIGNALING, INDUCES APOPTOSIS, AND SUPPRESSES GROWTH OF HUMAN GLIOBLASTOMA CELLS AND XENOGRAFTS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. D-erythro-N,N-dimethylsphingosine inhibits bFGF-induced proliferation of cerebral, aortic and coronary smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchhub.com [researchhub.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 14. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) [bio-protocol.org]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 18. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 20. Clonogenic Assay [bio-protocol.org]
- 21. Clonogenic Assay [en.bio-protocol.org]
Application Notes and Protocols for N,N-Dimethylsphingosine (DMS) Co-treatment with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethylsphingosine (DMS) is a potent inhibitor of sphingosine (B13886) kinase (SphK), a critical enzyme in the sphingolipid metabolic pathway. SphK phosphorylates sphingosine to form sphingosine-1-phosphate (S1P), a signaling molecule that promotes cell survival, proliferation, and resistance to apoptosis. By inhibiting SphK, DMS disrupts this pro-survival signaling and can shift the cellular balance towards apoptosis, making it a compelling agent for cancer therapy. These application notes provide an overview of the mechanisms of action of DMS in sensitizing cancer cells to conventional chemotherapy agents and offer detailed protocols for evaluating its synergistic effects.
Mechanism of Action: Synergistic Cytotoxicity
DMS enhances the efficacy of chemotherapy through a multi-faceted mechanism primarily centered on the inhibition of Sphingosine Kinase 1 (SphK1). This inhibition leads to a decrease in the pro-survival lipid, sphingosine-1-phosphate (S1P), and an increase in the pro-apoptotic lipid, ceramide. This alteration of the "sphingolipid rheostat" is crucial for inducing apoptosis in cancer cells.
Furthermore, DMS has been shown to suppress the activation of the NF-κB signaling pathway. The inhibition of NF-κB is a key factor in sensitizing tumor cells to the cytotoxic effects of chemotherapy. DMS also elevates intracellular calcium levels, which can trigger mitochondrial stress and further contribute to the apoptotic cascade. When combined with chemotherapy agents that induce DNA damage or mitotic arrest, the pro-apoptotic signaling initiated by DMS can lead to a synergistic increase in cancer cell death.
Quantitative Data Summary
The following tables summarize the cytotoxic effects of this compound (DMS) and its derivatives when used alone and in combination with other anti-cancer agents.
Table 1: IC50 Values of DMS and a Platinum-DMS Complex in Cancer vs. Normal Cells
| Compound | Cell Type | IC50 (µmol/L) | Reference |
| [Pt(O,O′-acac)(γ-acac)(DMS)] | Cancerous Human Epithelial Breast Cells | 5.22 ± 1.2 | [1] |
| [Pt(O,O′-acac)(γ-acac)(DMS)] | Normal Human Epithelial Breast Cells | 116.9 ± 8.8 | [1] |
| Cisplatin | Cancerous Human Epithelial Breast Cells | 96.0 ± 6.9 | [1] |
| Cisplatin | Normal Human Epithelial Breast Cells | 61.9 ± 6.1 | [1] |
Table 2: Synergistic Cytotoxicity of DMS and Miltefosine (B1683995) in A549 Lung Adenocarcinoma Cells
| Treatment | Cell Viability (% of Control) | S1P Levels (% of Control) | Reference |
| Control | 100 | 100 | |
| DMS (10 µM) | ~80 | ~75 | |
| Miltefosine (10 µM) | ~75 | ~60 | |
| DMS (10 µM) + Miltefosine (10 µM) | ~40 | ~30 |
Note: The combination of DMS and miltefosine resulted in a significant reduction in cell viability and S1P levels compared to individual treatments, with a calculated combination index indicating synergism.
Experimental Protocols
Protocol 1: Evaluation of Cytotoxicity using the MTT Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of DMS, a chemotherapy agent, and their combination.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7, U87)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (DMS)
-
Chemotherapy agent (e.g., cisplatin, doxorubicin (B1662922), paclitaxel)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Preparation: Prepare stock solutions of DMS and the chemotherapy agent in DMSO. Further dilute the drugs in complete growth medium to the desired concentrations. For combination treatments, prepare solutions containing both agents at the desired ratios.
-
Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of medium containing the single agents or their combinations. Include a vehicle control (medium with the same concentration of DMSO used for the drug dilutions).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 values using a suitable software (e.g., GraphPad Prism). For combination studies, synergy can be assessed using methods like the Chou-Talalay combination index.
Protocol 2: Assessment of Apoptosis by Annexin V/Propidium Iodide Staining
This protocol is for quantifying the percentage of apoptotic and necrotic cells following co-treatment with DMS and a chemotherapy agent.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
DMS and chemotherapy agent
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of analysis. After 24 hours, treat the cells with DMS, the chemotherapy agent, or their combination for the desired time period (e.g., 24 or 48 hours).
-
Cell Harvesting:
-
Collect the culture medium (containing floating cells).
-
Wash the adherent cells with PBS and detach them using trypsin-EDTA.
-
Combine the detached cells with the cells from the culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) using appropriate flow cytometry analysis software.
Visualizations
Caption: DMS Signaling Pathway in Cancer Cells.
Caption: General Experimental Workflow.
References
Application Notes and Protocols: Experimental Use of N,N-Dimethylsphingosine in Cardiac Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethylsphingosine (DMS) is an endogenous sphingolipid that has garnered significant attention in cardiac research due to its multifaceted and concentration-dependent effects on cardiac cells and tissues. Primarily known as a competitive inhibitor of sphingosine (B13886) kinase (SphK), the enzyme responsible for the synthesis of the cardioprotective lipid sphingosine-1-phosphate (S1P), DMS presents a complex pharmacological profile.[1][2][3] At higher concentrations, its inhibitory action on SphK can abolish cardioprotective signaling.[4] Conversely, at lower concentrations, DMS has been shown to exert paradoxical, cardioprotective effects against ischemia/reperfusion injury through the activation of a pro-survival signaling cascade.[1][2]
These application notes provide a comprehensive overview of the experimental use of DMS in cardiac research, with a focus on its dual role in cardioprotection and inhibition of specific signaling pathways. Detailed protocols for key experiments are provided, along with quantitative data and visualizations of the underlying molecular mechanisms.
Data Presentation
Table 1: Concentration-Dependent Effects of this compound in Cardiac Models
| Concentration | Model System | Observed Effect | Mechanism | Reference |
| 0.3 µM - 1 µM | Langendorff-perfused mouse hearts | Cardioprotection against ischemia/reperfusion injury; improved cardiac function (LVDP, +/-dP/dtmax); reduced infarct size. | Activation of cytosolic Sphingosine Kinase (SphK) via a Protein Kinase C epsilon (PKCε) dependent mechanism.[1][2] | [1][2] |
| 10 µM | Langendorff-perfused mouse hearts | Inhibition of cardioprotection; decreased cardiac function. | Competitive inhibition of Sphingosine Kinase (SphK).[4] | [4] |
| 12 ± 6 µM (IC50) | Porcine Vascular Smooth Muscle Cells (VSMC) | Inhibition of fetal calf serum (FCS)-induced proliferation ([³H]-thymidine incorporation). | Inhibition of Sphingosine Kinase (SK).[5] | [5] |
| 15 ± 10 µM (IC50) | Porcine Vascular Smooth Muscle Cells (VSMC) | Inhibition of ERK-1/2 activation. | Inhibition of Sphingosine Kinase (SK).[5] | [5] |
Signaling Pathways
The dual effects of DMS are contingent on its concentration, which dictates its interaction with key signaling molecules in cardiomyocytes.
At low, cardioprotective concentrations, DMS activates a pro-survival pathway.
At higher concentrations, DMS acts as a competitive inhibitor of SphK, blocking the production of S1P.
Experimental Protocols
Protocol 1: Assessment of Cardioprotection by this compound in an Ex Vivo Langendorff-Perfused Mouse Heart Model of Ischemia/Reperfusion (I/R) Injury
This protocol is adapted from studies demonstrating the cardioprotective effects of low-dose DMS.[1][4]
1. Materials and Reagents:
-
This compound (DMS)
-
Dimethyl sulfoxide (B87167) (DMSO, vehicle)[4]
-
Krebs-Henseleit buffer
-
Heparin
-
Pentobarbital (B6593769) (or other suitable anesthetic)
-
Langendorff perfusion system
-
Physiological recording equipment for measuring cardiac function (e.g., LVDP, dP/dt)
-
TTC (2,3,5-triphenyltetrazolium chloride) stain for infarct size measurement
2. Experimental Workflow:
3. Detailed Methodology:
-
Animal Preparation:
-
Administer heparin (e.g., 100 U, i.p.) to a mouse 30 minutes prior to anesthesia to prevent coagulation.
-
Anesthetize the mouse with pentobarbital (e.g., 100 mg/kg, i.p.).
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
-
Cannulate the aorta on the Langendorff apparatus.
-
-
Langendorff Perfusion:
-
Begin retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure.
-
Allow the heart to stabilize for 20 minutes.
-
Pretreatment: Perfuse the heart for 10 minutes with buffer containing either DMS (0.3 µM or 1 µM for cardioprotection; 10 µM for inhibition) or vehicle (e.g., 0.25% DMSO).[4]
-
Washout: Perfuse with standard Krebs-Henseleit buffer for 7 minutes to wash out the compound.[4]
-
Ischemia: Induce global no-flow ischemia for 20-50 minutes.[4]
-
Reperfusion: Reperfuse the heart for 30-40 minutes.[4]
-
-
Data Acquisition and Analysis:
-
Continuously record cardiac function parameters, including Left Ventricular Developed Pressure (LVDP) and the maximum rates of pressure development and fall (+/-dP/dtmax), throughout the experiment.
-
At the end of reperfusion, freeze the heart and slice it for TTC staining to determine the infarct size as a percentage of the total ventricular area.
-
Homogenize heart tissue to prepare cytosolic and particulate fractions for biochemical assays, such as measuring Sphingosine Kinase activity.
-
Protocol 2: In Vitro Assessment of this compound's Effect on Vascular Smooth Muscle Cell (VSMC) Proliferation
This protocol is based on studies investigating the inhibitory effects of DMS on VSMC growth.[5]
1. Materials and Reagents:
-
Primary cultures of vascular smooth muscle cells (e.g., porcine)
-
Cell culture medium (e.g., DMEM) with fetal calf serum (FCS)
-
This compound (DMS)
-
[³H]-thymidine
-
Antibodies for Western blotting (e.g., anti-phospho-ERK-1/2, anti-total-ERK-1/2)
-
Scintillation counter
-
Western blotting equipment and reagents
2. Experimental Workflow:
3. Detailed Methodology:
-
Cell Culture and Quiescence:
-
Culture primary VSMCs in standard growth medium.
-
Plate the cells at a suitable density in multi-well plates.
-
Induce quiescence by serum-starving the cells for 24-48 hours.
-
-
DMS Treatment and Stimulation:
-
Pre-treat the quiescent cells with various concentrations of DMS for a specified period (e.g., 30 minutes).
-
Stimulate the cells with a mitogen, such as fetal calf serum (FCS), to induce proliferation and signaling.
-
-
[³H]-Thymidine Incorporation Assay (for Proliferation):
-
Add [³H]-thymidine to the culture medium along with the FCS stimulation.
-
Incubate for 24 hours to allow for incorporation into newly synthesized DNA.
-
Wash the cells to remove unincorporated [³H]-thymidine.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the IC50 value for DMS-mediated inhibition of proliferation.
-
-
Western Blot Analysis (for Signaling):
-
After a short stimulation period with FCS (e.g., 5-15 minutes), lyse the cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated forms of signaling proteins (e.g., p-ERK-1/2, p-Akt) and their total protein counterparts.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Quantify band intensities to determine the effect of DMS on signaling pathway activation.
-
Conclusion
This compound is a valuable research tool for investigating sphingolipid signaling in the heart. Its bimodal action, acting as a cardioprotective agent at low concentrations and an inhibitor of SphK at higher concentrations, allows for the dissection of the roles of SphK and S1P in cardiac physiology and pathophysiology. The protocols and data provided herein offer a framework for researchers to explore the therapeutic potential and molecular mechanisms of DMS in various cardiac contexts, from ischemia/reperfusion injury to cell proliferation and signaling. Careful consideration of the concentration-dependent effects is critical for the accurate interpretation of experimental results.
References
- 1. Low dose N, N-dimethylsphingosine is cardioprotective and activates cytosolic sphingosine kinase by a PKCepsilon dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound is a potent competitive inhibitor of sphingosine kinase but not of protein kinase C: modulation of cellular levels of sphingosine 1-phosphate and ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. The sphingosine kinase inhibitor this compound inhibits neointimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N,N-Dimethylsphingosine as a Tool in Lipid Signaling Research
For Researchers, Scientists, and Drug Development Professionals
N,N-Dimethylsphingosine (DMS) is a naturally occurring N-methylated derivative of sphingosine (B13886) that has become an invaluable pharmacological tool for investigating the complex roles of sphingolipid signaling in cellular processes.[1][2][3] As a competitive inhibitor of sphingosine kinases (SphK1 and SphK2), DMS effectively blocks the conversion of sphingosine to the pro-growth and pro-survival signaling molecule, sphingosine-1-phosphate (S1P).[4][5][6][7] This inhibition leads to a consequential increase in the intracellular levels of sphingosine and its metabolic precursor, ceramide, a pro-apoptotic lipid second messenger.[5][6][8] The ability of DMS to shift the dynamic equilibrium between S1P and ceramide, often referred to as the "sphingolipid rheostat," makes it a powerful agent for inducing apoptosis and cell cycle arrest in various cancer cell lines.[1][5][9]
Beyond its primary role as an SphK inhibitor, DMS has been shown to exert pleiotropic effects on other signaling pathways, including the modulation of protein kinase C (PKC), the PI3K/Akt pathway, and intracellular calcium levels.[1][10][11][12] These multifaceted effects underscore the importance of careful experimental design and interpretation when using DMS to probe sphingolipid signaling.
These application notes provide an overview of the mechanisms of action of DMS, quantitative data on its efficacy, and detailed protocols for its use in key cell-based assays.
Mechanism of Action
This compound primarily functions as a competitive inhibitor of sphingosine kinase, targeting both isoforms, SphK1 and SphK2.[4][5] By competing with the endogenous substrate, sphingosine, DMS prevents the synthesis of S1P.[13][14] This action has several downstream consequences:
-
Decreased Sphingosine-1-Phosphate (S1P) Levels: As a direct result of SphK inhibition, intracellular S1P concentrations are reduced.[5][8] This dampens S1P-mediated signaling, which is typically associated with cell proliferation, survival, and migration.
-
Increased Ceramide and Sphingosine Levels: The blockage of sphingosine phosphorylation leads to the accumulation of both sphingosine and, through the action of ceramide synthase, ceramide.[5][6][8] Elevated ceramide levels are strongly correlated with the induction of apoptosis and cell cycle arrest.[15][16][17]
-
Modulation of Downstream Effectors: The shift in the ceramide/S1P ratio influences several key signaling pathways. DMS treatment has been shown to suppress the activation of pro-survival pathways, including NF-κB and Akt (Protein Kinase B).[1][4][10]
-
Induction of Apoptosis: By increasing pro-apoptotic ceramide and decreasing pro-survival S1P, DMS effectively triggers programmed cell death in a variety of cancer cell lines.[1][18][19]
-
Calcium Mobilization: DMS can induce an increase in intracellular calcium concentration ([Ca2+]i), a response that is implicated in its apoptotic effects.[1][20][21][22] This calcium release appears to originate from intracellular stores, including lysosomes.[13][14]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data from various studies, providing a reference for effective concentrations and observed effects of DMS in different experimental systems.
Table 1: Inhibitory Activity of this compound
| Target | Cell/System Type | IC50 Value | Reference |
| Sphingosine Kinase | Porcine Vascular Smooth Muscle Cells | 12 ± 6 µM (for [3H]-thymidine incorporation) | [10] |
| Sphingosine Kinase | Porcine Vascular Smooth Muscle Cells | 15 ± 10 µM (for ERK-1/2 activation) | [10] |
| Sphingosine Kinase 1 (SphK1) | General (Ki value) | 5 µmol/l | [1] |
Table 2: Effective Concentrations of this compound in Cell-Based Assays
| Cell Line | Assay | DMS Concentration | Duration | Effect | Reference |
| A549 (Human Lung Cancer) | MTT Assay (Cell Viability) | 4 µmol/l | 24, 48, 72 h | ~36-47% decrease in cell survival | [1] |
| A549 (Human Lung Cancer) | MTT Assay (Cell Viability) | IC50: 4.86 µM | 24 h | 50% inhibition of cell viability | [1] |
| A549 (Human Lung Cancer) | Flow Cytometry (Apoptosis) | 2, 4, 8 µmol/l | 24, 48 h | Dose-dependent increase in apoptosis | [1] |
| Human Leukemic Cell Lines (CMK-7, HL60, U937) | Apoptosis Assay | 20 µM | 6 h | Up to 90% of cells undergo apoptosis | [19] |
| Human Colonic Carcinoma Cells (HT29, HRT18, etc.) | Apoptosis Assay | Not specified, but >50% apoptosis | Not specified | DMS more potent than sphingosine | [19] |
| Murine Hearts (ex vivo) | Cardioprotection | 0.3 µM and 1 µM | 10 min | Protection against ischemia/reperfusion injury | [12] |
| Murine Hearts (ex vivo) | Cardioprotection | 10 µM | Not specified | Inhibitory effect | [12] |
Experimental Protocols
The following are detailed protocols for key experiments using this compound. These are generalized methods and may require optimization for specific cell lines and experimental conditions.
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with DMS.
Materials:
-
This compound (DMS)
-
Cell line of interest (e.g., A549 human lung carcinoma)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
DMS Treatment: Prepare serial dilutions of DMS in complete medium. A typical concentration range to test is 0.5 µM to 20 µM. Remove the old medium from the wells and add 100 µL of the DMS-containing medium. Include a vehicle control (medium with the same concentration of DMSO used to dissolve DMS) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C and 5% CO2.[1]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results to determine the IC50 value of DMS for the specific cell line.
Protocol 2: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
DMS-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells in 6-well plates and treat with various concentrations of DMS (e.g., 2, 4, 8 µM) for the desired duration (e.g., 24 or 48 hours).[1]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Protocol 3: Sphingosine Kinase Activity Assay (Cell-Free System)
This protocol measures the activity of SphK in cell lysates, allowing for the direct assessment of DMS inhibition.
Materials:
-
Cell lysate containing sphingosine kinase
-
DMS
-
Sphingosine
-
[γ-32P]ATP
-
Lipid extraction reagents (e.g., chloroform (B151607), methanol, KCl)
-
Thin-layer chromatography (TLC) plates
-
Scintillation counter
Procedure:
-
Lysate Preparation: Prepare a cytosolic fraction from the cells of interest, which will serve as the source of sphingosine kinase.[8]
-
Reaction Setup: In a microcentrifuge tube, combine the cell lysate, a reaction buffer containing MgCl2, and the desired concentration of DMS or vehicle control.
-
Initiation of Reaction: Start the reaction by adding sphingosine (as a substrate) and [γ-32P]ATP.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination and Lipid Extraction: Stop the reaction by adding a mixture of chloroform and methanol. Vortex and centrifuge to separate the organic and aqueous phases.
-
TLC Separation: Spot the lipid-containing organic phase onto a TLC plate and develop the plate using an appropriate solvent system to separate sphingosine-1-phosphate from other lipids.
-
Quantification: Visualize the radiolabeled S1P spot by autoradiography and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Compare the amount of [32P]S1P produced in the presence of DMS to the control to determine the percentage of inhibition.
Visualizations: Signaling Pathways and Workflows
Diagram 1: The Sphingolipid Rheostat and the Action of this compound
References
- 1. DMS triggers apoptosis associated with the inhibition of SPHK1/NF-κB activation and increase in intracellular Ca2+ concentration in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound = 98 HPLC 119567-63-4 [sigmaaldrich.com]
- 4. Targeting the Sphingosine Kinase/Sphingosine-1-Phosphate Signaling Axis in Drug Discovery for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound is a potent competitive inhibitor of sphingosine kinase but not of protein kinase C: modulation of cellular levels of sphingosine 1-phosphate and ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound inhibition of sphingosine kinase and sphingosine 1-phosphate activity in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The sphingosine kinase inhibitor this compound inhibits neointimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. avantiresearch.com [avantiresearch.com]
- 12. Low dose N, N-dimethylsphingosine is cardioprotective and activates cytosolic sphingosine kinase by a PKCepsilon dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Intracellular sphingosine releases calcium from lysosomes | eLife [elifesciences.org]
- 14. Intracellular sphingosine releases calcium from lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Therapeutic Implications of Ceramide-Regulated Signaling Cascades - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. A review of the mechanisms of abnormal ceramide metabolism in type 2 diabetes mellitus, Alzheimer’s disease, and their co-morbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. DMS triggers apoptosis associated with the inhibition of SPHK1/NF-κB activation and increase in intracellular Ca2+ concentration in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Sphingosine and its methylated derivative this compound (DMS) induce apoptosis in a variety of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Dimethylsphingosine increases cytosolic calcium and intracellular pH in human T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ovid.com [ovid.com]
- 22. khu.elsevierpure.com [khu.elsevierpure.com]
Troubleshooting & Optimization
N,N-Dimethylsphingosine stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of N,N-Dimethylsphingosine (DMS), along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A: Upon receipt, solid this compound should be stored at -20°C.[1][2][3] When stored under these conditions, the compound is stable for at least two years.[1]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A: this compound is soluble in several organic solvents. For biological experiments, sterile, cell culture-grade Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions.[4] It is also soluble in ethanol (B145695) and dimethylformamide (DMF).[1]
Q3: How should I store stock solutions of this compound?
A: It is highly recommended to prepare fresh solutions for each experiment. However, if necessary, stock solutions can be prepared in advance and should be stored in tightly sealed vials at -20°C. Under these conditions, stock solutions are generally stable for several months. Before use, it is advisable to let the vial warm to room temperature for at least an hour before opening to prevent condensation.
Q4: For how long is this compound stable in an aqueous solution like PBS?
A: this compound is sparingly soluble in aqueous buffers like PBS (Phosphate-Buffered Saline).[1] Due to its limited solubility and potential for instability in aqueous solutions over time, it is recommended to prepare fresh dilutions in your experimental buffer immediately before use and not to store it in aqueous solutions for extended periods.
Q5: Can I repeatedly freeze and thaw my stock solution of this compound?
A: To maintain the integrity of the compound, it is best to aliquot the stock solution into smaller, single-use volumes after preparation. This practice minimizes the number of freeze-thaw cycles and reduces the risk of degradation and contamination.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no biological effect in cell-based assays. | 1. Degradation of DMS in solution: The compound may have lost its activity due to improper storage of the stock solution (e.g., stored at room temperature, repeated freeze-thaw cycles). 2. Low final concentration: The final concentration in the cell culture medium may be too low due to its poor aqueous solubility or adsorption to plasticware. 3. High final DMSO concentration: The final concentration of DMSO in the cell culture medium may be toxic to the cells, masking the effect of DMS. | 1. Prepare a fresh stock solution of DMS in a recommended organic solvent like DMSO. Ensure proper storage of any remaining stock solution at -20°C in aliquots. 2. Ensure the stock solution is fully dissolved before further dilution. When diluting into aqueous media, vortex briefly. Consider using a carrier protein like BSA to improve solubility and prevent adsorption. 3. The final DMSO concentration in cell culture experiments should typically be kept below 0.5% to avoid solvent-induced artifacts. Ensure your dilution scheme accounts for this.[4] |
| Precipitate forms when diluting the DMS stock solution into aqueous media. | Poor aqueous solubility: DMS is a lipophilic molecule with limited solubility in aqueous buffers.[1] | 1. Ensure the stock solution is at room temperature before diluting. 2. Add the DMS stock solution to the aqueous medium while vortexing to ensure rapid and even dispersion. 3. Do not exceed the solubility limit in your final experimental medium. If a high concentration is required, consider using a solubilizing agent or a different delivery method. |
| Variability in results between experiments. | 1. Inconsistent stock solution concentration: This can result from incomplete dissolution of the solid or evaporation of the solvent from the stock solution. 2. Age of the stock solution: A stock solution that has been stored for an extended period, even at -20°C, may have undergone some degradation. | 1. Ensure the solid DMS is completely dissolved when preparing the stock solution. Store stock solutions in tightly sealed vials to prevent solvent evaporation. 2. For critical experiments, it is always best to use a freshly prepared stock solution. If using an older stock, consider verifying its concentration and purity if possible. |
Data Summary
Storage and Stability
| Form | Storage Temperature | Reported Stability | Source |
| Solid | -20°C | ≥ 2 years | [1] |
| Solution (in DMSO) | -20°C | Several months |
Solubility
| Solvent | Solubility | Source |
| DMF | 50 mg/mL | [1] |
| DMSO | 50 mg/mL | [1] |
| Ethanol | 25 mg/mL | [1] |
| PBS (pH 7.2) | 1 mg/mL | [1] |
Experimental Protocols
Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (Molecular Weight: 327.55 g/mol )
-
Sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, conical microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.276 mg of DMS.
-
Transfer the weighed DMS powder into a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to the tube. For a 10 mM solution from 3.276 mg, add 1 mL of DMSO.
-
Vortex the tube vigorously until the solid is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile tubes.
-
Store the stock solution aliquots at -20°C.
Visualizations
Signaling Pathway of this compound
Caption: this compound (DMS) inhibits Sphingosine Kinase (SphK).
Experimental Workflow for DMS Solution Preparation and Use
Caption: Workflow for preparing and using this compound solutions.
Troubleshooting Logic for Inconsistent Results
Caption: Troubleshooting guide for experiments with this compound.
References
troubleshooting N,N-Dimethylsphingosine experimental results
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and drug development professionals working with N,N-Dimethylsphingosine (DMS).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (DMS)?
This compound (DMS) is primarily known as a potent and competitive inhibitor of sphingosine (B13886) kinase (SphK), an enzyme that catalyzes the formation of sphingosine-1-phosphate (S1P) from sphingosine.[1][2][3] By inhibiting SphK, DMS disrupts the balance between pro-apoptotic ceramide and sphingosine, and pro-survival S1P, often referred to as the "sphingolipid rheostat".[1][4] This inhibition leads to an accumulation of intracellular ceramide and sphingosine while decreasing the levels of S1P, which can trigger apoptosis in various cell types, particularly cancer cells.[1][4][5][6]
Q2: What are the recommended storage and handling conditions for DMS?
DMS is typically supplied as a solid or in a solution (e.g., ethanol). For long-term storage, it is recommended to store DMS at -20°C.[3][7] The stability is reported to be at least two years under these conditions.[3][7] Before use, it is crucial to review the product-specific safety data sheet (SDS) for detailed handling and safety information.[8]
Q3: How should I dissolve DMS for my experiments?
DMS is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide.[7][9] To prepare a stock solution, dissolve DMS in one of these solvents. For cell-based assays, it is crucial to ensure that the final concentration of the solvent in the culture medium is not toxic to the cells. Always include a vehicle-only control in your experiments to account for any effects of the solvent.
Troubleshooting Experimental Results
Problem 1: No observable effect of DMS at tested concentrations.
-
Possible Cause 1: Concentration of DMS is too low.
-
Solution: The effective concentration of DMS can vary significantly between cell lines. If you do not observe an effect, consider performing a dose-response experiment with a wider range of concentrations. For instance, concentrations ranging from 1 µM to 50 µM have been used in various studies.[5][6][10]
-
-
Possible Cause 2: The cell line is resistant to DMS.
-
Solution: Some cell lines may be inherently resistant to the effects of DMS. This could be due to lower expression of SphK or compensatory signaling pathways. Consider testing the activity of your DMS stock in a known sensitive cell line to confirm its efficacy.
-
-
Possible Cause 3: Inactive DMS.
-
Solution: Verify the storage conditions and expiration date of your DMS compound. If there are concerns about its activity, consider obtaining a new batch.
-
Problem 2: High variability between replicate wells.
-
Possible Cause 1: Uneven cell plating.
-
Solution: Ensure you have a single-cell suspension before plating and use proper pipetting techniques to dispense cells evenly into each well.
-
-
Possible Cause 2: DMS precipitation.
-
Solution: DMS is a lipophilic molecule and may precipitate in aqueous media, especially at higher concentrations. Visually inspect your culture medium for any signs of precipitation after adding DMS. If precipitation is observed, you may need to prepare fresh dilutions or test different solvent systems.
-
Problem 3: Unexpected or off-target effects observed.
-
Possible Cause 1: DMS can have targets other than SphK.
-
Solution: While DMS is a potent SphK inhibitor, it has been reported to have other effects, such as inhibiting protein kinase C (PKC) and mitogen-activated protein kinase (MAPK), and increasing intracellular calcium.[1][10][11] Be aware of these potential off-target effects when interpreting your data. It has been noted that at concentrations that effectively inhibit SphK, DMS may not affect PKC activity in some cell types.[1][4]
-
-
Possible Cause 2: Stereoisomer of DMS was used.
-
Solution: The biological activity of DMS can be stereospecific. For example, one study showed that N,N-dimethyl-d-erythro-sphingosine enhanced the binding of nerve growth factor (NGF) to its receptor, while the l-erythro-sphingosine (B1671238) stereoisomer did not show this activity.[12] Ensure you are using the correct stereoisomer for your intended application.
-
Problem 4: Cytotoxicity observed in control (vehicle-treated) cells.
-
Possible Cause 1: Solvent concentration is too high.
-
Solution: Solvents like DMSO can be toxic to cells at higher concentrations. Ensure the final concentration of the solvent in your culture medium is at a non-toxic level (typically below 0.5%). Run a solvent-only control at the highest concentration used in your experiment to assess its toxicity.
-
Quantitative Data Summary
Table 1: Reported IC50 and Effective Concentrations of DMS
| Cell Line/System | Effect | Concentration | Reference |
| Porcine Vascular Smooth Muscle Cells | Reduction in [3H]-thymidine incorporation | IC50: 12 ± 6 µM | [13] |
| Porcine Vascular Smooth Muscle Cells | Reduction in ERK-1/2 activation | IC50: 15 ± 10 µM | [13] |
| Human Leukemic Cell Lines (CMK-7, HL60, U937) | Apoptosis | 20 µM (for 6 hours) | [6] |
| Human Lung Cancer Cell Line (A549) | Significant decrease in cell survival | 4 µmol/l (at 24, 48, and 72 hours) | [14] |
| Various Tumor Cell Lines with high MAPK activity | Inhibition of MAPK activity | 5 µM (within 2-5 minutes) | [10] |
Table 2: Ki Values for DMS Inhibition of Sphingosine Kinase
| Cell Extract Source | Ki Value (µM) | Reference |
| U937 Cells | 3.1 | [3] |
| PC12 Cells | 6.8 | [3] |
| Swiss 3T3 Cells | 2.3 | [3] |
Experimental Protocols
Protocol 1: General Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of DMS in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of DMS. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Assay: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Readout: Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent) and measure the absorbance at the appropriate wavelength using a microplate reader.
Protocol 2: Western Blot for Apoptosis Markers (e.g., PARP cleavage)
-
Cell Treatment: Treat cells with the desired concentrations of DMS for the specified time.
-
Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody against an apoptosis marker (e.g., cleaved PARP or cleaved Caspase-3). Follow this with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: The signaling pathway of this compound (DMS).
Caption: A general workflow for in vitro experiments using DMS.
Caption: A logical diagram for troubleshooting DMS experiments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | SphK Inhibitor | For Research [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. DMS triggers apoptosis associated with the inhibition of SPHK1/NF-κB activation and increase in intracellular Ca2+ concentration in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sphingosine and its methylated derivative this compound (DMS) induce apoptosis in a variety of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. tribioscience.com [tribioscience.com]
- 9. This compound | CAS:119567-63-4 | Sphingosine kinase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. Inhibition of MAP kinase by sphingosine and its methylated derivative, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. avantiresearch.com [avantiresearch.com]
- 12. Evaluation of chiral N,N-dimethyl-sphingosine for the interaction between nerve growth factor and tropomyosin receptor kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The sphingosine kinase inhibitor this compound inhibits neointimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
optimizing N,N-Dimethylsphingosine dosage for cell lines
Welcome to the technical support center for N,N-Dimethylsphingosine (DMS). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing DMS in their cell line experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (DMS)?
A1: this compound is a competitive inhibitor of sphingosine (B13886) kinase (SphK), an enzyme that catalyzes the formation of sphingosine-1-phosphate (S1P).[1][2][3][4] By inhibiting SphK, DMS leads to a decrease in intracellular S1P levels and an increase in the levels of its substrate, sphingosine, which can then be converted to ceramide.[1][2] This shift in the ceramide/S1P rheostat is a key factor in the pro-apoptotic effects of DMS.[1][2]
Q2: What is a typical effective concentration range for DMS in cell culture?
A2: The effective concentration of DMS can vary significantly depending on the cell line and the experimental endpoint. However, most studies report biological activity, such as apoptosis induction or inhibition of cell proliferation, in the low micromolar range, typically between 2 µM and 20 µM.[5][6] For instance, in human lung cancer cell line A549, DMS was shown to suppress cell proliferation and induce apoptosis in a dose-dependent manner, with significant effects observed at concentrations as low as 1-4 µmol/l.[7][8] It's crucial to perform a dose-response experiment for each specific cell line to determine the optimal concentration.
Q3: How should I dissolve and dilute DMS for cell culture experiments?
A3: DMS is soluble in organic solvents such as ethanol, DMSO, and DMF.[3] A common practice is to prepare a high-concentration stock solution (e.g., 10-50 mM) in one of these solvents and then dilute it to the final working concentration in the cell culture medium. It is important to ensure the final concentration of the organic solvent in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.
Q4: Can DMS have off-target effects?
A4: While DMS is a potent inhibitor of SphK, it has been reported to have other effects. Early studies suggested it could inhibit Protein Kinase C (PKC), but subsequent research has shown that at concentrations that effectively inhibit SphK, DMS does not significantly affect PKC activity.[1][2] However, DMS has been shown to influence other signaling pathways, including the MAPK pathway and intracellular calcium levels.[6][9] It is always advisable to consider potential off-target effects and include appropriate controls in your experimental design.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no observable effect of DMS | 1. Suboptimal DMS concentration: The concentration used may be too low for the specific cell line. 2. DMS degradation: Improper storage of DMS or stock solutions can lead to degradation. 3. Cell line resistance: The cell line may have intrinsic or acquired resistance to DMS-induced apoptosis. 4. Insolubility: DMS may have precipitated out of the culture medium. | 1. Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 50 µM). 2. Store DMS solid at -20°C and prepare fresh stock solutions. Aliquot and store stock solutions at -20°C or -80°C. 3. Verify the expression and activity of SphK in your cell line. Consider using a positive control cell line known to be sensitive to DMS. 4. Visually inspect the culture medium for any precipitate after adding the DMS solution. Ensure the final solvent concentration is low. Consider using a different solvent for the stock solution. |
| High levels of cell death, even at low DMS concentrations | 1. High sensitivity of the cell line: Some cell lines are highly sensitive to perturbations in the sphingolipid pathway. 2. Solvent toxicity: The concentration of the organic solvent (e.g., DMSO, ethanol) may be too high. 3. Combined effects: DMS may be acting synergistically with other components in the culture medium. | 1. Perform a dose-response experiment starting with much lower concentrations (e.g., in the nanomolar range). 2. Ensure the final solvent concentration is below 0.1%. Run a vehicle control with varying concentrations of the solvent alone to determine its toxicity threshold. 3. Review the composition of your culture medium and supplements. If possible, test the effect of DMS in a simpler, serum-free medium for a short duration. |
| Inconsistent results between experiments | 1. Variability in cell culture conditions: Differences in cell passage number, confluency, or serum batch can affect cellular responses. 2. Inconsistent DMS preparation: Errors in diluting the stock solution or incomplete mixing. 3. Contamination: Mycoplasma or other microbial contamination can alter cellular physiology. | 1. Standardize your cell culture protocol. Use cells within a defined passage number range and seed them at a consistent density. 2. Prepare fresh dilutions of DMS for each experiment from a reliable stock. Vortex thoroughly before adding to the culture medium. 3. Regularly test your cell lines for mycoplasma contamination. |
Data Presentation
Table 1: Effective Concentrations of this compound in Various Cell Lines
| Cell Line | Organism | Cell Type | Effective Concentration (µM) | Observed Effect | Reference |
| U937 | Human | Monoblastic Leukemia | 3.1 (Ki) | Inhibition of SphK | [3] |
| Swiss 3T3 | Mouse | Fibroblast | 2.3 (Ki) | Inhibition of SphK | [3] |
| PC12 | Rat | Pheochromocytoma | 6.8 (Ki) | Inhibition of SphK | [3] |
| A549 | Human | Lung Carcinoma | 1 - 4 | Apoptosis, Decreased Cell Viability | [7][8] |
| HL60 | Human | Promyelocytic Leukemia | ~20 | Apoptosis | [5] |
| HT29, HRT18, MKN74, COLO205 | Human | Colonic Carcinoma | >50% apoptosis at undisclosed conc. | Apoptosis | [5] |
| Porcine VSMC | Pig | Vascular Smooth Muscle | 12 - 15 (IC50) | Reduction in DNA synthesis and ERK-1/2 activation | [10] |
| MDA468, A431 | Human | Breast/Epidermal Carcinoma | 5 | Inhibition of MAPK activity, Apoptosis | [6] |
Experimental Protocols
Protocol 1: Determining Optimal DMS Dosage using a Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
DMS Preparation: Prepare a 2X concentrated serial dilution of DMS in culture medium from a stock solution. Also, prepare a 2X vehicle control.
-
Treatment: Remove the existing medium from the cells and add the 2X DMS dilutions and vehicle control. This will result in a 1X final concentration. Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the dose-response curve to determine the IC50 value.
Mandatory Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound is a potent competitive inhibitor of sphingosine kinase but not of protein kinase C: modulation of cellular levels of sphingosine 1-phosphate and ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | CAS:119567-63-4 | Sphingosine kinase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Sphingosine and its methylated derivative this compound (DMS) induce apoptosis in a variety of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of MAP kinase by sphingosine and its methylated derivative, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DMS triggers apoptosis associated with the inhibition of SPHK1/NF-κB activation and increase in intracellular Ca2+ concentration in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dimethylsphingosine increases cytosolic calcium and intracellular pH in human T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The sphingosine kinase inhibitor this compound inhibits neointimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
N,N-Dimethylsphingosine (DMS) Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered with N,N-Dimethylsphingosine (DMS) solubility during research experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving this compound (DMS)?
A1: this compound is a lipophilic molecule with poor solubility in aqueous solutions. The recommended solvents for creating stock solutions are organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol (B145695), and Dimethylformamide (DMF).[1][2] Many suppliers provide DMS as a solution in ethanol.[1][2]
Q2: I received DMS as a solution in ethanol, but my experiment requires a different solvent. What should I do?
A2: To change the solvent, you can evaporate the ethanol under a gentle stream of nitrogen gas. It is crucial to then immediately add your solvent of choice to the residue.[1]
Q3: What are the reported solubility concentrations for DMS in common organic solvents?
A3: Solubility can vary between batches and suppliers. It is always recommended to consult the product-specific technical data sheet. However, published solubility data provides a good starting point.
Quantitative Solubility Data for this compound
| Solvent | Reported Solubility (Source 1)[2] | Reported Solubility (Source 2)[1] | Reported Solubility (Source 3)[3] |
| DMSO | 50 mg/mL | ~2 mg/mL | Soluble to 30 mM |
| DMF | 50 mg/mL | ~10 mg/mL | - |
| Ethanol | 25 mg/mL | Miscible[4] | - |
| PBS (pH 7.2) | 1 mg/mL | - | - |
Note: The discrepancies in reported solubilities highlight the importance of starting with small quantities to determine the optimal concentration for your specific batch and experimental conditions.
Q4: Can I dissolve DMS directly in aqueous buffers or cell culture media?
A4: Direct dissolution of DMS in aqueous solutions is not recommended due to its low solubility, which is reported to be around 1 mg/mL in PBS (pH 7.2).[2] To introduce DMS into an aqueous environment, it is best to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer or media. Be aware that this can still lead to precipitation if the final concentration of the organic solvent is too high or the DMS concentration exceeds its aqueous solubility limit.
Q5: My DMS solution appears cloudy or has precipitated. What should I do?
A5: Cloudiness or precipitation can occur for several reasons, including the solubility limit being exceeded, temperature changes, or interaction with components in the aqueous medium. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue.
Troubleshooting Guide
This guide provides a step-by-step approach to resolving common solubility issues with this compound.
Issue 1: DMS Fails to Dissolve Completely in Organic Solvent
If you are preparing a stock solution and the DMS does not fully dissolve in DMSO, DMF, or ethanol, follow these steps:
-
Gentle Warming: Warm the solution briefly at 37°C.
-
Sonication: Use a bath sonicator to aid dissolution.
-
Vortexing: Mix the solution vigorously.
-
Solvent Check: Ensure your organic solvent is anhydrous and of high purity, as water contamination can reduce solubility.
-
Lower Concentration: If the above steps fail, you may be exceeding the solubility limit for your specific batch of DMS. Try preparing a more dilute stock solution.
Issue 2: Precipitation Occurs After Diluting the DMS Stock Solution into Aqueous Media
This is a common issue when introducing a hydrophobic compound into an aqueous environment.
-
Check Final Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO) in your cell culture media or buffer should be kept to a minimum, typically below 0.5%, as higher concentrations can be cytotoxic and can also cause the compound to precipitate.
-
Rapid Dilution and Mixing: Add the DMS stock solution to the aqueous medium while vortexing or stirring to ensure rapid and even dispersion. This can prevent the formation of localized high concentrations that lead to precipitation.
-
Pre-warm the Aqueous Medium: Having the aqueous medium at 37°C can sometimes help maintain solubility upon dilution.
-
Consider a Carrier: For in vivo or sensitive cell culture applications, the use of a carrier like bovine serum albumin (BSA) may help to improve the solubility and delivery of DMS. The development of hydrophilic prodrugs of DMS has also been explored to overcome its hydrophobicity.[5]
Experimental Protocols & Visualizations
Protocol: Preparation of a DMS Stock Solution
This protocol describes how to prepare a stock solution of DMS from a crystalline solid or from a pre-dissolved solution in ethanol.
-
If starting with a crystalline solid:
-
Weigh the desired amount of DMS in a sterile, chemical-resistant tube.
-
Add the appropriate volume of high-purity, anhydrous organic solvent (e.g., DMSO) to achieve the desired stock concentration.
-
Aid dissolution by vortexing, gentle warming (up to 37°C), or sonication until the solution is clear.
-
-
If starting with a solution in ethanol:
-
Under a gentle stream of inert nitrogen gas, carefully evaporate the ethanol until a film or residue is visible.
-
Immediately add the desired volume of your chosen organic solvent (e.g., DMSO, DMF).
-
Ensure complete re-dissolution by vortexing or sonicating.
-
Diagrams
Caption: Troubleshooting workflow for DMS solubility issues.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | CAS:119567-63-4 | Sphingosine kinase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. This compound conjugates of poly-L-glutamic acid: synthesis, characterization, and initial biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing N,N-Dimethylsphingosine degradation in experiments
Welcome to the technical support center for N,N-Dimethylsphingosine (DMS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of DMS in experimental settings, with a focus on preventing its degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (DMS) is a synthetic, cell-permeable inhibitor of the enzyme sphingosine (B13886) kinase (SphK).[1] SphK is a critical enzyme that converts sphingosine into the pro-survival signaling molecule sphingosine-1-phosphate (S1P).[2][3] By competitively inhibiting SphK, DMS prevents the formation of S1P, leading to an accumulation of pro-apoptotic sphingolipids like ceramide.[4] This shift in the cellular "sphingolipid rheostat" towards apoptosis makes DMS a valuable tool for studying cell death and a potential therapeutic agent in cancer.[2][5]
Q2: How should I store this compound powder and stock solutions to ensure stability?
A2: For long-term stability, this compound powder should be stored at -20°C. Stock solutions, typically prepared in anhydrous DMSO, ethanol (B145695), or DMF, should also be stored at -20°C in small, single-use aliquots to minimize freeze-thaw cycles.[6][7] Under these conditions, a solution in ethanol has been reported to be stable for at least two years.[6]
Q3: My experimental results with DMS are inconsistent. Could this be due to degradation?
A3: Yes, inconsistent results are a common indicator of compound degradation. The bioactivity of DMS can be compromised if it degrades during storage, preparation of working solutions, or during the course of an experiment. Factors such as improper storage, repeated freeze-thaw cycles, exposure to light, and instability in aqueous media can all contribute to degradation and lead to variability in your results.
Q4: What are the signs of this compound degradation?
A4: Signs of DMS degradation can include:
-
A noticeable decrease in the expected biological activity (e.g., reduced cytotoxicity or inhibition of cell proliferation).
-
High variability in results between replicate wells or different experiments.
-
Visible changes in the appearance of the stock solution, such as precipitation or color change.
-
The appearance of unexpected peaks in analytical analyses like HPLC or LC-MS.
Q5: How do I properly dissolve this compound to make a stock solution?
A5: this compound is soluble in organic solvents such as DMSO, DMF, and ethanol.[6] To prepare a stock solution, it is recommended to warm the vial to 37°C and use an ultrasonic bath to ensure complete dissolution.[7] For example, DMS is soluble up to 50 mg/mL in DMSO and DMF, and up to 25 mg/mL in ethanol.[6]
Troubleshooting Guide
This guide addresses common problems encountered during experiments with this compound and provides potential causes and solutions.
| Problem | Potential Cause | Recommended Solution |
| Reduced or No Biological Activity | Degradation of DMS stock solution: Improper storage or repeated freeze-thaw cycles. | Prepare fresh stock solutions from powder. Aliquot stock solutions into single-use vials and store at -20°C. Avoid repeated freeze-thaw cycles. |
| Degradation in aqueous media: DMS may be unstable in cell culture media at 37°C over extended periods. | Minimize the time DMS is in aqueous solution before and during the experiment. Prepare working solutions immediately before use. Consider a time-course experiment to assess the stability of DMS in your specific media. | |
| Inaccurate concentration of stock solution: Evaporation of solvent or incomplete initial dissolution. | Re-verify the concentration of your stock solution using a spectrophotometer if a chromophore is present or by another analytical method. Ensure complete dissolution when preparing a new stock solution by warming to 37°C and sonicating.[7] | |
| High Variability Between Replicates | Non-specific adsorption to plastics: As a lipophilic molecule, DMS may adsorb to the surface of pipette tips, tubes, and microplates, leading to a lower effective concentration.[8][9] | Use low-adsorption plasticware. Pre-rinse pipette tips with the DMS solution before dispensing. Consider using glass vials for storage of stock solutions. |
| Interaction with serum proteins: Components in fetal bovine serum (FBS) may bind to DMS, reducing its bioavailability. | Conduct a control experiment to evaluate the effect of serum on DMS activity. If a significant impact is observed, consider reducing the serum concentration or using a serum-free medium during the DMS treatment period. One study noted that in the presence of serum, some related sphingolipids were unable to induce apoptosis.[10] | |
| Inconsistent pipetting or mixing: Inaccurate dispensing of small volumes of DMS stock solution. | Use calibrated pipettes and ensure thorough but gentle mixing of the working solution and in the final assay plate. | |
| Precipitate Formation in Culture Medium | Poor solubility at working concentration: The final concentration of the organic solvent (e.g., DMSO) may be too low to keep the DMS in solution. | Ensure the final solvent concentration is compatible with your cells and sufficient to maintain solubility. Typically, the final DMSO concentration should be kept below 0.5%. If precipitation occurs, you may need to prepare a more dilute stock solution. |
| Interaction with media components: DMS may interact with components in the cell culture medium, leading to precipitation. | Visually inspect the medium for any signs of precipitation after adding DMS. If observed, try a different formulation of cell culture medium. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, concentrated stock solution of this compound.
Materials:
-
This compound (powder)
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated pipettes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Bring the vial of DMS powder to room temperature before opening to prevent condensation.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of anhydrous DMSO to the vial of DMS powder.
-
To aid dissolution, gently warm the vial to 37°C and sonicate in an ultrasonic water bath for 5-10 minutes until the solution is clear.[7]
-
Vortex the solution gently to ensure it is homogenous.
-
Aliquot the stock solution into single-use, light-protecting (amber) sterile tubes.
-
Store the aliquots at -20°C.
Protocol 2: Using this compound in a Cell-Based Assay
Objective: To treat cultured cells with this compound while minimizing degradation.
Materials:
-
DMS stock solution (from Protocol 1)
-
Cultured cells in multi-well plates
-
Sterile cell culture medium (with or without serum, as required)
-
Calibrated pipettes
Procedure:
-
On the day of the experiment, thaw a single aliquot of the DMS stock solution at room temperature.
-
Calculate the volume of stock solution needed to achieve the desired final concentration in your cell culture wells.
-
Prepare an intermediate dilution of the DMS stock solution in sterile cell culture medium if necessary to ensure accurate pipetting of small volumes.
-
Add the DMS working solution to the cell culture wells to achieve the final desired concentration.
-
Gently mix the contents of the wells by swirling the plate to ensure even distribution of the compound.
-
Return the plate to the incubator for the desired treatment period.
-
Crucially, minimize the exposure of DMS-containing solutions to light throughout the procedure by working in a dimly lit area or using covered containers.
Visualizations
Signaling Pathway of this compound Action
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. benchchem.com [benchchem.com]
- 3. What are SphK inhibitors and how do they work? [synapse.patsnap.com]
- 4. This compound is a potent competitive inhibitor of sphingosine kinase but not of protein kinase C: modulation of cellular levels of sphingosine 1-phosphate and ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology and Antitumor Activity of ABC294640, a Selective Inhibitor of Sphingosine Kinase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound | CAS:119567-63-4 | Sphingosine kinase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. researchgate.net [researchgate.net]
- 9. Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sphingosine and its methylated derivative this compound (DMS) induce apoptosis in a variety of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
off-target effects of N,N-Dimethylsphingosine to consider
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of N,N-Dimethylsphingosine (DMS). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in the design and interpretation of your experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound (DMS) a selective inhibitor for Sphingosine (B13886) Kinase (SphK)?
A1: this compound (DMS) is a potent, competitive inhibitor of sphingosine kinase (SphK).[1][2][3][4] However, like many small molecule inhibitors, it can exhibit off-target effects, particularly at higher concentrations. Its selectivity is concentration-dependent. At concentrations effective for SphK inhibition, it has been shown to be selective over Protein Kinase C (PKC).[1][2]
Q2: Does DMS inhibit Protein Kinase C (PKC)? There are conflicting reports in the literature.
A2: Early literature suggested that DMS, like its precursor sphingosine, inhibits PKC.[5] However, more recent studies have demonstrated that at concentrations that effectively inhibit SphK, DMS does not significantly inhibit PKC activity or its membrane translocation.[1][2][4] If you are observing PKC inhibition in your experiments, it is likely that the concentration of DMS being used is too high, leading to off-target effects. We recommend performing a dose-response curve to determine the optimal concentration for SphK inhibition without affecting PKC in your specific cell system.
Q3: What are the known off-target effects of DMS other than PKC inhibition?
A3: Besides its intended target, SphK, DMS has been reported to:
-
Inhibit Mitogen-Activated Protein Kinase (MAPK), specifically ERK-1/2.[6]
-
Increase intracellular calcium concentration ([Ca2+]i).[7][8][9]
-
Increase intracellular pH.[8]
-
Induce autophagy.
Q4: How does DMS treatment affect cellular ceramide levels?
A4: By inhibiting SphK, DMS prevents the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P). This leads to an accumulation of sphingosine, which can then be metabolized to ceramide.[5] Therefore, treatment with DMS typically results in an increase in cellular ceramide levels.[1][2][10] This shift in the ceramide/S1P ratio is thought to contribute to the pro-apoptotic effects of DMS.[1][2][10]
Q5: I am observing significant cytotoxicity with DMS treatment. What could be the cause?
A5: DMS can induce apoptosis and autophagy, which can lead to cell death.[7][9] The observed cytotoxicity is likely a combination of its on-target effect (altering the sphingolipid rheostat) and potential off-target effects at higher concentrations. It is crucial to determine the IC50 for cell viability in your specific cell line and use concentrations at or below this value for mechanistic studies to minimize non-specific cytotoxicity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Unexpected inhibition of Protein Kinase C (PKC). | The concentration of DMS is too high, leading to off-target inhibition. | Perform a dose-response experiment to determine the IC50 for SphK inhibition and PKC inhibition in your system. Use a DMS concentration that is effective against SphK but does not significantly inhibit PKC.[1][2] |
| Inconsistent results between experiments. | 1. Degradation of DMS stock solution.2. Variability in cell culture conditions (passage number, confluency).3. Inconsistent incubation times. | 1. Prepare fresh DMS dilutions from a powder or a concentrated stock solution stored properly at -20°C. 2. Standardize cell culture parameters for all experiments.3. Ensure precise and consistent timing for DMS treatment. |
| No change in sphingosine-1-phosphate (S1P) levels after DMS treatment. | 1. Ineffective DMS concentration.2. Low endogenous SphK activity in the chosen cell line.3. Rapid metabolism or efflux of DMS. | 1. Increase the concentration of DMS, being mindful of potential off-target effects.2. Confirm SphK expression and activity in your cell line. Consider using a positive control for SphK activity.3. Shorten the treatment duration to capture the initial inhibitory effect. |
| Significant cell death observed at concentrations intended for SphK inhibition. | The cell line is highly sensitive to perturbations in the sphingolipid rheostat, leading to apoptosis. | Perform a time-course and dose-response experiment to find a window where SphK is inhibited with minimal cytotoxicity. Consider using a lower concentration for a longer duration or vice-versa. |
Quantitative Data on DMS Activity
| Target | Metric | Value | Cell Line / System | Reference(s) |
| Sphingosine Kinase | IC50 | ~5 µM | Platelet cytosolic fraction | [5][11] |
| Sphingosine Kinase | Ki | 3.1 µM | U937 cell extracts | |
| Sphingosine Kinase | Ki | 6.8 µM | PC12 cell extracts | |
| Sphingosine Kinase | Ki | 2.3 µM | Swiss 3T3 cell extracts | |
| ERK-1/2 Activation | IC50 | 15 ± 10 µM | Porcine Vascular Smooth Muscle Cells | [4][6] |
| Protein Kinase C | Activity | No effect at concentrations that inhibit SphK | PC12 cells | [1][2] |
Key Signaling Pathways and Experimental Workflows
Caption: Signaling pathways affected by this compound (DMS).
Caption: Experimental workflow for characterizing DMS effects.
Caption: Troubleshooting logic for unexpected DMS results.
Detailed Experimental Protocols
Sphingosine Kinase (SphK) Activity Assay (Radiometric)
This protocol is adapted from standard radiometric kinase assays.
Materials:
-
Cell lysate containing SphK
-
Sphingosine (substrate)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM MgCl₂)
-
DMS or other inhibitors
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Chloroform/methanol/acetic acid solvent system
-
Phosphorimager or scintillation counter
Procedure:
-
Prepare cell lysates in a non-detergent lysis buffer.
-
Set up the kinase reaction in microcentrifuge tubes on ice. To each tube, add:
-
Cell lysate (e.g., 10-50 µg protein)
-
Sphingosine (e.g., 50 µM final concentration)
-
DMS or vehicle control at desired concentrations.
-
Kinase reaction buffer to the final volume.
-
-
Pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding [γ-³²P]ATP (e.g., 10 µCi per reaction).
-
Incubate for 20-30 minutes at 37°C.
-
Stop the reaction by adding 1 M HCl.
-
Extract lipids by adding a chloroform:methanol (2:1 v/v) mixture, vortexing, and centrifuging to separate the phases.
-
Spot the lower organic phase onto a silica (B1680970) TLC plate.
-
Develop the TLC plate using a chloroform/methanol/acetic acid solvent system to separate sphingosine-1-phosphate from unreacted sphingosine and ATP.
-
Dry the plate and visualize the radiolabeled S1P using a phosphorimager or by scraping the corresponding silica spot and quantifying using a scintillation counter.
Protein Kinase C (PKC) Activity Assay (ELISA-based)
This is a general protocol for a non-radioactive, ELISA-based PKC assay.
Materials:
-
PKC substrate-coated 96-well plate
-
Cell lysate or purified PKC
-
DMS or vehicle control
-
ATP
-
Phospho-specific primary antibody against the PKC substrate
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2 N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader
Procedure:
-
Prepare cell lysates and quantify protein concentration.
-
Add samples (cell lysates) and controls to the wells of the PKC substrate-coated plate.
-
Add DMS or vehicle control to the appropriate wells and pre-incubate.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate for 30-60 minutes at 30°C.[12]
-
Wash the wells three times with wash buffer.[12]
-
Add the diluted phosphospecific primary antibody to each well and incubate for 60 minutes at room temperature.[12]
-
Wash the wells three times with wash buffer.[12]
-
Add the diluted HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.[12]
-
Wash the wells three times with wash buffer.[12]
-
Add TMB substrate and incubate until color develops.[12]
-
Add stop solution and measure the absorbance at 450 nm using a microplate reader.[12]
MAP Kinase (ERK-1/2) Activity Assay (Western Blot)
This protocol measures the phosphorylation of a downstream target of ERK-1/2.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and Western blot equipment
-
Chemiluminescence substrate
Procedure:
-
Culture cells to desired confluency and serum-starve overnight if necessary.
-
Treat cells with DMS or vehicle control for the desired time.
-
Stimulate cells with a known ERK activator (e.g., EGF or PMA) if required.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Quantify protein concentration of the lysates.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using a chemiluminescence substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total-ERK1/2 antibody as a loading control.
Intracellular Calcium ([Ca²⁺]i) Measurement
This protocol uses a fluorescent calcium indicator like Fura-2 or Indo-1.
Materials:
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Indo-1 AM)
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
DMS or other compounds to be tested
-
Ionomycin (B1663694) (positive control)
-
EGTA (negative control)
-
Fluorescence plate reader or flow cytometer with appropriate filters
Procedure:
-
Plate cells in a 96-well black-walled, clear-bottom plate (for plate reader) or prepare a cell suspension (for flow cytometry).
-
Prepare the dye loading solution by mixing the calcium indicator dye with Pluronic F-127 in HBS.
-
Remove the culture medium and load the cells with the dye solution. Incubate for 30-60 minutes at 37°C in the dark.[13]
-
Wash the cells twice with HBS to remove extracellular dye.
-
Add HBS back to the cells and allow them to rest for 15-30 minutes.
-
Measure baseline fluorescence using the plate reader or flow cytometer. For Fura-2, use excitation wavelengths of 340 nm and 380 nm and measure emission at 510 nm. For Indo-1, excite at ~350 nm and measure emission at ~400 nm (calcium-bound) and ~485 nm (calcium-free).
-
Add DMS or other test compounds and continuously record the fluorescence signal.
-
At the end of the experiment, add ionomycin for maximal calcium influx, followed by EGTA to chelate calcium and obtain minimum fluorescence, for calibration purposes.
-
Calculate the ratio of fluorescence intensities (e.g., 340/380 for Fura-2) to determine the relative change in [Ca²⁺]i.
Autophagy Assay (LC3 Western Blot)
This protocol assesses autophagy by monitoring the conversion of LC3-I to LC3-II.
Materials:
-
Cell lysis buffer
-
Primary antibody: anti-LC3B
-
Loading control antibody (e.g., anti-GAPDH or anti-actin)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels (12-15% acrylamide (B121943) recommended for better separation of LC3-I and LC3-II)
-
Western blot equipment
-
Autophagy inhibitors (e.g., Bafilomycin A1 or Chloroquine) for flux experiments
Procedure:
-
Treat cells with DMS or vehicle control for the desired time. For autophagic flux analysis, treat a parallel set of cells with DMS in the presence of an autophagy inhibitor (e.g., Bafilomycin A1) for the last 2-4 hours of the DMS treatment.[14]
-
Lyse the cells and quantify protein concentration.
-
Separate equal amounts of protein on a high-percentage SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with the anti-LC3B primary antibody.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Visualize the bands corresponding to LC3-I (higher band) and LC3-II (lower band).
-
An increase in the LC3-II/LC3-I ratio or the amount of LC3-II indicates an increase in autophagosome formation. A further increase in LC3-II in the presence of an autophagy inhibitor confirms an increase in autophagic flux.[14]
-
Re-probe the membrane with a loading control antibody.
References
- 1. This compound is a potent competitive inhibitor of sphingosine kinase but not of protein kinase C: modulation of cellular levels of sphingosine 1-phosphate and ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | CAS:119567-63-4 | Sphingosine kinase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The sphingosine kinase inhibitor this compound inhibits neointimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DMS triggers apoptosis associated with the inhibition of SPHK1/NF-κB activation and increase in intracellular Ca2+ concentration in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dimethylsphingosine increases cytosolic calcium and intracellular pH in human T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DMS triggers apoptosis associated with the inhibition of SPHK1/NF-κB activation and increase in intracellular Ca2+ concentration in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. This compound - Focus Biomolecules [mayflowerbio.com]
- 12. benchchem.com [benchchem.com]
- 13. bu.edu [bu.edu]
- 14. How to Measure Autophagic Flux With LC3 Protein Levels | Bio-Techne [bio-techne.com]
Technical Support Center: Interpreting Unexpected Results with N,N-Dimethylsphingosine (DMS)
Welcome to the technical support center for N,N-Dimethylsphingosine (DMS). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using DMS in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results and refine your experimental design.
Frequently Asked Questions (FAQs)
Q1: Why am I observing apoptosis in my cells treated with DMS, even though I don't see a significant decrease in sphingosine-1-phosphate (S1P) levels?
A1: While this compound (DMS) is a well-established competitive inhibitor of sphingosine (B13886) kinase (SphK), its pro-apoptotic effects can be mediated by mechanisms independent of S1P reduction.[1][2][3] Unexpectedly, DMS can induce apoptosis through alternative signaling pathways. One such pathway involves an increase in intracellular calcium concentration ([Ca2+]i).[1][4][5] DMS has been shown to release calcium from intracellular stores and also induce calcium influx from the extracellular medium.[4][5] Another independent mechanism is the generation of reactive oxygen species (ROS), which can trigger caspase-8-mediated apoptosis.[6]
Therefore, if you observe apoptosis without a corresponding drop in S1P, it is crucial to investigate these alternative pathways.
Q2: I used DMS to inhibit SphK, but I'm seeing an increase in SphK1 protein expression. Is this a contradictory result?
A2: This is a documented paradoxical effect. While DMS inhibits the activity of sphingosine kinase, the cellular stress induced by DMS, particularly the induction of apoptosis, can lead to a significant upregulation of SphK1 protein expression.[7] This is considered a consequence of the apoptotic stress rather than a direct effect of DMS on gene transcription.[7]
Q3: The literature is conflicting about the effect of DMS on Protein Kinase C (PKC). Does DMS inhibit PKC?
A3: The effect of DMS on PKC is context- and concentration-dependent. Some earlier studies reported that DMS inhibits PKC.[8][9][10] However, other research indicates that at concentrations where DMS effectively inhibits SphK, it does not significantly affect PKC activity or its membrane translocation.[2][3] Furthermore, at low concentrations (e.g., 0.3-1 µM), DMS can actually activate cytosolic SphK in a PKCε-dependent manner, leading to cardioprotective effects.[11] It is crucial to consider the concentration of DMS being used and the specific PKC isoforms present in your experimental system.
Q4: I am seeing effects on MAP Kinase (MAPK) signaling in my experiment with DMS. Is this a known off-target effect?
A4: Yes, DMS has been shown to inhibit Mitogen-Activated Protein Kinase (MAPK) activity in certain tumor cell lines.[10][12] This inhibition of the MAPK cascade can be an early event in DMS-induced apoptosis and appears to occur independently of PKC inhibition in some cell lines.[12]
Troubleshooting Guide
| Observed Unexpected Result | Potential Cause | Recommended Troubleshooting Steps |
| Increased cell death, but no change in S1P levels. | DMS is inducing apoptosis via SphK-independent pathways. | 1. Measure intracellular calcium levels following DMS treatment. 2. Assess the generation of reactive oxygen species (ROS). 3. Use a caspase-8 inhibitor to see if apoptosis is blocked. |
| Increased SphK1 protein levels after DMS treatment. | Apoptotic stress is causing a compensatory upregulation of SphK1. | 1. Correlate the timing of SphK1 upregulation with markers of apoptosis (e.g., caspase-3 cleavage). 2. Use a pan-caspase inhibitor to see if the increase in SphK1 expression is prevented. |
| Variable effects on PKC-mediated pathways. | The concentration of DMS used is critical. Off-target effects on PKC are more likely at higher concentrations. | 1. Perform a dose-response curve to determine the optimal concentration for SphK inhibition without affecting PKC. 2. Use a more specific PKC inhibitor as a control to distinguish between PKC- and SphK-mediated effects. |
| Changes in cellular processes not typically associated with SphK, such as neurite outgrowth. | DMS may have off-target effects on other signaling pathways, such as enhancing Nerve Growth Factor (NGF) signaling.[13] | 1. Investigate the phosphorylation status of receptors relevant to the observed phenotype (e.g., TrkA for neurite outgrowth).[13] |
| Biphasic dose-response (e.g., protection at low doses, toxicity at high doses). | DMS exhibits dose-dependent effects. Low concentrations can be protective in some systems (e.g., cardiac muscle), while higher concentrations are generally pro-apoptotic.[11] | 1. Carefully titrate the concentration of DMS to identify the therapeutic or experimental window for your specific model system. |
Experimental Protocols
Sphingosine Kinase Activity Assay
This protocol is adapted from methods described in the literature.
Materials:
-
Cell lysate
-
Sphingosine
-
[γ-³²P]ATP
-
Lipid extraction solvents (e.g., chloroform:methanol:HCl)
-
Thin Layer Chromatography (TLC) plates
-
Phosphorimager or scintillation counter
-
DMS
Procedure:
-
Prepare cell lysates from control and DMS-treated cells.
-
Incubate the cell lysate with sphingosine and [γ-³²P]ATP in a suitable buffer.
-
Stop the reaction by adding acidified organic solvents to extract the lipids.
-
Separate the lipids by TLC.
-
Visualize and quantify the radiolabeled S1P using a phosphorimager or by scraping the corresponding spot and using a scintillation counter.
-
Compare the SphK activity in DMS-treated samples to the control samples.
Intracellular Calcium Measurement
Materials:
-
Fura-2 AM or other suitable calcium indicator dye
-
Fluorescence microscope or plate reader
-
Cells cultured on coverslips or in clear-bottom plates
-
DMS
Procedure:
-
Load the cells with Fura-2 AM according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Acquire a baseline fluorescence reading.
-
Add DMS to the cells and immediately begin recording the fluorescence changes over time.
-
Calculate the ratio of fluorescence at the two excitation wavelengths to determine the relative change in intracellular calcium concentration.
Signaling Pathways and Workflows
Caption: DMS signaling: canonical vs. unexpected pathways.
Caption: Workflow for troubleshooting unexpected DMS results.
References
- 1. DMS triggers apoptosis associated with the inhibition of SPHK1/NF-κB activation and increase in intracellular Ca2+ concentration in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound is a potent competitive inhibitor of sphingosine kinase but not of protein kinase C: modulation of cellular levels of sphingosine 1-phosphate and ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. Dimethylsphingosine increases cytosolic calcium and intracellular pH in human T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N,N-dimethyl phytosphingosine induces caspase-8-dependent cytochrome c release and apoptosis through ROS generation in human leukemia cells (Journal Article) | OSTI.GOV [osti.gov]
- 7. Apoptosis induces expression of sphingosine kinase 1 to release sphingosine-1-phosphate as a “come-and-get-me” signal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein kinase C and platelet inhibition by D-erythro-sphingosine: comparison with this compound and commercial preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. avantiresearch.com [avantiresearch.com]
- 11. Low dose N, N-dimethylsphingosine is cardioprotective and activates cytosolic sphingosine kinase by a PKCepsilon dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of MAP kinase by sphingosine and its methylated derivative, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of chiral N,N-dimethyl-sphingosine for the interaction between nerve growth factor and tropomyosin receptor kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N,N-Dimethylsphingosine (DMS)
Welcome to the Technical Support Center for N,N-Dimethylsphingosine (DMS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the in vivo efficacy of DMS. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Understanding this compound
This compound (DMS) is a competitive inhibitor of sphingosine (B13886) kinases (SphK1 and SphK2).[1][2][3] These enzymes catalyze the formation of sphingosine-1-phosphate (S1P), a critical signaling lipid that promotes cell survival, proliferation, and migration.[1] By inhibiting SphK, DMS disrupts this pro-survival signaling and shifts the balance towards pro-apoptotic lipids like ceramide and sphingosine, making it a valuable compound for investigating diseases characterized by excessive cell growth, such as cancer.[3]
A primary challenge in utilizing DMS in whole-organism (in vivo) studies is its hydrophobic nature, which leads to poor aqueous solubility and limits its bioavailability and systemic efficacy. This guide focuses on strategies to overcome these limitations.
I. Frequently Asked Questions (FAQs)
Q1: My systemically administered DMS is showing low or no efficacy in my in vivo model. What are the common causes?
A1: Low in vivo efficacy of DMS is most often linked to its poor pharmacokinetic properties stemming from its lipophilic nature. Key issues include:
-
Poor Bioavailability: Due to low aqueous solubility, DMS is difficult to formulate for systemic administration (e.g., intravenous, intraperitoneal, or oral), leading to inefficient absorption and low plasma concentrations.
-
Rapid Metabolism and Clearance: While specific data is limited, lipid-based molecules can be subject to rapid metabolism in the liver and clearance from circulation.
-
Sub-optimal Dosing: DMS can exhibit biphasic or dose-dependent effects. For instance, very low concentrations (0.3-1 µM) have been shown to be cardioprotective, while higher concentrations (~10 µM) are inhibitory.[4] An incorrect dose may fail to achieve the desired therapeutic effect or could induce off-target effects.
Q2: What are the recommended strategies to improve the systemic delivery and efficacy of DMS?
A2: The most promising strategy is to enhance its hydrophilicity and stability through prodrug formulation. Conjugating DMS to a hydrophilic polymer like poly-L-glutamic acid (PGA) creates a water-soluble prodrug (PGA-DMSP) that is well-tolerated in animal models even at high doses.[5][6] This approach improves systemic exposure and allows for the administration of higher effective concentrations of DMS.
Q3: Can the route of administration be optimized to improve efficacy?
A3: Yes. If the therapeutic target is localized, local administration can be highly effective, bypassing the challenges of systemic delivery. For example, direct, local infusion of DMS via an endoluminal catheter has been shown to be highly effective in preventing neointimal hyperplasia in a porcine coronary artery model.[7] This approach delivers a high concentration of the drug directly to the target tissue, minimizing systemic exposure and potential side effects.
Q4: Are there general-purpose vehicles suitable for administering unmodified DMS in preclinical studies?
A4: Formulating unmodified DMS is challenging. For in vitro studies, it is often dissolved in organic solvents like ethanol (B145695) or DMSO.[8] However, these are often unsuitable for in vivo use at high concentrations. For animal studies, researchers have used consecutive daily injections, suggesting suspension or emulsion formulations, though specific details are often sparse in the literature.[9] Development of a custom lipid-based formulation, such as a self-emulsifying drug delivery system (SEDDS), is a viable but resource-intensive option.
II. Troubleshooting Common Issues
| Problem | Possible Cause | Troubleshooting Steps & Solutions |
| Precipitation of DMS during formulation preparation for in vivo use. | Poor aqueous solubility of DMS. Vehicle capacity exceeded. | 1. Reduce Final Aqueous Content: If using co-solvents (e.g., DMSO, ethanol), keep the final aqueous portion to a minimum required for injection.2. Switch to a Prodrug Strategy: Synthesize a water-soluble conjugate like PGA-DMSP, which is designed for aqueous formulation (see Protocol 1).3. Develop a Lipid-Based Formulation: Explore SEDDS or nanoemulsions to encapsulate DMS, though this requires significant formulation development. |
| High variability in efficacy between animals in the same treatment group. | Inconsistent dosing due to unstable formulation (e.g., suspension settling). Variable absorption after oral or IP administration. | 1. Ensure Homogeneous Dosing: If using a suspension, vortex vigorously immediately before drawing each dose to ensure uniformity.2. Consider IV Administration: Intravenous injection of a soluble formulation (like the PGA-DMSP prodrug) provides the most consistent systemic exposure.3. Refine Administration Technique: Standardize injection procedures to minimize variability between animals. |
| Observed toxicity or adverse events at presumed therapeutic doses. | Off-target effects or vehicle toxicity. Dose may be too high for systemic administration. | 1. Conduct a Dose-Escalation Study: Determine the maximum tolerated dose (MTD) for your specific formulation and animal model.2. Evaluate Vehicle Toxicity: Administer the vehicle alone to a control group to rule out vehicle-induced toxicity.3. Consider Local Delivery: If feasible for your model, switch to local administration to reduce systemic exposure and toxicity (see Protocol 3). |
| Lack of correlation between in vitro IC50 and in vivo efficacy. | Poor pharmacokinetics (PK). The effective concentration of DMS is not reaching the target tissue in vivo. | 1. Confirm Target Engagement: If possible, measure downstream biomarkers in tissue samples to confirm that DMS is inhibiting SphK at the target site.2. Improve Systemic Exposure: Implement a prodrug or advanced formulation strategy to increase the area under the curve (AUC) and concentration at the target.3. Measure Plasma Concentrations: Perform a pilot pharmacokinetic study to determine key parameters like Cmax, T1/2, and AUC for your formulation. |
III. Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of DMS
| Cell Line / System | Assay | IC50 / Ki Value | Reference |
| U937, PC12, Swiss 3T3 (Extracts) | Sphingosine Kinase Activity | Ki = 2.3 - 6.8 µM | [8] |
| Generic | Sphingosine Kinase Activity | IC50 ≈ 5 µM | [10][11] |
| Porcine Vascular Smooth Muscle Cells | [³H]-thymidine incorporation | IC50 = 12 ± 6 µM | [7] |
| Porcine Vascular Smooth Muscle Cells | ERK-1/2 Activation | IC50 = 15 ± 10 µM | [7] |
Table 2: In Vivo Efficacy Data for DMS and Formulations
| Model | Treatment / Formulation | Dose & Route | Key Efficacy Result | Reference |
| Human Gastric Carcinoma (MKN74) Xenograft in Nude Mice | This compound | 0.5 mg/mouse/day (s.c.) | Dose-dependent tumor growth inhibition and decrease in tumor size after 3-4 injections. | [9] |
| Porcine Coronary Artery Injury | DMS via local infusion | Not specified | 62.4% reduction in neointimal formation (from 23.7% in vehicle to 8.92% in DMS group). | [7] |
| Nude Mice (Toxicity Study) | PGA-DMSP Conjugate | Up to ~15.5 mg/kg (DMSP equiv.) IV & IP | Well-tolerated with no significant adverse effects noted. |
IV. Key Experimental Protocols
Protocol 1: Synthesis of a Water-Soluble DMS Prodrug (PGA-DMSP)
This protocol is based on the methodology described for creating hydrophilic conjugates of hydrophobic molecules to improve in vivo delivery.[5][6]
Objective: To conjugate DMS to poly-L-glutamic acid (PGA) to create a water-soluble prodrug suitable for systemic administration.
Materials:
-
This compound (DMS)
-
Coumarin (B35378) acid chloride (for spectroscopic tagging, optional but recommended for tracking)
-
Poly-L-glutamic acid (PGA), sodium salt (e.g., MW 37,500)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Sodium bicarbonate (NaHCO₃) solution (0.5 M)
-
Dialysis tubing (MWCO 12,000–14,000 Da)
-
Lyophilizer
Methodology:
-
Modification of DMS (Optional): To facilitate tracking and quantification, DMS can be first modified with a fluorescent tag like coumarin. This involves reacting DMS with coumarin acid chloride to form an ester linkage.
-
Conjugation Reaction:
-
In a dry reaction flask under an inert atmosphere (e.g., nitrogen), dissolve PGA and DMAP in anhydrous DMF.
-
Add the DMS (or coumarin-modified DMS) to the solution.
-
Add DCC to initiate the condensation reaction, which forms an ester bond between the hydroxyl groups of DMS and the carboxylic acid side chains of PGA.
-
Stir the reaction mixture at room temperature for 48 hours.
-
-
Precipitation and Washing:
-
Pour the reaction mixture into a large volume of diethyl ether to precipitate the PGA-DMSP conjugate.
-
Filter the precipitate and wash it thoroughly with diethyl ether to remove unreacted starting materials and byproducts (like dicyclohexylurea).
-
Dry the crude conjugate.
-
-
Purification by Dialysis:
-
Dissolve the dried precipitate in 0.5 M NaHCO₃ solution.
-
Transfer the solution to dialysis tubing.
-
Dialyze against distilled water at 4°C for 24 hours, with several changes of water, to remove salts and any remaining small-molecule impurities.
-
-
Lyophilization:
-
Freeze the purified conjugate solution and lyophilize to obtain the final PGA-DMSP product as a dry, water-soluble powder.
-
-
Characterization: The loading of DMS on the PGA backbone should be quantified, for example, by UV-Vis spectroscopy if a coumarin tag was used.
Protocol 2: General Workflow for In Vivo Efficacy in a Xenograft Model
This protocol provides a general framework for testing the efficacy of a DMS formulation in a subcutaneous tumor xenograft model.
Objective: To assess the anti-tumor activity of a DMS formulation in vivo.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Human tumor cell line of interest
-
Sterile PBS and appropriate cell culture media
-
Matrigel (optional, can improve tumor take-rate)
-
Calipers for tumor measurement
-
DMS formulation (e.g., PGA-DMSP dissolved in sterile saline)
-
Appropriate vehicle control
Methodology:
-
Cell Preparation: Culture tumor cells under standard conditions. Harvest cells during the exponential growth phase and resuspend in sterile, serum-free medium or PBS at a concentration of 1-10 million cells per 100 µL. Cells can be mixed 1:1 with Matrigel.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor mice regularly for tumor formation. Once tumors become palpable, measure their dimensions (length and width) with calipers every 2-4 days. Calculate tumor volume using the formula: Volume = (Width² × Length) / 2.
-
Randomization and Treatment:
-
When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=5-10 mice per group).
-
Administer the DMS formulation (e.g., PGA-DMSP at a dose of 1-15 mg/kg DMSP equivalent) and the vehicle control according to the desired schedule (e.g., daily, every other day) and route (e.g., IV, IP).
-
-
Efficacy Assessment:
-
Continue to measure tumor volumes and body weights throughout the study. Body weight is a key indicator of toxicity.
-
The primary endpoint is typically tumor growth inhibition (TGI). This can be calculated as the percentage difference in the mean tumor volume between the treated and control groups at the end of the study.
-
The study should be terminated when tumors in the control group reach a maximum allowable size as per institutional guidelines.
-
Protocol 3: Strategy for Local Delivery to a Vessel Wall
This protocol outlines the conceptual approach for local delivery, based on the successful in vivo study for preventing neointimal hyperplasia.[7]
Objective: To deliver DMS directly to a specific tissue site (e.g., an artery wall) to maximize local concentration and minimize systemic exposure.
Materials:
-
Animal model appropriate for the disease (e.g., porcine or rabbit model of arterial injury).
-
DMS formulated for infusion. Given its lipophilicity, this would likely involve dissolving DMS in a biocompatible solvent mixture (e.g., ethanol/saline or DMSO/saline) at a low concentration to maintain solubility.
-
An appropriate local delivery device, such as a drug-eluting stent or a specialized infusion catheter (e.g., an endoluminal catheter).
Methodology:
-
Formulation Preparation: Prepare a sterile solution of DMS in a vehicle suitable for infusion. The final concentration must be carefully validated to ensure DMS remains in solution. For the neointimal hyperplasia study, a concentration in the micromolar range would be targeted.
-
Surgical Procedure:
-
Following institutionally approved surgical procedures, expose the target tissue (e.g., the coronary or carotid artery).
-
Induce the disease model (e.g., create a balloon injury in the artery).
-
-
Local Drug Delivery:
-
Immediately following the injury, deploy the drug delivery device.
-
If using an infusion catheter, deliver a set volume of the DMS solution directly to the injured site over a defined period.
-
-
Post-Procedure Monitoring and Analysis:
-
Allow the animal to recover and monitor for a predetermined period (e.g., 4 weeks).[7]
-
At the study endpoint, euthanize the animal and harvest the target tissue for analysis (e.g., histomorphometry to measure the intimal and medial area of the artery).
-
Compare the degree of pathology (e.g., percent area stenosis) between the DMS-treated group and a vehicle-control group.
-
V. Visual Diagrams (Graphviz)
Caption: DMS competitively inhibits Sphingosine Kinase, blocking pro-survival S1P production.
Caption: Workflow for testing DMS efficacy in a subcutaneous xenograft mouse model.
Caption: Decision tree for troubleshooting poor in vivo efficacy of DMS.
References
- 1. This compound is a potent competitive inhibitor of sphingosine kinase but not of protein kinase C: modulation of cellular levels of sphingosine 1-phosphate and ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. louis.uah.edu [louis.uah.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Low dose N, N-dimethylsphingosine is cardioprotective and activates cytosolic sphingosine kinase by a PKCepsilon dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound conjugates of poly-L-glutamic acid: synthesis, characterization, and initial biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The sphingosine kinase inhibitor this compound inhibits neointimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Cell membrane signaling as target in cancer therapy: inhibitory effect of N,N-dimethyl and N,N,N-trimethyl sphingosine derivatives on in vitro and in vivo growth of human tumor cells in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound - Focus Biomolecules [mayflowerbio.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: N,N-Dimethylsphingosine (DMS) Cytotoxicity Assessment in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with essential information, protocols, and troubleshooting guidance for assessing the cytotoxicity of N,N-Dimethylsphingosine (DMS) in normal, non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMS) and what is its primary mechanism of action?
A1: this compound (DMS) is a naturally occurring N-methylated derivative of sphingosine (B13886). Its primary mechanism of action is the competitive inhibition of sphingosine kinase (SphK), the enzyme responsible for phosphorylating sphingosine to form sphingosine-1-phosphate (S1P).[1][2] By inhibiting SphK, DMS disrupts the critical balance between pro-apoptotic ceramide/sphingosine and pro-survival S1P, often referred to as the "sphingolipid rheostat". This inhibition leads to an accumulation of intracellular ceramide and a depletion of S1P, which can trigger programmed cell death, or apoptosis.[3][4]
Q2: What are the expected cytotoxic effects of DMS on normal, non-cancerous cells?
A2: The cytotoxic effects of DMS appear to be significantly more pronounced in cancer cells than in normal cells. Limited studies suggest that some normal primary cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), are resistant to DMS-induced apoptosis. This differential sensitivity is a critical consideration for any experimental design. Therefore, while DMS is a potent inducer of apoptosis in numerous cancer cell lines, its cytotoxic impact on normal cells may be minimal and is highly dependent on the specific cell type and experimental conditions.
Q3: What is a typical effective concentration range for DMS in cytotoxicity experiments?
A3: In cancer cell lines, DMS has been shown to induce apoptosis and reduce cell viability in the low micromolar range (e.g., 4 µM in A549 lung cancer cells).[5] However, for normal cells, a specific effective concentration range has not been well established due to their observed resistance. It is crucial to perform a dose-response study, starting with a broad range of concentrations (e.g., 1 µM to 50 µM), to determine the optimal concentration for your specific normal cell line.
Q4: How should I dissolve and handle DMS for cell culture experiments?
A4: DMS is a lipid and is not readily soluble in aqueous solutions like culture media.
-
Primary Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in an organic solvent such as ethanol (B145695) or DMSO.[1]
-
Storage: Store the stock solution at -20°C.
-
Working Solutions: Before each experiment, dilute the primary stock to create working concentrations. It is important to ensure the final concentration of the organic solvent in the cell culture medium is non-toxic to the cells (typically ≤0.1% v/v for DMSO).[6][7] Always include a vehicle control (culture medium with the same final concentration of the solvent) in your experiments to account for any solvent-induced effects.[7]
Q5: Which assays are recommended for assessing DMS-induced cytotoxicity?
A5: A multi-assay approach is recommended to obtain a comprehensive understanding of DMS's effects.
-
Metabolic Viability Assays (e.g., MTT, WST-8): These colorimetric assays measure the metabolic activity of cells, which is often correlated with cell viability. They are useful for initial screening and determining dose-response curves.
-
Membrane Integrity Assays (e.g., LDH Release): These assays quantify the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged plasma membranes, providing a direct measure of cytotoxicity.[8][9]
-
Apoptosis Assays (e.g., Annexin V/Propidium (B1200493) Iodide Staining): This flow cytometry-based method is the gold standard for specifically detecting apoptosis. It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10]
Troubleshooting Guides
This section addresses common issues encountered during the assessment of DMS cytotoxicity in normal cells.
| Problem / Observation | Potential Cause(s) | Suggested Solution(s) |
| No significant cytotoxicity observed at any DMS concentration. | 1. Inherent Resistance: Normal cells may be resistant to DMS-induced apoptosis due to differences in sphingolipid metabolism or signaling pathways compared to cancer cells. 2. Sub-optimal Concentration: The concentration range tested may be too low. 3. Short Incubation Time: The duration of DMS exposure may be insufficient to induce a cytotoxic response. | 1. Confirm with Positive Control: Use a known apoptosis-inducing agent (e.g., staurosporine) to confirm that the cells are capable of undergoing apoptosis and that the assay is working correctly. 2. Expand Dose-Response: Test a wider and higher range of DMS concentrations. 3. Time-Course Experiment: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal exposure time. |
| High variability between replicate wells. | 1. Uneven Cell Seeding: Inconsistent number of cells plated per well. 2. DMS Precipitation: DMS may precipitate out of the culture medium, especially at high concentrations, leading to uneven exposure. 3. "Edge Effect" in Plates: Wells on the outer edges of the plate are prone to evaporation, affecting cell growth and compound concentration. | 1. Ensure Homogeneous Cell Suspension: Mix the cell suspension thoroughly before and during plating. 2. Check Solubility: Visually inspect the medium for any precipitate after adding DMS. Pre-diluting the DMS stock in a small volume of serum-free medium before adding it to the final culture volume can help. 3. Minimize Edge Effects: Avoid using the outermost wells of the plate for experimental data. Fill these wells with sterile PBS or medium to maintain humidity. |
| Vehicle Control (e.g., DMSO) shows significant cytotoxicity. | 1. High Solvent Concentration: The final concentration of the organic solvent in the culture medium is too high.[6][11] 2. Cell Line Sensitivity: Some cell lines are particularly sensitive to solvents like DMSO. | 1. Reduce Solvent Concentration: Ensure the final solvent concentration is as low as possible, ideally ≤0.1% (v/v).[7] 2. Solvent Toxicity Curve: Perform a dose-response experiment for the solvent alone to determine the maximum non-toxic concentration for your specific cell line. |
| MTT Assay: Absorbance values are inconsistent or do not correlate with observed cell health. | 1. Metabolic Interference: DMS, by altering major signaling pathways, might affect the metabolic state of the cells without necessarily killing them, leading to a discrepancy between metabolic activity (MTT reduction) and actual cell viability.[12] 2. Chemical Interference: Components in the media or the compound itself might interfere with the MTT reagent.[13] | 1. Use an Orthogonal Assay: Confirm results with a different type of assay that measures a distinct parameter, such as an LDH release assay (membrane integrity) or Annexin V staining (apoptosis). 2. Include "No Cell" Control: Run a control well with medium, DMS, and the MTT reagent (but no cells) to check for direct chemical reduction of MTT by the compound. |
| Annexin V Staining: High percentage of necrotic (Annexin V+/PI+) cells, even at low DMS concentrations. | 1. Harsh Cell Handling: Over-trypsinization or excessive centrifugation can damage cell membranes, leading to false positives for propidium iodide (PI). 2. Rapid, Overwhelming Cytotoxicity: The DMS concentration may be too high, causing rapid cell death that bypasses the early apoptotic stage. | 1. Gentle Cell Handling: Use a non-enzymatic cell dissociation buffer for adherent cells. Centrifuge cells at low speed (e.g., 200-300 x g).[10] 2. Optimize DMS Concentration and Time: Reduce the DMS concentration and/or the incubation time to capture the early stages of apoptosis.[14][15] |
Data Presentation
Reference Data: Cytotoxicity of DMS in Cancer Cell Lines
Note: The following data is provided for reference purposes only. The cytotoxicity of DMS is highly cell-type dependent, and normal cells may exhibit significantly different responses. It is imperative to empirically determine the cytotoxic profile of DMS in your specific normal cell line of interest.
| Cell Line | Cancer Type | Assay | Concentration | Incubation Time | Observed Effect |
| A549 | Human Lung Carcinoma | MTT | 4 µM | 24, 48, 72 h | ~37-47% decrease in cell viability[5] |
| HL60 | Human Promyelocytic Leukemia | Apoptosis Assay | 20 µM | 6 h | Up to 90% apoptosis (with Sphingosine) |
| U937 | Human Histiocytic Lymphoma | Apoptosis Assay | 20 µM | 6 h | Up to 90% apoptosis (with Sphingosine) |
| HT29 | Human Colorectal Adenocarcinoma | Apoptosis Assay | >20 µM | 6 h | >50% apoptosis |
User Experimental Data Template
Use the following table to record and organize your experimental results for determining the half-maximal inhibitory concentration (IC₅₀) of DMS in your normal cell line.
| Cell Line: | [Enter Your Cell Line] |
| Assay Type: | [e.g., MTT, LDH] |
| Incubation Time: | [e.g., 24h, 48h, 72h] |
| DMS Concentration | % Viability / Cytotoxicity (Mean ± SD) |
| Vehicle Control (0 µM) | 100% |
| [Concentration 1] | |
| [Concentration 2] | |
| [Concentration 3] | |
| [Concentration 4] | |
| [Concentration 5] | |
| [Concentration 6] | |
| Calculated IC₅₀: | [Enter Value] |
Experimental Protocols & Visualizations
Core Signaling Pathway of DMS Action
Caption: DMS inhibits Sphingosine Kinase, altering the balance between pro-survival S1P and pro-apoptotic Ceramide.
General Experimental Workflow for Cytotoxicity Assessment
Caption: Standard workflow for assessing the cytotoxicity of this compound in cultured normal cells.
Troubleshooting Logic Diagram
Caption: A decision-making diagram for troubleshooting common issues in DMS cytotoxicity experiments.
Detailed Methodologies
Protocol 1: MTT Cell Viability Assay
This protocol measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
Solubilization Solution: DMSO or 10% SDS in 0.01 M HCl.
-
96-well flat-bottom plates.
-
Complete culture medium.
-
This compound (DMS).
Procedure:
-
Cell Seeding: Seed your normal cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-20,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of DMS in complete culture medium from your stock solution. Ensure the final vehicle concentration is consistent across all wells and does not exceed 0.1%. Include vehicle-only and medium-only (no cells) controls.
-
Incubation: Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of DMS. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of Solubilization Solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the medium-only blank. Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from the cytosol of damaged cells into the culture supernatant.
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit (recommended).
-
96-well flat-bottom plates.
-
Lysis Buffer (often 10X, provided in kits) to create a maximum LDH release control.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. Set up three sets of controls:
-
Spontaneous LDH Release: Cells treated with vehicle only.
-
Maximum LDH Release: Cells treated with vehicle, to be lysed before the assay.
-
Background: Medium only.
-
-
Induce Maximum Release: One hour before the end of the incubation period, add 10 µL of 10X Lysis Buffer to the "Maximum LDH Release" control wells.
-
Collect Supernatant: Centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)
Protocol 3: Annexin V/PI Apoptosis Assay
This flow cytometry-based protocol detects apoptosis by staining for phosphatidylserine (B164497) (PS) externalization (Annexin V) and loss of membrane integrity (Propidium Iodide, PI).
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
1X Binding Buffer (provided in kit).
-
Flow cytometry tubes.
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free.
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with DMS and controls for the desired time.
-
Harvest Cells: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle, non-enzymatic cell dissociation buffer. Combine with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. SPHINGOSINE KINASE TYPE 1 INHIBITION REVEALS RAPID TURNOVER OF CIRCULATING SPHINGOSINE 1-PHOSPHATE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Sphingosine Kinase Inhibition by Modified Quinoline-5,8-Diones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bosterbio.com [bosterbio.com]
- 11. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Is Your MTT Assay the Right Choice? [promega.jp]
- 14. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
- 15. m.youtube.com [m.youtube.com]
dealing with N,N-Dimethylsphingosine precipitation in media
Welcome to the technical support center for N,N-Dimethylsphingosine (DMS). This resource is designed to assist researchers, scientists, and drug development professionals in effectively using DMS in their experiments, with a focus on addressing the common challenge of its precipitation in cell culture media.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter when working with this compound.
Issue 1: DMS precipitates immediately upon addition to cell culture medium.
Question: I dissolved DMS in an organic solvent to make a stock solution. When I add it to my cell culture medium, a white precipitate forms instantly. What is happening and how can I prevent this?
Answer: This is a common issue with hydrophobic compounds like DMS. The precipitation, often called "crashing out," occurs because DMS is poorly soluble in the aqueous environment of the cell culture medium once the organic solvent is diluted. Here are the potential causes and solutions:
| Potential Cause | Recommended Solution |
| High Final Concentration | The final concentration of DMS in the medium exceeds its solubility limit. Try lowering the final working concentration. |
| Rapid Dilution | Adding a concentrated stock solution directly to a large volume of aqueous medium causes a rapid solvent exchange, leading to precipitation. Perform a serial dilution of your stock solution in pre-warmed (37°C) culture medium. Add the DMS stock dropwise while gently vortexing the medium. |
| Low Temperature of Medium | The solubility of DMS decreases at lower temperatures. Always use pre-warmed (37°C) cell culture medium for preparing your working solutions. |
| High Concentration of Organic Solvent | High final concentrations of organic solvents like DMSO or ethanol (B145695) can be toxic to cells and may not prevent precipitation upon significant dilution. Keep the final concentration of the organic solvent in the culture medium below 0.5%, and ideally below 0.1%. |
| Media Components | Certain components in the cell culture medium can interact with DMS and reduce its solubility. You can test the solubility of DMS in a simpler buffered solution like PBS to see if media components are the primary issue. |
Issue 2: DMS solution appears cloudy or hazy after preparation.
Question: I've prepared my DMS working solution, but it looks cloudy. Is it still usable?
Answer: A cloudy or hazy appearance indicates that the DMS is not fully dissolved and may be forming aggregates or fine precipitates. This can lead to inconsistent and unreliable experimental results. It is not recommended to use a cloudy solution.
Troubleshooting Steps:
-
Sonication: Briefly sonicate the solution in a water bath sonicator. This can help to break up aggregates and improve dissolution.
-
Gentle Warming: Gently warm the solution to 37°C. Be cautious not to overheat, as this could degrade the compound.
-
Use of a Carrier Protein: For sensitive experiments or when high concentrations are required, using a carrier protein like Bovine Serum Albumin (BSA) is highly recommended to improve solubility. Please refer to the detailed protocol below.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound?
A1: this compound (DMS) is soluble in several organic solvents. Here is a summary of its solubility:
| Solvent | Solubility | Molar Equivalent (approx.) |
| DMF | 50 mg/mL | 152.6 mM |
| DMSO | 50 mg/mL | 152.6 mM |
| Ethanol | 25 mg/mL | 76.3 mM |
| PBS (pH 7.2) | 1 mg/mL | 3.05 mM |
For cell culture applications, it is common to prepare a high-concentration stock solution in DMSO or ethanol and then dilute it to the final working concentration in the culture medium.
Q2: What is the recommended concentration of DMS for cell-based assays?
A2: The optimal concentration of DMS will vary depending on the cell type and the specific experimental goals. However, studies have shown biological activity in a range of concentrations. For example, some studies have used concentrations around 10-20 µM to induce apoptosis in cancer cell lines[1]. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q3: Can I store the DMS stock solution?
A3: Yes, DMS stock solutions in organic solvents like DMSO or ethanol can be stored at -20°C for several months. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q4: What is the Critical Micelle Concentration (CMC) of DMS?
Q5: How does serum in the culture medium affect DMS solubility?
A5: The presence of serum, which contains albumin and other proteins, can help to increase the solubility of hydrophobic compounds like DMS. However, it is important to note that DMS can also bind to these proteins, which may affect its free concentration and biological activity. If you are working in serum-free conditions, using a carrier protein like BSA is highly recommended.
Experimental Protocols
Protocol 1: Preparation of DMS Stock Solution
-
This compound is often supplied as a film or powder.
-
To prepare a stock solution, add the appropriate volume of sterile DMSO or ethanol to the vial to achieve the desired concentration (e.g., 10 mM).
-
Gently vortex or sonicate the vial until the DMS is completely dissolved.
-
Store the stock solution in aliquots at -20°C.
Protocol 2: Solubilization of DMS using Bovine Serum Albumin (BSA)
This protocol is adapted from general methods for solubilizing lipids for cell delivery and can significantly improve the solubility and delivery of DMS in aqueous media.[3]
Materials:
-
This compound (DMS)
-
Methanol (B129727) or Ethanol
-
Sterile, fatty acid-free Bovine Serum Albumin (BSA)
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Sterile glass vials
-
Nitrogen gas source or vacuum concentrator
Procedure:
-
Prepare a DMS stock in organic solvent: Dissolve DMS in methanol or ethanol to a known concentration (e.g., 1 mg/mL).
-
Create a lipid film: In a sterile glass vial, add the desired amount of the DMS stock solution. Evaporate the solvent under a gentle stream of nitrogen gas or using a vacuum concentrator. Rotate the vial during evaporation to create a thin, even film of DMS on the bottom of the vial.
-
Prepare a BSA solution: Prepare a sterile solution of fatty acid-free BSA (e.g., 10% w/v) in PBS or your desired cell culture medium.
-
Complex DMS with BSA: Add the appropriate volume of the warm (37°C) BSA solution to the vial containing the DMS film to achieve the desired final concentration of DMS.
-
Incubate and dissolve: Incubate the vial at 37°C for 30 minutes with occasional vortexing or sonication to ensure the DMS is completely complexed with the BSA.
-
Sterile filtration: For long-term storage or sensitive applications, the DMS-BSA complex solution can be sterile-filtered through a 0.22 µm filter.
-
Dilution to working concentration: The DMS-BSA complex can now be diluted to the final working concentration in your cell culture medium.
Visualizations
Signaling Pathway of this compound
Caption: this compound competitively inhibits Sphingosine Kinase 1.
Experimental Workflow for DMS Solubilization with BSA
Caption: Step-by-step workflow for preparing DMS-BSA complexes.
Troubleshooting Logic for DMS Precipitation
Caption: A logical guide to resolving DMS precipitation issues.
References
- 1. Sphingosine and its methylated derivative this compound (DMS) induce apoptosis in a variety of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Critical micelle formation concentration explained - DataPhysics Instruments [dataphysics-instruments.com]
quality control for N,N-Dimethylsphingosine purchased from suppliers
Welcome to the Technical Support Center for N,N-Dimethylsphingosine (DMS). This resource is designed for researchers, scientists, and drug development professionals to ensure the quality of DMS purchased from suppliers and to provide guidance on its use in experiments. Here you will find troubleshooting guides and frequently asked questions in a user-friendly format.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMS) and what is its primary mechanism of action?
A1: this compound (DMS) is a synthetic, cell-permeable derivative of D-erythro-sphingosine. Its primary and most well-characterized mechanism of action is the competitive inhibition of sphingosine (B13886) kinase (SphK), a key enzyme in the sphingolipid metabolic pathway.[1][2][3] By inhibiting SphK, DMS prevents the phosphorylation of sphingosine to the pro-survival and pro-proliferative signaling molecule, sphingosine-1-phosphate (S1P).[4] This leads to an accumulation of intracellular sphingosine and subsequently ceramide, which are pro-apoptotic lipids. This shift in the ceramide/S1P rheostat is believed to be a major contributor to the pro-apoptotic effects of DMS.[4]
Q2: What are the typical quality specifications for this compound purchased from a supplier?
A2: When purchasing DMS, it is crucial to verify that it meets the required quality standards for your experiments. The table below summarizes the typical specifications provided by commercial suppliers.
| Parameter | Specification | Analysis Method |
| Purity | ≥98% | High-Performance Liquid Chromatography (HPLC)[5] |
| Appearance | White to off-white waxy solid or viscous oil | Visual Inspection |
| Molecular Formula | C₂₀H₄₁NO₂ | --- |
| Molecular Weight | 327.55 g/mol | Mass Spectrometry |
| Solubility | Soluble in DMSO or ethanol | --- |
| Storage | -20°C | --- |
Q3: How should I prepare a stock solution of DMS and what is the recommended storage?
A3: DMS is typically supplied as a solid or film. It is recommended to prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. For most cell-based assays, a stock solution of 10 mM in high-quality, anhydrous DMSO is a common starting point. To prepare the stock solution, add the appropriate volume of solvent to the vial containing the DMS and vortex until fully dissolved. It is advisable to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the stock solution at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).
Q4: What is the role of DMS in the sphingolipid signaling pathway?
A4: DMS plays a critical role as an inhibitor of sphingosine kinase 1 (SphK1) and sphingosine kinase 2 (SphK2). These enzymes are responsible for the conversion of sphingosine to sphingosine-1-phosphate (S1P). By blocking this conversion, DMS disrupts the balance between pro-apoptotic sphingolipids (ceramide and sphingosine) and the pro-survival sphingolipid (S1P). This disruption is a key event in the induction of apoptosis in various cancer cell lines.
Figure 1. Simplified diagram of the sphingolipid signaling pathway highlighting the inhibitory action of this compound (DMS) on Sphingosine Kinase (SphK).
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during the quality control and experimental use of this compound.
Issue 1: Inconsistent or Lower-Than-Expected Purity of DMS
Question: My in-house analysis of a new batch of DMS shows a purity lower than the ≥98% stated by the supplier. What should I do?
Answer: It is crucial to independently verify the purity of each new lot of DMS. If you observe a discrepancy, follow this troubleshooting workflow:
Figure 2. Workflow for troubleshooting inconsistent purity of this compound.
Detailed Steps:
-
Verify Your HPLC Protocol: Ensure your High-Performance Liquid Chromatography (HPLC) method is validated for the analysis of DMS. Refer to the detailed protocol in the "Experimental Protocols" section below. Check for potential issues such as column degradation, incorrect mobile phase preparation, or detector malfunction.
-
Check Reference Standard: If you are using a reference standard for comparison, verify its purity and integrity. An impure or degraded standard will lead to inaccurate results.
-
Re-run HPLC Analysis: Carefully prepare a new sample of the DMS batch and re-run the HPLC analysis. Ensure accurate weighing and complete dissolution of the sample.
-
Contact Supplier: If the purity is still below the specified level, contact the supplier's technical support. Provide them with your analytical data, including the chromatogram and the protocol used. A reputable supplier will investigate the issue and may provide a replacement or a refund.
-
Quarantine the Batch: Do not use the batch of DMS in your experiments until the purity issue is resolved to avoid generating unreliable data.
Issue 2: Poor Solubility or Precipitation of DMS in Cell Culture Media
Question: I am observing precipitation when I add my DMS stock solution to the cell culture medium. How can I prevent this?
Answer: DMS is a hydrophobic compound, and precipitation in aqueous media is a common issue. This can lead to an inaccurate final concentration and inconsistent experimental results.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of DMS in the media exceeds its aqueous solubility limit. | Decrease the final working concentration of DMS. Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media can cause the compound to "crash out" of solution. | Perform a serial dilution. First, dilute the DMSO stock to an intermediate concentration in pre-warmed (37°C) culture media. Then, add this intermediate dilution to the final volume of media while gently vortexing. |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for dilutions. |
| Presence of Serum | Components in fetal bovine serum (FBS) can sometimes interact with compounds and affect their solubility. | If possible, consider reducing the serum concentration during the treatment period or using a serum-free medium for the experiment. |
Issue 3: Inconsistent or Lack of Inhibitory Effect in Sphingosine Kinase Assays
Question: I am not observing the expected inhibition of sphingosine kinase activity with DMS in my experiments. What could be the problem?
Answer: Several factors can contribute to a lack of inhibitory activity. A systematic approach to troubleshooting is recommended.
Figure 3. Troubleshooting workflow for inconsistent sphingosine kinase inhibition by DMS.
Detailed Troubleshooting Steps:
-
Verify Inhibitor Integrity: Ensure that your DMS stock solution has been stored properly and has not degraded. Prepare a fresh stock solution from a new aliquot or vial if there is any doubt.
-
Review Inhibitor Concentration: The IC₅₀ of DMS for SphK can vary depending on the assay conditions and cell type. Perform a dose-response experiment with a wide range of DMS concentrations (e.g., from nanomolar to high micromolar) to determine the optimal inhibitory concentration for your specific system.
-
Assess Assay Components:
-
Enzyme Activity: Confirm that the sphingosine kinase enzyme is active by running a positive control without any inhibitor.
-
Substrate Concentration: The apparent potency of a competitive inhibitor like DMS can be affected by the concentration of the substrate (sphingosine). Ensure you are using an appropriate substrate concentration in your assay.
-
-
Cell-Based Assay Considerations:
-
Cell Permeability: While DMS is generally cell-permeable, its uptake can vary between cell lines.
-
Incubation Time: The inhibitory effect of DMS may be time-dependent. Perform a time-course experiment to determine the optimal incubation time.
-
Experimental Protocols
Protocol 1: Purity Analysis of this compound by HPLC
This protocol provides a general method for determining the purity of DMS using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Solvent B: Acetonitrile with 0.1% TFA
-
-
Gradient: A linear gradient from 60% B to 100% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of DMS in methanol (B129727).
Procedure:
-
Equilibrate the column with the initial mobile phase conditions (60% B) for at least 15 minutes.
-
Inject the DMS sample.
-
Run the gradient program and collect the data.
-
Calculate the purity by determining the area percentage of the main DMS peak relative to the total area of all peaks in the chromatogram.
Protocol 2: Structural Confirmation by Mass Spectrometry (MS)
This protocol outlines the general parameters for confirming the molecular weight and obtaining fragmentation data for DMS using electrospray ionization tandem mass spectrometry (ESI-MS/MS).
-
Instrumentation: A mass spectrometer equipped with an ESI source.
-
Ionization Mode: Positive ion mode.
-
Sample Infusion: Infuse a dilute solution of DMS (e.g., 10 µg/mL in methanol) directly into the mass spectrometer.
-
Full Scan (MS1): Acquire a full scan to confirm the presence of the protonated molecular ion [M+H]⁺ at m/z 328.6.
-
Product Ion Scan (MS/MS): Select the [M+H]⁺ ion (m/z 328.6) as the precursor ion and perform collision-induced dissociation (CID) to obtain a fragmentation pattern.
Expected Fragmentation:
While the exact fragmentation pattern can vary depending on the instrument and collision energy, some expected fragment ions for DMS would result from the cleavage of the sphingoid backbone.
Protocol 3: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides a general guideline for acquiring ¹H and ¹³C NMR spectra of DMS.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (MeOD).
-
Reference: Tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
Sample Concentration: Approximately 5-10 mg of DMS dissolved in 0.5-0.7 mL of deuterated solvent.
Expected Chemical Shifts:
The exact chemical shifts will depend on the solvent and concentration. However, you can expect to see characteristic signals for the protons and carbons of the dimethylamino group, the hydroxyl groups, the olefinic protons, and the long alkyl chain. It is recommended to compare the obtained spectra with a reference spectrum from a reliable source or the supplier.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Drugging Sphingosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SPHINGOSINE KINASE TYPE 1 INHIBITION REVEALS RAPID TURNOVER OF CIRCULATING SPHINGOSINE 1-PHOSPHATE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uab.edu [uab.edu]
- 5. This compound ≥98% (HPLC) | 119567-63-4 [sigmaaldrich.com]
ensuring reproducibility in N,N-Dimethylsphingosine experiments
Welcome to the technical support center for N,N-Dimethylsphingosine (DMS). This resource is designed to assist researchers, scientists, and drug development professionals in ensuring the reproducibility of their experiments involving this potent sphingosine (B13886) kinase inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations of key signaling pathways.
Troubleshooting Guide
Encountering issues in your experiments with this compound? Consult the table below for common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or no cellular effect observed | 1. Improper DMS Storage: DMS is a lipid and can degrade if not stored correctly. 2. Incorrect Solvent/Solubility Issues: DMS has limited solubility in aqueous solutions. 3. Inappropriate Concentration: The effective concentration of DMS can be cell-type dependent.[1][2] 4. Cell Line Resistance: Some cell lines may be less sensitive to DMS-induced effects. | 1. Storage: Store DMS at -20°C as a solid or in a suitable solvent.[3][4][5] For long-term storage, desiccate to prevent degradation.[6] 2. Solubilization: Prepare stock solutions in DMSO or ethanol.[3][5][7] For cell culture, further dilute the stock solution in media, ensuring the final solvent concentration is not cytotoxic. 3. Concentration Optimization: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Concentrations can range from low micromolar (0.3 µM) to higher micromolar (up to 20 µM or more).[1][2] 4. Positive Control: Use a cell line known to be sensitive to DMS, such as various cancer cell lines, to validate your experimental setup.[1][8] |
| High cellular toxicity or off-target effects | 1. High DMS Concentration: Excessive concentrations of DMS can lead to non-specific effects and cytotoxicity.[2] 2. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve DMS can be toxic to cells. 3. Extended Incubation Time: Prolonged exposure to DMS may induce widespread apoptosis or other cytotoxic effects.[8] | 1. Concentration Adjustment: Lower the concentration of DMS to a range known to be effective for inhibiting sphingosine kinase without causing excessive toxicity.[2] 2. Solvent Control: Include a vehicle control (media with the same final concentration of the solvent) in your experiments to assess solvent-induced toxicity. 3. Time-Course Experiment: Perform a time-course experiment to determine the optimal incubation time for observing the desired effect without significant cytotoxicity. |
| Difficulty in reproducing published results | 1. Differences in Experimental Conditions: Minor variations in cell density, serum concentration in the media, or passage number can affect cellular responses. 2. DMS Purity and Source: The purity and source of the DMS can influence its activity. | 1. Standardize Protocols: Ensure all experimental parameters are consistent between experiments. 2. Quality Control: Use high-purity DMS from a reputable supplier. |
Frequently Asked Questions (FAQs)
Here are some frequently asked questions about working with this compound.
1. What is the primary mechanism of action of this compound?
This compound (DMS) is a potent and competitive inhibitor of sphingosine kinase (SphK), particularly SphK1.[8][9][10][11] By inhibiting SphK, DMS prevents the conversion of sphingosine to sphingosine-1-phosphate (S1P).[9][11] This leads to an increase in cellular levels of ceramide and a decrease in S1P, which can shift the cellular balance towards apoptosis.[8][9]
2. What are the recommended storage and handling conditions for DMS?
DMS should be stored at -20°C in its solid form or as a solution in an appropriate solvent.[3][4][5] It is recommended to desiccate the compound for long-term stability.[6] When preparing solutions, use solvents such as DMSO or ethanol.[3][5][7]
3. What are the typical working concentrations for DMS in cell culture experiments?
The effective concentration of DMS is cell-type dependent and can have biphasic effects.[2] For some applications, such as cardioprotection, low concentrations (0.3 µM to 1 µM) have been shown to be effective.[2] For inducing apoptosis in cancer cell lines, higher concentrations (e.g., 2 µM to 20 µM) are often used.[1][8] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
4. How should I prepare DMS for my experiments?
A summary of DMS solubility is provided in the table below. It is recommended to prepare a concentrated stock solution in an organic solvent and then dilute it to the final working concentration in your aqueous experimental buffer or cell culture medium.
| Property | Value | Source |
| Molecular Formula | C₂₀H₄₁NO₂ | [6][11][12] |
| Molecular Weight | 327.55 g/mol | [6][12] |
| Solubility in DMSO | Soluble to 30 mM or 50 mg/ml | [3][6] |
| Solubility in Ethanol | Soluble to 25 mg/ml | [3] |
| Appearance | Powder, film, or waxy solid | [4][5][6] |
| Storage Temperature | -20°C | [3][4][5] |
5. What are the key signaling pathways affected by DMS?
DMS primarily impacts the sphingolipid metabolic pathway. By inhibiting sphingosine kinase, it decreases the levels of the pro-survival molecule S1P and increases the levels of the pro-apoptotic molecule ceramide.[8][9] This can subsequently affect downstream signaling pathways such as the NF-κB pathway and intracellular calcium levels.[8]
Experimental Protocols
General Protocol for DMS Treatment of Cultured Cells
-
DMS Stock Solution Preparation: Prepare a 10 mM stock solution of DMS in sterile DMSO. Aliquot and store at -20°C.
-
Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 60-80%).
-
DMS Treatment:
-
Thaw an aliquot of the DMS stock solution.
-
Dilute the DMS stock solution to the desired final concentration in pre-warmed cell culture medium. Ensure the final DMSO concentration is below 0.1% to avoid solvent toxicity.
-
Remove the old medium from the cells and replace it with the DMS-containing medium.
-
Include a vehicle control (medium with the same final concentration of DMSO).
-
-
Incubation: Incubate the cells for the desired period (e.g., 24 or 48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).[8]
-
Downstream Analysis: Following incubation, harvest the cells for downstream analysis, such as apoptosis assays (e.g., caspase-3 activity, PARP cleavage), proliferation assays, or Western blotting for signaling pathway components.[8]
Visualizations
DMS Signaling Pathway
The following diagram illustrates the primary mechanism of action of this compound in the sphingolipid pathway.
Caption: DMS inhibits SphK1, leading to increased ceramide and apoptosis.
General Experimental Workflow for DMS Studies
This diagram outlines a typical workflow for investigating the effects of this compound in a cell-based assay.
References
- 1. Sphingosine and its methylated derivative this compound (DMS) induce apoptosis in a variety of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Low dose N, N-dimethylsphingosine is cardioprotective and activates cytosolic sphingosine kinase by a PKCepsilon dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound ≥98% (HPLC) | 119567-63-4 [sigmaaldrich.com]
- 5. N,N-Dimethyl-Sphingosine - LKT Labs [lktlabs.com]
- 6. This compound | CAS:119567-63-4 | Sphingosine kinase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. DMS triggers apoptosis associated with the inhibition of SPHK1/NF-κB activation and increase in intracellular Ca2+ concentration in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound is a potent competitive inhibitor of sphingosine kinase but not of protein kinase C: modulation of cellular levels of sphingosine 1-phosphate and ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | SphK Inhibitor | For Research [benchchem.com]
- 12. This compound - Wikipedia [en.wikipedia.org]
long-term stability of N,N-Dimethylsphingosine in solution
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of N,N-Dimethylsphingosine (DMS) in solution. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the recommended storage conditions for this compound?
A: For long-term storage, solid this compound should be stored at -20°C.[1][2] Under these conditions, it is stable for at least two years.[1] Many suppliers provide DMS as a solution in ethanol (B145695), which should also be stored at -20°C.
Q2: I left my DMS solution at room temperature for a short period. Is it still usable?
A: While prolonged exposure to room temperature is not recommended, short-term exposure is generally acceptable. DMS is typically shipped at room temperature in the continental US.[1] For critical experiments, it is advisable to perform a quality control check, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to assess purity before use.
Q3: What solvents are recommended for preparing this compound stock solutions?
A: this compound is soluble in a variety of organic solvents. The choice of solvent will depend on the specific requirements of your experiment, such as compatibility with cell culture media. Commonly used solvents include:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethanol
For cell-based assays, DMSO is a common choice for preparing high-concentration stock solutions. It is recommended to keep the final concentration of the organic solvent in your experimental medium low (typically <0.5%) to avoid solvent-induced artifacts.
Q4: Can I dissolve this compound in aqueous buffers like PBS?
A: this compound has limited solubility in aqueous buffers. While some solubility in PBS (pH 7.2) has been reported, it is significantly lower than in organic solvents.[1] To prepare aqueous solutions, it is best to first dissolve DMS in an organic solvent like ethanol or DMSO and then dilute it with the aqueous buffer. Sonication may aid in dissolution, but be aware that the compound may precipitate out of solution at higher concentrations or over time.
Q5: My this compound solution appears cloudy or has precipitated. What should I do?
A: Cloudiness or precipitation can occur if the solubility limit is exceeded, especially in aqueous solutions, or if the solution has been stored at a low temperature where the solvent has partially frozen.
-
Troubleshooting Steps:
-
Gently warm the solution to room temperature or 37°C to see if the precipitate redissolves.
-
Vortex or sonicate the solution to aid in solubilization.
-
If the precipitate persists, it may be necessary to centrifuge the solution and use the supernatant, after verifying its concentration.
-
For future preparations, consider using a higher proportion of organic solvent or preparing a more dilute solution.
-
Q6: How can I be sure my this compound is not degrading in my experimental setup?
A: The stability of DMS in your specific experimental conditions (e.g., cell culture media, incubation time, temperature) can be influenced by various factors. To ensure the integrity of your results:
-
Prepare fresh dilutions of your stock solution for each experiment.
-
Minimize the time the compound spends in aqueous solutions before being added to the experiment.
-
If you suspect degradation, you can analyze a sample of your experimental medium containing DMS by HPLC or LC-MS/MS to confirm its presence and purity over the time course of your experiment.
Quantitative Data Summary
The following tables summarize the solubility and stability information for this compound.
Table 1: Solubility of this compound
| Solvent | Concentration | Reference |
| DMF | 50 mg/mL | [1] |
| DMSO | 50 mg/mL | [1] |
| Ethanol | 25 mg/mL | [1] |
| PBS (pH 7.2) | 1 mg/mL | [1] |
Table 2: Recommended Storage and Stability
| Form | Storage Temperature | Stability | Reference |
| Solid | -20°C | ≥ 2 years | [1] |
| In Ethanol | -20°C | ≥ 2 years | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated balance
-
Vortex mixer
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound powder. For example, for 1 mL of a 10 mM stock solution, weigh out 3.276 mg of DMS (Molecular Weight: 327.55 g/mol ).
-
Transfer the weighed DMS to a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a final concentration of 10 mM. For 3.276 mg of DMS, add 1 mL of DMSO.
-
Vortex the tube until the DMS is completely dissolved. Gentle warming to 37°C may be necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: General Method for Assessing the Stability of this compound using HPLC
This protocol provides a general framework for a stability-indicating HPLC method. The exact parameters may need to be optimized for your specific instrumentation and requirements.
Objective: To assess the purity and quantify the degradation of this compound in a given solution over time.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile phase: Acetonitrile and water (with or without a modifier like 0.1% trifluoroacetic acid or formic acid, to be optimized)
-
This compound reference standard
-
The solvent in which stability is being tested (e.g., ethanol, DMSO, PBS)
Procedure:
-
Method Optimization:
-
Develop an isocratic or gradient HPLC method that provides a sharp, symmetrical peak for DMS with a reasonable retention time. The mobile phase composition should be adjusted to achieve this. A common starting point could be a mobile phase of 80:20 acetonitrile:water.
-
The detection wavelength should be set to a value where DMS has significant absorbance (e.g., around 210 nm, as it lacks a strong chromophore).
-
-
Preparation of Standards and Samples:
-
Prepare a stock solution of DMS reference standard in the mobile phase or a compatible solvent.
-
Create a calibration curve by preparing a series of dilutions of the stock solution.
-
Prepare the DMS solution to be tested for stability at the desired concentration in the solvent of interest.
-
-
Stability Study Execution:
-
Divide the test solution into several aliquots and store them under the desired conditions (e.g., -20°C, 4°C, room temperature, 37°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove an aliquot from each storage condition.
-
Inject the samples, along with the calibration standards, into the HPLC system.
-
-
Data Analysis:
-
Integrate the peak area of the DMS peak in each chromatogram.
-
Use the calibration curve to determine the concentration of DMS in each sample at each time point.
-
Calculate the percentage of DMS remaining at each time point relative to the initial concentration (time 0).
-
Monitor the chromatograms for the appearance of any new peaks, which would indicate degradation products.
-
Visualizations
Signaling Pathway
Caption: this compound (DMS) acts as an inhibitor of Sphingosine Kinase (SphK).
Experimental Workflow
Caption: Workflow for assessing the stability of this compound in solution.
References
Technical Support Center: N,N-Dimethylsphingosine (DMS) Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to minimize variability in experiments involving N,N-Dimethylsphingosine (DMS).
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMS) and what is its primary mechanism of action?
A1: this compound (DMS) is a naturally occurring metabolite of sphingosine (B13886). Its primary mechanism of action is the competitive inhibition of sphingosine kinase (SphK), the enzyme responsible for converting sphingosine to sphingosine-1-phosphate (S1P).[1] By inhibiting SphK, DMS decreases the cellular levels of pro-survival S1P and increases the levels of pro-apoptotic sphingolipids like ceramide.[1] This shift in the "sphingolipid rheostat" is a key factor in its ability to induce apoptosis in various cell types.[1]
Q2: How should I prepare a stock solution of DMS?
A2: DMS is sparingly soluble in aqueous solutions but can be dissolved in organic solvents. For cell culture experiments, it is recommended to prepare a concentrated stock solution in dimethyl sulfoxide (B87167) (DMSO). DMS is soluble in DMSO up to 30 mM. For a higher solubility, you can warm the tube to 37°C and use an ultrasonic bath.[2]
Q3: How should I store DMS and its stock solutions?
A3: Solid DMS should be stored at -20°C, where it is stable for at least two years. Stock solutions of DMS in DMSO can also be stored at -20°C for several months.[2] It is advisable to prepare fresh dilutions in aqueous buffers or cell culture media on the day of the experiment to avoid precipitation and degradation.
Q4: What are the known off-target effects of DMS?
A4: While DMS is a potent SphK inhibitor, it has been reported to have other cellular effects, particularly at higher concentrations. These include the inhibition of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK).[3] It's important to note that the stereochemistry of DMS is crucial for its biological activity.[4] Researchers should consider these potential off-target effects when interpreting their results and may need to include appropriate controls to dissect the specific role of SphK inhibition.
Q5: In which cell lines has DMS been shown to be active?
A5: DMS has demonstrated activity in a variety of cell lines. It induces apoptosis in human leukemic cell lines such as CMK-7, HL60, and U937, as well as in human colon carcinoma cells like HT29, HRT18, MKN74, and COLO205.[5] It also suppresses the proliferation of the human lung cancer cell line A549.[6][7][8] Additionally, it has been shown to affect porcine vascular smooth muscle cells and PC12 cells.[9][10]
Troubleshooting Guides
This section addresses common issues that may arise during experiments with DMS.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or unexpected results | 1. DMS degradation: Improper storage or repeated freeze-thaw cycles of stock solutions. 2. DMS precipitation: Poor solubility in aqueous media. 3. Variability in cell health: Inconsistent cell passage number or confluency. | 1. Aliquot DMS stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C. 2. Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is low (typically <0.5%) and consistent across all experiments. Prepare fresh dilutions from the stock solution for each experiment. 3. Maintain consistent cell culture practices, using cells within a specific passage number range and seeding at a consistent density. |
| High background or off-target effects | 1. High DMS concentration: Off-target effects on other kinases (e.g., PKC, MAPK). 2. Solvent toxicity: High concentration of the solvent (e.g., DMSO) in the final culture medium. | 1. Perform a dose-response experiment to determine the optimal concentration of DMS that inhibits SphK without significant off-target effects. 2. Include a vehicle control (medium with the same concentration of the solvent used to dissolve DMS) in all experiments to account for any solvent-induced effects. |
| Low or no observable effect | 1. Insufficient DMS concentration: The concentration used may be too low for the specific cell line or experimental conditions. 2. Short incubation time: The duration of DMS treatment may not be sufficient to induce a measurable response. 3. Cell line resistance: The cell line may be resistant to the effects of DMS. | 1. Titrate the concentration of DMS to determine the effective dose for your cell line. Consult published IC50 values for similar cell types as a starting point. 2. Perform a time-course experiment to identify the optimal incubation time for observing the desired effect. 3. Consider using a different cell line or a positive control to ensure the experimental setup is working correctly. |
| Cell death in control group | 1. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high for the cells. | 1. Reduce the final concentration of the solvent in the culture medium. Most cell lines can tolerate DMSO concentrations up to 0.5%. |
Quantitative Data
Inhibitory Concentrations of this compound
| Parameter | Cell Line/System | Value | Reference |
| IC50 for [3H]-thymidine incorporation | Porcine Vascular Smooth Muscle Cells | 12 ± 6 µM | [9] |
| IC50 for ERK-1/2 activation | Porcine Vascular Smooth Muscle Cells | 15 ± 10 µM | [9] |
| Apoptosis-inducing concentration | Human leukemic cell lines (CMK-7, HL60, U937) | 20 µM | [5] |
| Proliferation suppression | Human lung cancer (A549) | Significant at 4 µM | [6] |
| Inhibition of colony formation | Human lung cancer (A549) | Almost complete at >2 µM | [7] |
| DNA fragmentation induction | PC12 cells | 10 µM | [10] |
Experimental Protocols
Sphingosine Kinase (SphK) Activity Assay
This protocol is adapted for a 96-well plate format using a luminescence-based assay that measures ATP depletion.
Materials:
-
Recombinant human SphK1 or SphK2
-
Sphingosine substrate
-
DMS (in DMSO)
-
Kinase assay buffer
-
ATP
-
Luminescence-based ATP detection reagent
-
White, opaque 96-well plates
Procedure:
-
Prepare serial dilutions of DMS in kinase assay buffer. Remember to include a vehicle control (buffer with the same final DMSO concentration).
-
In a 96-well plate, add the SphK enzyme to each well.
-
Add the DMS dilutions or vehicle control to the appropriate wells.
-
Add the sphingosine substrate to all wells.
-
Incubate the plate at 37°C for 10 minutes to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the reaction at 37°C for the desired time (e.g., 30-60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the luminescence-based ATP detection reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader. The signal will be inversely proportional to SphK activity.
-
Calculate the percent inhibition for each DMS concentration relative to the vehicle control and determine the IC50 value.
Apoptosis Assay using Annexin V Staining
This protocol describes the detection of apoptosis in DMS-treated cells by flow cytometry using Annexin V-FITC and Propidium Iodide (PI).
Materials:
-
Cells of interest
-
Complete cell culture medium
-
DMS stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate at a density that will allow them to be sub-confluent at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat the cells with various concentrations of DMS or a vehicle control for the desired time period (e.g., 24-48 hours).
-
Harvest the cells, including both adherent and floating cells. For adherent cells, use a gentle dissociation reagent.
-
Wash the cells twice with cold PBS by centrifugation.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Cell Proliferation Assay (MTT Assay)
This protocol measures cell viability and proliferation by assessing the metabolic activity of the cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
DMS stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of DMS in complete cell culture medium. Include a vehicle control.
-
Remove the old medium and add 100 µL of the DMS dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 5-10 minutes.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: this compound (DMS) signaling pathway.
Caption: General experimental workflow for a cell-based assay with DMS.
Caption: Troubleshooting decision tree for inconsistent results in DMS experiments.
References
- 1. This compound is a potent competitive inhibitor of sphingosine kinase but not of protein kinase C: modulation of cellular levels of sphingosine 1-phosphate and ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of N,N,-dimethyl-D-erythro-sphingosine-induced apoptosis and signaling in U937 cells: independence of sphingosine kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sphingosine and its methylated derivative this compound (DMS) induce apoptosis in a variety of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 7. DMS triggers apoptosis associated with the inhibition of SPHK1/NF-κB activation and increase in intracellular Ca2+ concentration in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The sphingosine kinase inhibitor this compound inhibits neointimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: N,N-Dimethylsphingosine for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using N,N-Dimethylsphingosine (DMS) in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (DMS)?
A1: this compound is a potent and competitive inhibitor of sphingosine (B13886) kinase (SphK), a key enzyme in the sphingolipid metabolic pathway.[1][2][3] By inhibiting SphK, DMS prevents the phosphorylation of sphingosine to the pro-survival signaling molecule sphingosine-1-phosphate (S1P).[1][2] This leads to an accumulation of pro-apoptotic lipids like ceramide and sphingosine, thereby promoting cell death.[4]
Q2: In which solvents can I dissolve this compound for my experiments?
A2: this compound has good solubility in several organic solvents but is poorly soluble in aqueous solutions. For in vitro assays, it is crucial to first prepare a concentrated stock solution in an appropriate organic solvent before diluting it into your aqueous assay buffer or cell culture medium.
Data Presentation: Solubility of this compound
| Solvent | Solubility | Notes |
| Dimethyl sulfoxide (B87167) (DMSO) | ≥ 25 mg/mL (≥ 76.3 mM) | Commonly used for preparing stock solutions for cell-based assays.[5] |
| Ethanol | ≥ 25 mg/mL (≥ 76.3 mM) | Another suitable solvent for stock solutions.[5] |
| N,N-Dimethylformamide (DMF) | ≥ 50 mg/mL (≥ 152.6 mM) | Offers higher solubility for preparing highly concentrated stocks.[5] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | Approx. 1 mg/mL (Approx. 3.05 mM) | Limited solubility; direct dissolution in aqueous buffers is not recommended for high concentrations.[5] |
Q3: How should I prepare a working solution of DMS for my cell-based assay?
A3: To prepare a working solution, first, create a high-concentration stock solution in DMSO or ethanol. For example, a 10 mM stock in DMSO. Then, serially dilute this stock solution into your cell culture medium to achieve the desired final concentration. It is critical to ensure the final concentration of the organic solvent in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of the solvent) in your experimental design.
Q4: I am observing precipitation of DMS in my cell culture medium. What can I do?
A4: Precipitation is a common issue due to the low aqueous solubility of DMS. Here are some troubleshooting steps:
-
Lower the final concentration of DMS: You may be exceeding its solubility limit in the aqueous medium.
-
Reduce the final solvent concentration: A high concentration of the organic stock solvent can sometimes cause the compound to precipitate out when diluted into the aqueous medium.
-
Use a carrier protein: For some applications, complexing the lipid with a carrier protein like bovine serum albumin (BSA) can improve its solubility and delivery to cells.
-
Sonication: Briefly sonicating the final working solution might help to disperse small aggregates.
Experimental Protocols
Detailed Methodology: Sphingosine Kinase (SphK) Inhibition Assay
This protocol describes a common method to measure the inhibitory effect of this compound on SphK activity.
Materials:
-
Recombinant human Sphingosine Kinase 1 (SphK1)
-
Sphingosine (substrate)
-
[γ-³²P]ATP (radiolabeled ATP)
-
This compound (DMS)
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.25 mg/mL BSA)
-
Stop solution (e.g., Chloroform:Methanol:HCl, 100:200:1, v/v/v)
-
Thin Layer Chromatography (TLC) plate (silica gel)
-
TLC developing solvent (e.g., 1-butanol:acetic acid:water, 3:1:1, v/v/v)
-
Phosphorimager or scintillation counter
Procedure:
-
Prepare DMS dilutions: Prepare a serial dilution of DMS in the kinase reaction buffer from your stock solution. Also, prepare a vehicle control (buffer with the same final solvent concentration).
-
Enzyme pre-incubation: In a microcentrifuge tube, add the recombinant SphK1 enzyme to the DMS dilutions or vehicle control and pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction: Start the kinase reaction by adding a mixture of sphingosine and [γ-³²P]ATP to the enzyme-inhibitor mix.
-
Incubation: Incubate the reaction mixture at 37°C for 20-30 minutes.
-
Terminate the reaction: Stop the reaction by adding the stop solution.
-
Lipid extraction: Vortex the mixture and centrifuge to separate the organic and aqueous phases.
-
TLC: Spot the organic (lower) phase onto a TLC plate.
-
Develop and visualize: Develop the TLC plate in the developing solvent. Dry the plate and visualize the radiolabeled sphingosine-1-phosphate (S1P) product using a phosphorimager.
-
Quantify: Quantify the amount of [³²P]-S1P formed. The inhibitory effect of DMS is calculated as the percentage reduction in S1P formation compared to the vehicle control.
Mandatory Visualizations
Signaling Pathway of this compound Action
References
- 1. This compound | CAS:119567-63-4 | Sphingosine kinase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound is a potent competitive inhibitor of sphingosine kinase but not of protein kinase C: modulation of cellular levels of sphingosine 1-phosphate and ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
Validation & Comparative
N,N-Dimethylsphingosine vs. Sphingosine: A Comparative Guide to Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of N,N-Dimethylsphingosine (DMS) and its precursor, sphingosine (B13886), as kinase inhibitors. By presenting supporting experimental data, detailed methodologies, and clear visualizations of the signaling pathways involved, this document aims to be a valuable resource for researchers in cellular biology and drug development.
At a Glance: Key Differences in Kinase Inhibition
This compound and sphingosine, while structurally similar, exhibit distinct profiles as kinase inhibitors. The primary distinction lies in their principal targets: DMS is a potent and competitive inhibitor of sphingosine kinase (SphK), particularly SphK1, while sphingosine is a well-established inhibitor of protein kinase C (PKC)[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19]. However, evidence suggests a degree of overlap in their inhibitory activities, with some studies indicating that DMS can also inhibit PKC, and that both compounds may be equipotent in this regard under certain conditions[14].
The differential inhibition of these key kinases leads to distinct downstream cellular effects. Inhibition of SphK by DMS disrupts the balance between the pro-apoptotic lipid ceramide and the pro-survival lipid sphingosine-1-phosphate (S1P), often leading to an increase in ceramide levels and the induction of apoptosis[1][13]. Conversely, the inhibition of PKC by sphingosine interferes with a central signaling node that governs a wide array of cellular processes, including proliferation, differentiation, and inflammation[13][17][20].
Quantitative Comparison of Inhibitory Activity
The following table summarizes the inhibitory concentrations (IC50) and constants (Ki) of this compound and sphingosine against their primary kinase targets as reported in the literature.
| Compound | Target Kinase | Cell Line / System | IC50 / Ki Value | Reference(s) |
| This compound | Sphingosine Kinase 1 | Porcine VSMC | IC50: 12 ± 6 µM | [21][22] |
| Sphingosine Kinase 1 | Human Lung Cancer (A549) | IC50: 4.864 µM (24h) | ||
| Protein Kinase C | In vitro | Equipotent to Sphingosine | [14] | |
| Sphingosine | Protein Kinase C | Vascular Smooth Muscle Cells | IC50: 300 µM | [10] |
| Protein Kinase C | Rat Adipocytes | 50 µM (inhibited hGH and insulin (B600854) effects by 65% and 89%) | [17] |
Signaling Pathways
The distinct inhibitory profiles of DMS and sphingosine impact different signaling cascades.
Sphingolipid Signaling Pathway
This pathway highlights the central role of sphingosine kinase in converting sphingosine to the signaling molecule sphingosine-1-phosphate (S1P). DMS directly inhibits this step, leading to an accumulation of sphingosine and a subsequent increase in ceramide levels, which can trigger apoptosis.
Protein Kinase C (PKC) Signaling Pathway
PKC is a crucial downstream effector of G-protein coupled receptors and receptor tyrosine kinases. Its activation by diacylglycerol (DAG) and Ca2+ leads to the phosphorylation of a multitude of substrate proteins, regulating diverse cellular functions. Sphingosine directly inhibits PKC activity.
Experimental Protocols
The following are generalized protocols for assaying sphingosine kinase and protein kinase C activity, based on common methodologies found in the literature.
Sphingosine Kinase Activity Assay (Radiometric)
This assay measures the incorporation of radiolabeled phosphate (B84403) from ATP into sphingosine to form S1P.
Materials:
-
Cell lysate or purified SphK
-
Sphingosine substrate
-
[γ-32P]ATP or [γ-33P]ATP
-
Kinase reaction buffer (e.g., 30 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.5 mM EDTA)
-
Inhibitor (DMS or Sphingosine) at various concentrations
-
Stop solution (e.g., 1N HCl)
-
Organic solvent for lipid extraction (e.g., chloroform:methanol:HCl)
-
Thin-layer chromatography (TLC) plates and developing solvent
-
Scintillation counter
Procedure:
-
Prepare the reaction mixture containing kinase buffer, sphingosine, and the test inhibitor in a microcentrifuge tube.
-
Initiate the reaction by adding the cell lysate or purified enzyme and [γ-32P]ATP.
-
Incubate the reaction at 37°C for a specified time (e.g., 20-30 minutes).
-
Terminate the reaction by adding the stop solution.
-
Extract the lipids using the organic solvent mixture.
-
Separate the radiolabeled S1P from unreacted [γ-32P]ATP by spotting the organic phase onto a TLC plate and developing it with an appropriate solvent system.
-
Quantify the amount of radiolabeled S1P by scintillation counting of the corresponding spot on the TLC plate.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Protein Kinase C Activity Assay (Radiometric)
This assay measures the transfer of a radiolabeled phosphate from ATP to a specific PKC substrate peptide.
Materials:
-
Cell lysate or purified PKC
-
PKC substrate peptide (e.g., Ac-MBP(4-14))
-
[γ-32P]ATP
-
PKC reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM CaCl2)
-
Lipid activators (e.g., phosphatidylserine (B164497) and diacylglycerol)
-
Inhibitor (Sphingosine or DMS) at various concentrations
-
Stop solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare the reaction mixture containing PKC reaction buffer, substrate peptide, lipid activators, and the test inhibitor.
-
Add the cell lysate or purified PKC to the mixture.
-
Initiate the reaction by adding [γ-32P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-15 minutes).
-
Terminate the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Quantify the amount of 32P incorporated into the substrate peptide by scintillation counting of the P81 paper.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the inhibitory effects of this compound and sphingosine on their respective target kinases.
Conclusion
This compound and sphingosine are valuable tools for investigating distinct cellular signaling pathways. DMS serves as a potent and specific inhibitor of sphingosine kinase, making it ideal for studying the roles of sphingosine-1-phosphate in cell survival and apoptosis. In contrast, sphingosine is a well-characterized inhibitor of protein kinase C, a central regulator of numerous cellular processes. While some evidence suggests overlapping activities, their primary targets and resulting downstream effects are largely distinct. The choice between these two inhibitors should be guided by the specific kinase and signaling pathway under investigation. The experimental protocols and workflows provided herein offer a foundation for the quantitative assessment of these and other kinase inhibitors.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzyme Assays for Protein Kinase C Activity | Springer Nature Experiments [experiments.springernature.com]
- 5. This compound inhibition of sphingosine kinase and sphingosine 1-phosphate activity in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of protein kinase C by sphingosine correlates with the presence of positive charge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sphingosine Kinase Activity Assay - Echelon Biosciences [echelon-inc.com]
- 8. abcam.com [abcam.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Sphingosine reverses growth inhibition caused by activation of protein kinase C in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A real-time high-throughput fluorescence assay for sphingosine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. byabscience.com [byabscience.com]
- 13. This compound is a potent competitive inhibitor of sphingosine kinase but not of protein kinase C: modulation of cellular levels of sphingosine 1-phosphate and ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protein kinase C and platelet inhibition by D-erythro-sphingosine: comparison with this compound and commercial preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound | CAS:119567-63-4 | Sphingosine kinase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 16. Sphingolipid - Wikipedia [en.wikipedia.org]
- 17. Sphingosine, an inhibitor of protein kinase C, suppresses the insulin-like effects of growth hormone in rat adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Sphingolipid signaling in metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mechanism of protein kinase C inhibition by sphingosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The sphingosine kinase inhibitor this compound inhibits neointimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. cn.aminer.org [cn.aminer.org]
comparing N,N-Dimethylsphingosine and FTY720 (fingolimod)
An Objective Comparison of N,N-Dimethylsphingosine and FTY720 (Fingolimod) for Researchers
A Comprehensive Guide to Two Prominent Sphingolipid Modulators
In the landscape of cell signaling research and drug development, sphingolipid metabolites have emerged as critical regulators of a myriad of cellular processes. Among the vast array of molecules in this class, this compound (DMS) and FTY720 (fingolimod) have garnered significant attention for their potent biological activities, particularly as inhibitors of sphingosine (B13886) kinase (SphK) and modulators of cellular fate. This guide provides a detailed, objective comparison of DMS and FTY720, presenting their mechanisms of action, effects on cellular processes, and supporting experimental data to aid researchers, scientists, and drug development professionals in their work.
At a Glance: Key Differences
| Feature | This compound (DMS) | FTY720 (Fingolimod) |
| Primary Mechanism | Competitive inhibitor of sphingosine kinase (SphK), primarily SphK1. | Prodrug; phosphorylated form (FTY720-P) is a functional antagonist of S1P receptors. Unphosphorylated FTY720 also inhibits SphK1. |
| Key Molecular Effect | Decreases sphingosine-1-phosphate (S1P) levels, increases ceramide levels. | FTY720-P downregulates S1P1 receptors; FTY720 inhibits SphK1 activity. |
| Primary Therapeutic Use | Investigational tool in cancer research and inflammation studies. | FDA-approved for relapsing multiple sclerosis; investigated for anti-cancer properties.[1][2][3][4][5] |
| Mode of Action on Apoptosis | Induces apoptosis by altering the ceramide/S1P rheostat and increasing intracellular calcium.[6][7] | Induces apoptosis via both S1P receptor-dependent and -independent mechanisms, involving BH3-only proteins.[8][9][10][11] |
| Effect on Cell Migration | Inhibits neointimal hyperplasia by reducing vascular smooth muscle cell proliferation.[12] | Inhibits migration of various cell types including lymphocytes and glioblastoma cells.[13][14][15][16] |
| Role in Inflammation | Reduces inflammatory responses.[17] | Potent anti-inflammatory effects by sequestering lymphocytes in lymph nodes.[3][4][5][18][19] |
Mechanism of Action: A Tale of Two Sphingolipid Analogs
This compound (DMS) is a methylated derivative of sphingosine that primarily functions as a competitive inhibitor of sphingosine kinase (SphK), with a preference for the SphK1 isoform.[7][20][21] SphK1 is the enzyme responsible for phosphorylating sphingosine to form sphingosine-1-phosphate (S1P), a critical signaling molecule that promotes cell survival, proliferation, and migration. By inhibiting SphK1, DMS effectively lowers the intracellular concentration of S1P while simultaneously leading to an accumulation of its pro-apoptotic precursor, ceramide.[20][21] This shift in the cellular "rheostat" from the pro-survival S1P to the pro-apoptotic ceramide is a central tenet of DMS's biological activity. Furthermore, DMS has been shown to increase intracellular calcium concentrations and inhibit the activation of the pro-survival transcription factor NF-κB.[7]
FTY720 (Fingolimod) , in contrast, exhibits a more complex, dual mechanism of action. It is a structural analog of sphingosine and functions as a prodrug.[1][22] In vivo, FTY720 is phosphorylated by sphingosine kinase 2 (SphK2) to form FTY720-phosphate (FTY720-P).[23][24] FTY720-P then acts as a high-affinity agonist at four of the five S1P receptors (S1P1, S1P3, S1P4, and S1P5).[1][22] This agonism, particularly at the S1P1 receptor on lymphocytes, leads to the receptor's internalization and degradation, effectively rendering the lymphocytes unresponsive to the S1P gradient that governs their egress from lymph nodes.[1][22] This "functional antagonism" results in the sequestration of lymphocytes, preventing their infiltration into sites of inflammation, a mechanism that is the basis of its therapeutic effect in multiple sclerosis.[1][22][25][26]
Beyond its effects on S1P receptors, the unphosphorylated form of FTY720 has been shown to exert biological effects, including the inhibition of SphK1.[23][24][27] This S1P receptor-independent activity contributes to its anti-cancer properties by inducing apoptosis and autophagy.[9][10][27]
Caption: Mechanisms of Action for DMS and FTY720.
Comparative Efficacy in Cellular Processes
Apoptosis Induction
Both DMS and FTY720 are potent inducers of apoptosis, a key process in development and disease.
DMS triggers apoptosis in a wide range of cancer cell lines, including leukemia and colon carcinoma.[6] For instance, treatment of human leukemic cell lines with 20 µM DMS for 6 hours resulted in apoptosis in up to 90% of cells.[6] In human lung cancer A549 cells, DMS induced apoptosis in a dose-dependent manner, with an IC50 value of 4.864 µM at 24 hours.[7] The pro-apoptotic effect of DMS is largely attributed to its inhibition of SphK1, leading to a decrease in S1P and an increase in ceramide.[20][21]
FTY720 also induces apoptosis in various cancer cells, including chronic myelogenous leukemia, glioblastoma, and breast cancer.[8][9][11][27] Its pro-apoptotic mechanism is multifaceted, involving both S1P receptor-dependent and -independent pathways.[8][10] FTY720 can activate the pro-apoptotic BH3-only proteins Bim and Bid.[8] In some cancer cell lines, FTY720-induced apoptosis is associated with the generation of reactive oxygen species (ROS).[10]
| Compound | Cell Line | Concentration | Effect on Apoptosis | Reference |
| DMS | Human leukemia (CMK-7, HL60, U937) | 20 µM | Up to 90% apoptosis after 6 hours | [6] |
| DMS | Human lung cancer (A549) | 4 µM | Significant increase in apoptosis-related protein PARP | [7] |
| FTY720 | Chronic Myelogenous Leukemia | Not specified | Induces apoptosis via activation of BIM and BID | [8] |
| FTY720 | Glioblastoma stem cells | Not specified | Induces apoptosis via inactivation of ERK MAP kinase and upregulation of Bim | [11] |
Cell Migration
The modulation of cell migration is a critical factor in both physiological and pathological processes, including immune responses and cancer metastasis.
DMS has been shown to inhibit the migration and proliferation of vascular smooth muscle cells, suggesting its potential in preventing neointimal hyperplasia after vascular injury.[12]
FTY720 is well-documented for its potent inhibitory effects on cell migration. Its primary therapeutic effect in multiple sclerosis stems from its ability to prevent lymphocyte egress from lymph nodes.[1][22] Additionally, FTY720 has been shown to inhibit the migration and invasion of human glioblastoma cells by targeting the PI3K/AKT/mTOR/p70S6K signaling pathway.[13] Studies have also demonstrated that phosphorylated FTY720 promotes the migration of astrocytes.[15]
| Compound | Cell Type | Concentration | Effect on Migration | Reference |
| DMS | Porcine Vascular Smooth Muscle Cells | 12 µM (IC50) | Inhibition of proliferation | [12] |
| FTY720 | Human Glioblastoma (U251MG, U87MG) | Not specified | Significant inhibition of migration and invasion | [13] |
| FTY720 | Neural Stem Cells | 10-100 nM | Promoted migration | [14] |
Inflammation
Both DMS and FTY720 exhibit anti-inflammatory properties through distinct mechanisms.
DMS has been shown to reduce inflammatory responses. For example, it has demonstrated therapeutic effects in a model of chronic Chagas disease cardiomyopathy by reducing the inflammatory response.[17]
FTY720 is a potent anti-inflammatory agent. Its ability to sequester lymphocytes in the lymph nodes significantly reduces the infiltration of inflammatory cells into tissues, which is the cornerstone of its efficacy in multiple sclerosis.[1][4][22] FTY720 has also been shown to directly modulate the inflammatory responses of microglia, the resident immune cells of the central nervous system.[18]
Experimental Protocols
Sphingosine Kinase Activity Assay
This assay is used to determine the inhibitory effect of compounds on SphK activity.
-
Cell Lysate Preparation: Cells are harvested, washed, and lysed in a buffer containing protease and phosphatase inhibitors. The lysate is then centrifuged to obtain the cytosolic fraction containing SphK.
-
Kinase Reaction: The reaction mixture contains the cell lysate, [γ-³²P]ATP, and sphingosine in a lipid carrier. The reaction is initiated by the addition of the ATP and incubated at 37°C.
-
Inhibition Assay: To test for inhibition, DMS or FTY720 is pre-incubated with the cell lysate before the addition of sphingosine and ATP.
-
Lipid Extraction and Separation: The reaction is stopped by the addition of a chloroform/methanol mixture. The lipids are extracted, and the phases are separated by centrifugation. The lower organic phase containing the lipids is collected.
-
Thin-Layer Chromatography (TLC): The extracted lipids are spotted on a TLC plate and developed in a solvent system (e.g., 1-butanol/acetic acid/water).
-
Quantification: The radioactive S1P spot is identified by autoradiography and scraped from the plate. The radioactivity is then quantified using a scintillation counter to determine the amount of S1P produced.
Caption: Workflow for Sphingosine Kinase Activity Assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic cells.
-
Cell Treatment: Cells are seeded and treated with various concentrations of DMS or FTY720 for a specified period.
-
Cell Harvesting: Adherent cells are detached using a gentle enzyme-free dissociation solution, while suspension cells are collected by centrifugation.
-
Cell Staining: The cells are washed and resuspended in Annexin V binding buffer. Annexin V-FITC (or another fluorophore) and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) is quantified using flow cytometry software.
Cell Migration Assay (Transwell Assay)
This assay measures the migratory capacity of cells in response to a chemoattractant.
-
Cell Preparation: Cells are serum-starved for several hours before the assay to reduce basal migration.
-
Assay Setup: A Transwell insert with a porous membrane is placed in a well of a culture plate. The lower chamber is filled with media containing a chemoattractant (or DMS/FTY720 to test their chemoattractant or inhibitory properties).
-
Cell Seeding: The serum-starved cells are seeded into the upper chamber of the Transwell insert.
-
Incubation: The plate is incubated for a period sufficient for cell migration to occur.
-
Cell Staining and Quantification: The non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The migrated cells on the lower surface of the membrane are fixed and stained with a dye such as crystal violet.
-
Imaging and Analysis: The stained cells are imaged under a microscope, and the number of migrated cells is counted in several random fields to determine the average number of migrated cells per field.
Conclusion
This compound and FTY720 are both powerful modulators of sphingolipid signaling with significant therapeutic potential. DMS acts as a specific and potent competitive inhibitor of SphK1, making it an invaluable tool for studying the roles of S1P and ceramide in cellular processes and a potential lead compound for anti-cancer therapies. FTY720, with its dual mechanism of S1P receptor modulation and SphK1 inhibition, has already demonstrated clinical success as an immunomodulator and continues to show promise as an anti-neoplastic agent. The choice between these two compounds for research or therapeutic development will depend on the specific biological question or clinical indication being addressed. This guide provides the foundational knowledge and experimental context to inform such decisions and facilitate further investigation into the complex and fascinating world of sphingolipid signaling.
References
- 1. Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fingolimod in multiple sclerosis: mechanisms of action and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Treatment with FTY720 Starting after Onset of Symptoms Reverses Synaptic Deficits in an AD Mouse Model [mdpi.com]
- 4. FTY720 in immuno-regenerative and wound healing technologies for muscle, epithelial and bone regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Treatment with FTY720 Starting after Onset of Symptoms Reverses Synaptic Deficits in an AD Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sphingosine and its methylated derivative this compound (DMS) induce apoptosis in a variety of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DMS triggers apoptosis associated with the inhibition of SPHK1/NF-κB activation and increase in intracellular Ca2+ concentration in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FTY720 induces apoptosis of chronic myelogenous leukemia cells via dual activation of BIM and BID and overcomes various types of resistance to tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. More than Just an Immunosuppressant: The Emerging Role of FTY720 as a Novel Inducer of ROS and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Induction of brain tumor stem cell apoptosis by FTY720: a potential therapeutic agent for glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The sphingosine kinase inhibitor this compound inhibits neointimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. FTY720 reduces migration and invasion of human glioblastoma cell lines via inhibiting the PI3K/AKT/mTOR/p70S6K signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of FTY720 (Fingolimod) on Proliferation, Differentiation, and Migration of Brain-Derived Neural Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phosphorylated FTY720 promotes astrocyte migration through sphingosine-1-phosphate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. avantiresearch.com [avantiresearch.com]
- 18. FTY720 attenuates excitotoxicity and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | The functional antagonist of sphingosine-1-phosphate, FTY720, impairs gut barrier function [frontiersin.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. This compound is a potent competitive inhibitor of sphingosine kinase but not of protein kinase C: modulation of cellular levels of sphingosine 1-phosphate and ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Mechanism of Action of Oral Fingolimod (FTY720) in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. FTY720 and (S)-FTY720 vinylphosphonate inhibit sphingosine kinase 1 and promote its proteasomal degradation in human pulmonary artery smooth muscle, breast cancer and androgen-independent prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. FTY720 Analogues as Sphingosine Kinase 1 Inhibitors: ENZYME INHIBITION KINETICS, ALLOSTERISM, PROTEASOMAL DEGRADATION, AND ACTIN REARRANGEMENT IN MCF-7 BREAST CANCER CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 25. youtube.com [youtube.com]
- 26. researchgate.net [researchgate.net]
- 27. oncotarget.com [oncotarget.com]
N,N-Dimethylsphingosine (DMS) as a SphK1 Specific Inhibitor: A Comparative Validation Guide
For researchers, scientists, and drug development professionals investigating the sphingolipid signaling pathway, the specific inhibition of Sphingosine (B13886) Kinase 1 (SphK1) is a critical area of study. Dysregulation of SphK1 is implicated in numerous pathologies, including cancer and inflammatory diseases, making it a prime therapeutic target. This guide provides a comprehensive validation of N,N-Dimethylsphingosine (DMS) as a SphK1 inhibitor, comparing its performance with other commonly used alternatives, supported by experimental data and detailed protocols.
Comparative Analysis of SphK1 Inhibitors
The efficacy of SphK1 inhibitors is determined by their potency (IC50 and Kᵢ values) and their selectivity for SphK1 over the SphK2 isoform. The following table summarizes the quantitative data for DMS and other well-characterized SphK1 inhibitors.
| Inhibitor | Type | SphK1 IC50/Kᵢ | Selectivity over SphK2 | Reference(s) |
| This compound (DMS) | Sphingosine Analog, Competitive | Kᵢ: ~2.3-6.8 µM | Non-selective, inhibits both SphK1 and SphK2 | [1] |
| PF-543 | Small Molecule, Competitive | IC50: 2.0 nM, Kᵢ: 3.6 nM | >100-fold | [2] |
| SKI-II | Small Molecule, Non-ATP competitive | IC50: 0.5 µM - 78 µM | Varies by source | [2] |
| RB-005 | Small Molecule | IC50: 3.6 µM | 15-fold | [2] |
| SK1-I (BML-258) | Sphingosine Analog, Competitive | Kᵢ: 10 µM | Selective for SphK1 | [3] |
| ABC294640 | Small Molecule | No significant inhibition up to 100 µM | Selective for SphK2 (IC50 ~60 µM) | [2] |
SphK1 Signaling Pathway and Point of Inhibition
SphK1 is a key enzyme that catalyzes the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P), a critical signaling molecule. The diagram below illustrates the central role of SphK1 in cellular signaling and the point of inhibition by compounds like DMS.
Experimental Protocols for SphK1 Inhibitor Validation
Validating a SphK1 inhibitor requires a multi-faceted approach, starting from in vitro enzymatic assays to cell-based functional assays.
In Vitro SphK1 Kinase Assay (Radiometric)
This assay directly measures the enzymatic activity of SphK1 by quantifying the incorporation of radiolabeled phosphate (B84403) into its substrate, sphingosine.[4][5]
Materials:
-
Recombinant human SphK1
-
D-erythro-sphingosine
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.1% Triton X-100)
-
Test inhibitors (e.g., DMS) and controls
-
96-well plates
-
Thin-layer chromatography (TLC) plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test inhibitor in kinase assay buffer.
-
In a 96-well plate, add the recombinant SphK1 enzyme to each well.
-
Add the diluted inhibitors to the respective wells and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of D-erythro-sphingosine and [γ-³²P]ATP.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Stop the reaction by adding an acidic solution (e.g., 1 M HCl).
-
Extract the lipids using a chloroform/methanol solvent system.
-
Spot the organic phase onto a silica (B1680970) TLC plate and separate the lipids.
-
Visualize the radiolabeled S1P product by autoradiography and quantify the spots using a scintillation counter to determine the level of SphK1 inhibition.
Cellular Assay for S1P Production
This assay measures the ability of an inhibitor to block S1P production in intact cells, providing a more physiologically relevant context.
Materials:
-
Cell line of interest (e.g., U937, HEK293)
-
Cell culture medium and supplements
-
Test inhibitors and controls
-
Stimulant (e.g., phorbol (B1677699) 12-myristate 13-acetate (PMA) or a growth factor)
-
Reagents for cell lysis
-
Method for S1P quantification (e.g., LC-MS/MS or ELISA)
Procedure:
-
Plate cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test inhibitor for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an appropriate agonist to induce SphK1 activity.
-
After a short incubation period (e.g., 15-30 minutes), wash the cells and lyse them.
-
Quantify the intracellular S1P levels using a sensitive detection method like LC-MS/MS.
-
Normalize S1P levels to total protein concentration and calculate the percentage of inhibition compared to the vehicle-treated control.
Experimental Workflow for SphK1 Inhibitor Validation
A logical workflow is essential for the systematic validation of a potential SphK1 inhibitor. The following diagram outlines a typical experimental pipeline.
References
- 1. This compound | SphK Inhibitor | For Research [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound is a potent competitive inhibitor of sphingosine kinase but not of protein kinase C: modulation of cellular levels of sphingosine 1-phosphate and ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to Sphingosine Kinase Inhibitors: N,N-Dimethylsphingosine vs. The Field
For researchers, scientists, and drug development professionals, the selection of an appropriate sphingosine (B13886) kinase (SphK) inhibitor is a critical decision in the study of sphingolipid-mediated signaling pathways implicated in cancer, inflammation, and other diseases. This guide provides an objective comparison of N,N-Dimethylsphingosine (DMS) with other prominent SphK inhibitors, supported by experimental data and detailed methodologies.
This compound (DMS) is a well-established, cell-permeable inhibitor of sphingosine kinase (SphK), the enzyme responsible for phosphorylating sphingosine to the bioactive signaling molecule sphingosine-1-phosphate (S1P).[1] By competitively inhibiting SphK, DMS disrupts the balance between pro-apoptotic ceramide and sphingosine and the pro-survival S1P, making it a valuable tool for investigating the "sphingolipid rheostat."[1][2] However, the landscape of SphK inhibitors has expanded to include a variety of molecules with different potencies, isoform selectivities, and mechanisms of action. This guide will compare DMS to other key inhibitors to aid researchers in selecting the optimal tool for their specific experimental needs.
Quantitative Comparison of SphK Inhibitors
The inhibitory potency of various compounds against the two isoforms of sphingosine kinase, SphK1 and SphK2, is a key determinant in their selection for in vitro and in vivo studies. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are critical parameters for this evaluation.
| Inhibitor | Target(s) | SphK1 IC50/Ki | SphK2 IC50/Ki | Mechanism of Action | Key Characteristics & Off-Target Effects |
| This compound (DMS) | SphK1/SphK2 | ~60 µM (IC50) / 5 µM (Ki)[3][4] | ~20 µM (IC50) / 12 µM (Ki)[3][4] | Competitive with sphingosine for SphK1; Non-competitive for SphK2[2][4] | Endogenous sphingolipid metabolite; also inhibits Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK).[5][6] Has a biphasic effect on cardioprotection.[7] |
| Safingol (L-threo-dihydrosphingosine) | SphK, PKC | Ki = ~5 µM for SphK[8] | Not specified | Dual inhibitor of PKC and SphK.[8] | Synthetic stereoisomer of sphinganine; has been used in clinical trials in combination with other chemotherapeutic agents.[9] |
| SKI-II | SphK1/SphK2 | ~35 µM (IC50)[3] | ~20 µM (IC50)[3] | Mixed inhibition for SphK1.[4] | Non-lipid small molecule inhibitor; also inhibits dihydroceramide (B1258172) desaturase (DEGS).[6][10] |
| PF-543 | SphK1 | 2 nM (IC50) / 3.6 nM (Ki)[11] | >10,000 nM (IC50) | Potent and selective competitive inhibitor of SphK1.[11] | Considered the most potent and selective SphK1 inhibitor; induces apoptosis, necrosis, and autophagy.[11][12] |
| ABC294640 (Opaganib/Yeliva) | SphK2 | >100 µM (IC50) | 9.8 µM (Ki) / ~60 µM (IC50)[13][14] | Selective, competitive inhibitor with respect to sphingosine.[13][14] | Orally bioavailable; has been investigated in clinical trials for cancer and COVID-19.[6][15][16][17] |
Signaling Pathways and Experimental Workflows
To understand the context in which these inhibitors function, it is crucial to visualize the sphingolipid metabolic pathway and the general workflow for evaluating inhibitor efficacy.
Caption: The sphingolipid rheostat is balanced by the activities of enzymes like SphK.
Caption: A multi-step process for evaluating the efficacy of SphK inhibitors.
Experimental Protocols
Accurate and reproducible experimental design is paramount in the evaluation of enzyme inhibitors. Below are detailed methodologies for key assays.
Radiometric Sphingosine Kinase Activity Assay
This traditional and highly sensitive method directly measures the enzymatic activity of SphK.[18]
Principle: This assay quantifies the transfer of a radiolabeled phosphate (B84403) group from [γ-³²P]ATP to sphingosine, catalyzed by SphK. The resulting radiolabeled S1P is then separated and quantified.[19]
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing 20 mM Tris-HCl (pH 7.4), 1 mM 2-mercaptoethanol, 1 mM EDTA, 5 mM sodium orthovanadate, 40 mM β-glycerophosphate, 15 mM NaF, 1 mM phenylmethylsulfonyl fluoride, 10 mM MgCl₂, and a cocktail of protease inhibitors.[20]
-
Enzyme and Inhibitor Incubation: Add the purified or recombinant SphK enzyme to the reaction buffer. For inhibitor studies, pre-incubate the enzyme with varying concentrations of the inhibitor (e.g., DMS) for a defined period.
-
Initiation of Reaction: Start the reaction by adding the substrates: sphingosine and [γ-³²P]ATP.
-
Reaction Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 20-30 minutes).[19]
-
Termination and Extraction: Stop the reaction by adding an acidic solution. Extract the lipids using a chloroform/methanol/HCl solution.
-
Separation: Separate the radiolabeled S1P from unreacted [γ-³²P]ATP using thin-layer chromatography (TLC).[19]
-
Quantification: Visualize the TLC plate by autoradiography and quantify the amount of ³²P-S1P by scintillation counting of the excised spot.[18]
-
Data Analysis: Calculate the percentage of SphK inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[18]
Fluorescence-Based Sphingosine Kinase Activity Assay
This method offers a non-radioactive and high-throughput alternative for measuring SphK activity.[21]
Principle: The assay utilizes a fluorescently labeled sphingosine analog, such as NBD-sphingosine. The phosphorylation of NBD-sphingosine by SphK results in a change in its fluorescence properties, which can be measured in real-time.[21][22]
Protocol:
-
Reaction Setup: In a 384-well plate, prepare a reaction buffer (e.g., 30 mM Tris-HCl, pH 7.4, 0.05% Triton X-100, 150 mM NaCl, 10% glycerol, and phosphatase inhibitors for SphK1).[21]
-
Addition of Components: Add the SphK enzyme, NBD-sphingosine, and varying concentrations of the inhibitor to the wells.
-
Reaction Initiation: Initiate the reaction by adding ATP and MgCl₂.[21]
-
Fluorescence Measurement: Monitor the change in fluorescence intensity over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths for NBD.[21]
-
Data Analysis: Determine the initial reaction rates from the fluorescence curves. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.[21]
Cellular Assay for SphK Inhibition
This assay assesses the ability of an inhibitor to block SphK activity within intact cells.
Principle: Cells are treated with the inhibitor, and the subsequent changes in intracellular levels of sphingolipids, particularly S1P and sphingosine, are measured, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[20][23]
Protocol:
-
Cell Culture and Treatment: Culture the desired cell line (e.g., U937 cells) to an appropriate confluency.[20] Treat the cells with varying concentrations of the SphK inhibitor for a specified duration (e.g., 2 hours).[20]
-
Cell Lysis and Lipid Extraction: Harvest the cells, lyse them, and extract the lipids using an appropriate solvent system.
-
LC-MS/MS Analysis: Analyze the lipid extracts by LC-MS/MS to quantify the levels of S1P, sphingosine, and other relevant sphingolipids.
-
Data Analysis: Determine the effect of the inhibitor on the intracellular S1P/sphingosine ratio. A decrease in S1P and a concomitant increase in sphingosine indicate effective SphK inhibition.[20]
Conclusion
This compound remains a valuable tool for studying sphingolipid signaling, particularly due to its competitive inhibition of SphK1.[2] However, its off-target effects on PKC and MAPK, as well as its relatively lower potency compared to newer synthetic inhibitors, are important considerations.[5][6] For studies requiring high potency and isoform specificity, inhibitors like PF-543 for SphK1 and ABC294640 for SphK2 offer significant advantages.[12][14] The choice of inhibitor should be guided by the specific research question, the experimental system, and a thorough understanding of the compound's pharmacological profile. The experimental protocols provided herein offer a starting point for the rigorous evaluation of these and other emerging SphK inhibitors.
References
- 1. This compound | SphK Inhibitor | For Research [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Characterization of Isoenzyme-Selective Inhibitors of Human Sphingosine Kinases | PLOS One [journals.plos.org]
- 4. Targeting the Sphingosine Kinase/Sphingosine 1-Phosphate Pathway in Disease: Review of Sphingosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. avantiresearch.com [avantiresearch.com]
- 6. The sphingosine kinase 2 inhibitors ABC294640 and K145 elevate (dihydro)sphingosine 1-phosphate levels in various cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Low dose N, N-dimethylsphingosine is cardioprotective and activates cytosolic sphingosine kinase by a PKCepsilon dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacology and Antitumor Activity of ABC294640, a Selective Inhibitor of Sphingosine Kinase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacology and antitumor activity of ABC294640, a selective inhibitor of sphingosine kinase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Phase I Study of ABC294640, a First-in-Class Sphingosine Kinase-2 Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Phase I Study of ABC294640, a First-in-Class Sphingosine Kinase-2 Inhibitor, in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Facebook [cancer.gov]
- 18. benchchem.com [benchchem.com]
- 19. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sphingosine Kinase 2 Inhibition and Blood Sphingosine 1-Phosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A real-time high-throughput fluorescence assay for sphingosine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. caymanchem.com [caymanchem.com]
- 23. Cellular assay for the characterization of sphingosine-1-phosphate lyase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pro-Apoptotic Effects of N,N-Dimethylsphingosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pro-apoptotic effects of N,N-Dimethylsphingosine (DMS), a known inhibitor of sphingosine (B13886) kinase 1 (SPHK1), with other sphingolipid analogues. The following sections detail the experimental data, methodologies, and underlying signaling pathways to offer an objective assessment of DMS's performance as a pro-apoptotic agent.
Comparative Analysis of Pro-Apoptotic Activity
This compound (DMS) has been demonstrated to induce apoptosis in a variety of cancer cell lines. Its efficacy is often compared to other sphingolipid modulators, such as Sphingosine (Sph) and the synthetic analogue FTY720 (Fingolimod).
Induction of Apoptosis
DMS has shown significant pro-apoptotic activity in both hematopoietic and carcinoma cell lines. In human leukemic cell lines (CMK-7, HL60, and U937), treatment with 20 µM of Sphingosine for 6 hours resulted in up to 90% apoptosis.[1] In contrast, human colonic carcinoma cells (HT29, HRT18, MKN74, and COLO205) were more susceptible to DMS, with over 50% apoptosis observed, compared to less than 50% with Sphingosine.[1] N,N,N-trimethylsphingosine (TMS) showed weak to no apoptotic activity in these carcinoma cell lines.[1]
In human lung cancer A549 cells, DMS induced a dose- and time-dependent increase in apoptosis.[2] Treatment with 4 µmol/l DMS for 48 hours resulted in 40.5% dead cells, with a corresponding decrease in the percentage of apoptotic cells, suggesting a progression to secondary necrosis at higher concentrations and longer exposure times.[2][3]
FTY720, another sphingosine analogue, is also a potent inducer of apoptosis in various cancer cell lines, with IC50 values typically in the range of 5-20 μM.[4] In trastuzumab-resistant breast cancer cell lines, 24-hour treatment with FTY720 led to a substantial increase in apoptosis, reaching 45.4% in BT-474-HR1, 45.6% in MDA-MB-453, and 27.8% in HCC1954 cells.[5]
| Compound | Cell Line(s) | Concentration | Duration | Apoptosis Percentage | Reference |
| Sphingosine | CMK-7, HL60, U937 (Leukemia) | 20 µM | 6 hours | Up to 90% | [1] |
| Sphingosine | HT29, HRT18, MKN74, COLO205 (Colon Carcinoma) | Not Specified | Not Specified | <50% | [1] |
| This compound (DMS) | HT29, HRT18, MKN74, COLO205 (Colon Carcinoma) | Not Specified | Not Specified | >50% | [1] |
| This compound (DMS) | A549 (Lung Cancer) | 4 µmol/l | 48 hours | 40.5% (dead cells) | [2][3] |
| FTY720 | BT-474-HR1 (Breast Cancer) | Not Specified | 24 hours | 45.4% | [5] |
| FTY720 | MDA-MB-453 (Breast Cancer) | Not Specified | 24 hours | 45.6% | [5] |
| FTY720 | HCC1954 (Breast Cancer) | Not Specified | 24 hours | 27.8% | [5] |
Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) provides a quantitative measure of a compound's potency.
| Compound | Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) | Reference |
| This compound (DMS) | A549 (Lung Cancer) | 4.864 | 4.788 | 4.456 | [2] |
| FTY720 | A172 (Glioblastoma) | - | - | 4.6 | [6] |
| FTY720 | G28 (Glioblastoma) | - | - | 17.3 | [6] |
| FTY720 | U87 (Glioblastoma) | - | - | 25.2 | [6] |
| FTY720 | Jurkat T-lymphocytes | 1.51 (for IK(DR) inhibition) | - | - | [7] |
Signaling Pathways in DMS-Induced Apoptosis
DMS primarily induces apoptosis through the inhibition of Sphingosine Kinase 1 (SPHK1), a key enzyme in the sphingolipid metabolic pathway. This inhibition disrupts the balance between the pro-apoptotic lipid, ceramide, and the pro-survival lipid, sphingosine-1-phosphate (S1P), often referred to as the "sphingolipid rheostat".[8]
The pro-apoptotic signaling cascade initiated by DMS involves several key events:
-
Inhibition of SPHK1: DMS acts as a competitive inhibitor of SPHK1, leading to a decrease in cellular S1P levels.[8]
-
Suppression of NF-κB Activation: DMS treatment has been shown to suppress the activation of the transcription factor NF-κB, which is involved in promoting cell survival.[2]
-
Increased Intracellular Calcium: DMS can lead to an increase in intracellular calcium concentration, a known trigger for apoptosis.[2]
-
Caspase Activation: DMS-induced apoptosis is associated with the activation of executioner caspases, such as caspase-3.[2]
-
Modulation of Bcl-2 Family Proteins: Sphingosine, the precursor of DMS, has been shown to downregulate the anti-apoptotic protein Bcl-2 and suppress the expression of Bcl-xL to promote apoptosis.[9]
Caption: Signaling pathway of DMS-induced apoptosis.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Caspase-3 Activity Assay (Colorimetric)
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis, by measuring the cleavage of a colorimetric substrate.
Principle: Activated caspase-3 cleaves the substrate DEVD-pNA, releasing the chromophore p-nitroanilide (pNA), which can be detected by its absorbance at 400-405 nm. The amount of pNA released is proportional to the caspase-3 activity.[6]
Protocol:
-
Cell Lysis:
-
Induce apoptosis in cell cultures according to the experimental design.
-
Harvest cells and wash with cold PBS.
-
Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10 minutes.[6]
-
Centrifuge at 800 g for 10 minutes to pellet cell debris.[6]
-
Collect the supernatant containing the cell lysate.
-
-
Assay Reaction:
-
Measurement:
Caption: Workflow for a colorimetric caspase-3 activity assay.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.
Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-OH ends of fragmented DNA with modified dUTPs. These modified dUTPs can be fluorescently labeled for direct detection or tagged with a hapten (e.g., biotin (B1667282) or BrdU) for indirect detection.[10][11]
Protocol (using a BrdU-based kit):
-
Cell Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde in PBS.
-
Permeabilize cells with a solution containing Triton X-100 or ethanol.[10]
-
-
TdT Labeling Reaction:
-
Prepare a TdT reaction mixture containing TdT enzyme and Br-dUTP.
-
Incubate the fixed and permeabilized cells with the TdT reaction mixture to allow for the incorporation of Br-dUTP into the fragmented DNA.[7]
-
-
Detection of Incorporated BrdU:
-
Wash the cells to remove unincorporated Br-dUTP.
-
Incubate the cells with a fluorescently labeled anti-BrdU antibody.[7]
-
-
Analysis:
-
Counterstain the cell nuclei with a DNA dye such as DAPI or Propidium Iodide.
-
Analyze the cells using fluorescence microscopy or flow cytometry to identify TUNEL-positive (apoptotic) cells.[7]
-
Caption: Workflow for a TUNEL assay.
Western Blot Analysis of Bax/Bcl-2 Ratio
This technique is used to quantify the relative expression levels of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2. An increase in the Bax/Bcl-2 ratio is a hallmark of the intrinsic apoptotic pathway.[3]
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies against Bax and Bcl-2. The protein bands are visualized and quantified to determine the Bax/Bcl-2 ratio.
Protocol:
-
Protein Extraction:
-
Lyse cells in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for Bax and Bcl-2.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image of the blot and perform densitometric analysis to quantify the intensity of the Bax and Bcl-2 bands.
-
Normalize the protein levels to a loading control (e.g., β-actin or GAPDH) and calculate the Bax/Bcl-2 ratio.
-
Caption: Workflow for Western blot analysis of the Bax/Bcl-2 ratio.
References
- 1. Sphingosine and its methylated derivative this compound (DMS) induce apoptosis in a variety of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DMS triggers apoptosis associated with the inhibition of SPHK1/NF-κB activation and increase in intracellular Ca2+ concentration in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The antineoplastic properties of FTY720: evidence for the repurposing of fingolimod - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FTY720 in resistant human epidermal growth factor receptor 2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sphingosine‑1‑phosphate analogue FTY720 exhibits a potent anti‑proliferative effect on glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Selectivity of sphingosine-induced apoptosis. Lack of activity of DL-erythyro-dihydrosphingosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sphingolipids: regulators of crosstalk between apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. More than Just an Immunosuppressant: The Emerging Role of FTY720 as a Novel Inducer of ROS and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Differential Effects of N,N-Dimethylsphingosine on Cancer vs. Normal Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
N,N-Dimethylsphingosine (DMS), a naturally occurring metabolite of sphingosine (B13886), has emerged as a molecule of interest in cancer research due to its pro-apoptotic effects in various cancer cell lines. This guide provides a comparative analysis of the experimental data on the effects of DMS on cancer cells versus normal cells, highlighting its potential as a selective anti-cancer agent.
Executive Summary
This compound selectively induces apoptosis and inhibits proliferation in a range of cancer cell types, while exhibiting varied and generally less potent effects on normal, non-cancerous cells. The primary mechanism of action involves the inhibition of sphingosine kinase 1 (SPHK1), a critical enzyme in the sphingolipid signaling pathway that is often upregulated in tumors. This inhibition leads to an accumulation of pro-apoptotic ceramides (B1148491) and a depletion of pro-survival sphingosine-1-phosphate (S1P), ultimately triggering cell death in cancer cells. While DMS can also affect normal cells, the available data suggests a potential therapeutic window.
Comparative Efficacy: Cancer vs. Normal Cells
The cytotoxic and anti-proliferative effects of this compound have been evaluated across various human cancer and normal cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cell Line | Cell Type | Cancer/Normal | IC50 (µM) | Exposure Time | Effect Measured | Reference |
| A549 | Human Lung Carcinoma | Cancer | 4.86 | 24h | Cytotoxicity | [1] |
| 4.79 | 48h | Cytotoxicity | [1] | |||
| 4.46 | 72h | Cytotoxicity | [1] | |||
| HT29 | Human Colon Carcinoma | Cancer | >50% apoptosis at 20 µM | 6h | Apoptosis | [2] |
| HRT18 | Human Colon Carcinoma | Cancer | >50% apoptosis at 20 µM | 6h | Apoptosis | [2] |
| MKN74 | Human Gastric Carcinoma | Cancer | >50% apoptosis at 20 µM | 6h | Apoptosis | [2] |
| COLO205 | Human Colon Carcinoma | Cancer | >50% apoptosis at 20 µM | 6h | Apoptosis | [2] |
| CMK-7 | Human Megakaryoblastic Leukemia | Cancer | >50% apoptosis at 20 µM | 6h | Apoptosis | [2] |
| HL60 | Human Promyelocytic Leukemia | Cancer | >50% apoptosis at 20 µM | 6h | Apoptosis | [2] |
| U937 | Human Histiocytic Lymphoma | Cancer | >50% apoptosis at 20 µM | 6h | Apoptosis | [2] |
| Porcine VSMC | Porcine Vascular Smooth Muscle Cells | Normal | 12 ± 6 | - | Inhibition of [3H]-thymidine incorporation | [1] |
| HUVEC | Human Umbilical Vein Endothelial Cells | Normal | Sensitized to TNF-α induced apoptosis | - | Apoptosis | [3] |
| HUVEC | Human Umbilical Vein Endothelial Cells | Normal | No apoptosis induced | 6h | Apoptosis | [2] |
Note: The conflicting results for HUVEC cells may be due to different experimental conditions, such as the presence or absence of other stimuli like TNF-α.
Mechanism of Action: A Tale of Two Pathways
The differential sensitivity of cancer and normal cells to DMS lies in its targeted disruption of the sphingolipid signaling pathway.
In Cancer Cells:
DMS acts as a competitive inhibitor of Sphingosine Kinase 1 (SPHK1) , an enzyme frequently overexpressed in various cancers and associated with tumor progression and therapeutic resistance.[4]
By inhibiting SPHK1, DMS leads to:
-
Accumulation of Ceramide and Sphingosine: These lipids are known to have pro-apoptotic and anti-proliferative properties.
-
Depletion of Sphingosine-1-Phosphate (S1P): S1P is a signaling molecule that promotes cell survival, proliferation, and migration.[4]
-
Inhibition of NF-κB Signaling: The SPHK1/S1P pathway is linked to the activation of the pro-survival NF-κB signaling pathway. DMS-mediated inhibition of SPHK1 suppresses NF-κB activation.[1]
-
Increased Intracellular Calcium: DMS has been shown to increase intracellular calcium levels, which can trigger apoptotic pathways.[1]
This multi-pronged attack on key survival pathways makes cancer cells particularly vulnerable to DMS.
In Normal Cells:
The effects of DMS on normal cells are less characterized. However, the available data suggests that:
-
Normal cells may have lower basal levels of SPHK1 activity, making them less dependent on this pathway for survival compared to cancer cells.
-
The cellular context and the presence of other signaling molecules, such as growth factors or inflammatory cytokines, may influence the response of normal cells to DMS. For instance, DMS was found to sensitize normal human umbilical vein endothelial cells (HUVEC) to TNF-α-induced apoptosis, suggesting a context-dependent effect.[3]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Seed cells at a density of 5 x 10³ to 1 x 10⁴ cells/well in a 96-well plate and incubate for 24 hours.
-
Treat the cells with a serial dilution of this compound and a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Treat cells with DMS at the desired concentrations and for the appropriate time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Western Blotting for SPHK1 and NF-κB
This technique is used to detect and quantify the protein levels of SPHK1 and the p65 subunit of NF-κB.
Protocol:
-
Lyse DMS-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against SPHK1, NF-κB p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
RT-PCR for SPHK1 Gene Expression
Reverse transcription-polymerase chain reaction (RT-PCR) is used to measure the mRNA levels of SPHK1.
Protocol:
-
Isolate total RNA from DMS-treated and control cells using a suitable RNA isolation kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform quantitative PCR (qPCR) using primers specific for SPHK1 and a reference gene (e.g., GAPDH).
-
Analyze the relative gene expression using the ΔΔCt method.
Conclusion and Future Directions
The available evidence strongly suggests that this compound exhibits a preferential cytotoxic effect on cancer cells over normal cells. Its mechanism of action, centered on the inhibition of the pro-survival enzyme SPHK1, provides a strong rationale for its further investigation as a potential anti-cancer therapeutic.
However, to fully realize its clinical potential, further research is warranted in the following areas:
-
Comprehensive in vivo studies: To evaluate the efficacy and safety of DMS in animal models of various cancers.
-
Pharmacokinetic and pharmacodynamic studies: To understand the absorption, distribution, metabolism, and excretion of DMS in a living organism.
-
Combination therapies: To investigate the synergistic effects of DMS with existing chemotherapeutic agents to enhance their efficacy and overcome drug resistance.
-
Broader screening on normal cells: To establish a more comprehensive safety profile by testing the effects of DMS on a wider range of normal human cell types.
By addressing these key areas, the scientific community can further elucidate the therapeutic potential of this compound and pave the way for its potential translation into clinical practice.
References
- 1. The sphingosine kinase inhibitor this compound inhibits neointimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sphingosine and its methylated derivative this compound (DMS) induce apoptosis in a variety of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human Normal Bronchial Epithelial Cells: A Novel In Vitro Cell Model for Toxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro and In Vivo Effects of N,N-Dimethylsphingosine
For Researchers, Scientists, and Drug Development Professionals
N,N-Dimethylsphingosine (DMS) is an endogenous N-methylated derivative of sphingosine (B13886) that has garnered significant attention as a potent modulator of the sphingolipid signaling pathway.[1][2] Primarily recognized as a competitive inhibitor of sphingosine kinases (SphK1 and SphK2), DMS plays a critical role in altering the cellular "sphingolipid rheostat"—the balance between pro-apoptotic lipids like ceramide and sphingosine, and the pro-survival lipid, sphingosine-1-phosphate (S1P).[3][4][5] By blocking the conversion of sphingosine to S1P, DMS effectively decreases S1P levels while causing an accumulation of its precursors.[3][4] This guide provides a comprehensive comparison of the documented in vitro and in vivo effects of DMS, supported by experimental data and detailed protocols to aid in research and development.
In Vitro Effects: A Mechanistic Overview
In cell-based assays, DMS consistently demonstrates potent bioactivity across a wide range of cell types. Its primary mechanism is the direct, competitive inhibition of sphingosine kinase.[3][6][7] This action triggers a cascade of downstream cellular events, making DMS a valuable tool for studying cell fate and signaling.
Key In Vitro Actions:
-
Inhibition of Sphingosine Kinase: DMS is a well-established competitive inhibitor of both SphK1 and SphK2, effectively preventing the synthesis of S1P.[1][3][4] This inhibition has been demonstrated in cytosolic extracts from various cell lines, including U937, Swiss 3T3, and PC12 cells.[3][6]
-
Induction of Apoptosis: By shifting the sphingolipid balance towards pro-apoptotic ceramide and sphingosine, DMS is a potent inducer of apoptosis in numerous human cancer cell lines.[8] This effect has been observed in hematopoietic, colonic, and lung cancer cells.[8][9] For instance, treatment of human leukemic cells (CMK-7, HL60, U937) with 20 µM DMS for six hours resulted in apoptosis in up to 90% of the cells.[8]
-
Inhibition of Cell Proliferation: DMS effectively suppresses cell proliferation. In porcine vascular smooth muscle cells (VSMCs), DMS caused a dose-dependent reduction in DNA synthesis with an IC50 value of 12 ± 6 µM.[10]
-
Modulation of Signaling Pathways: DMS influences several key signaling pathways. It has been shown to suppress the activation of pro-survival pathways involving NF-κB, ERK-1/2, and Akt.[9][10] Furthermore, DMS treatment can lead to an increase in intracellular calcium concentration, a signal involved in apoptosis.[9] While DMS can inhibit Protein Kinase C (PKC), this effect is typically observed at concentrations higher than those needed to effectively inhibit SphK, suggesting its specificity for SphK at lower doses.[3][4]
Quantitative In Vitro Data Summary
| Cell Line(s) | DMS Concentration | Key Effect Observed | IC50 Value | Reference |
| Human Leukemic Cells (HL60, U937, etc.) | 20 µM | Induction of Apoptosis (>90% of cells) | Not specified | [8] |
| Human Colonic Carcinoma Cells (HT29, etc.) | Not specified | More susceptible to apoptosis from DMS than Sphingosine | Not specified | [8] |
| Human Lung Cancer Cells (A549) | 2-4 µmol/l | Dose-dependent suppression of proliferation and induction of apoptosis | Not specified | [9] |
| Porcine Vascular Smooth Muscle Cells (VSMC) | Not specified | Dose-dependent reduction in DNA synthesis | 12 ± 6 µM | [10] |
| Porcine Vascular Smooth Muscle Cells (VSMC) | Not specified | Inhibition of ERK-1/2 activation | 15 ± 10 µM | [10] |
| Human Platelets | Not specified | Inhibition of Sphingosine Kinase | Not specified | [11][12] |
In Vivo Effects: From Preclinical Models to Therapeutic Potential
Translating the in vitro activities of DMS to whole-organism models reveals a more complex, context-dependent profile. Its effects in vivo range from anti-cancer and cardioprotective to pro-inflammatory and pain-inducing, highlighting the compound's multifaceted nature. A significant challenge for in vivo application is its poor aqueous solubility, which has led to the development of prodrug formulations, such as poly-L-glutamic acid (PGA) conjugates, to improve delivery and tolerability.[13]
Key In Vivo Actions:
-
Anti-Tumor Activity: Consistent with its in vitro pro-apoptotic effects, DMS has been shown to inhibit the growth of human tumor xenografts in nude mice.[14] The development of PGA-DMSP conjugates has allowed for the administration of higher, well-tolerated doses of DMS, suggesting a path to overcoming formulation challenges in cancer therapy.[13]
-
Cardioprotection: DMS exhibits a biphasic effect on the heart. At low concentrations (0.3–1 µM), it protects against ischemia/reperfusion injury in mouse hearts.[15] This cardioprotective effect is linked to the activation of SphK via a PKCε-dependent mechanism.[15] However, at higher concentrations (10 µM), DMS is inhibitory.[15]
-
Vascular Effects: Local administration of DMS following balloon injury in porcine coronary arteries significantly reduced neointimal formation, a key process in restenosis.[10] This suggests a potential therapeutic role in preventing vascular proliferative disorders.
-
Inflammation and Neuropathic Pain: In the central nervous system, DMS has been implicated in pathological processes. Its levels are elevated in the dorsal horn of rats with neuropathic pain, and direct injection can induce mechanical hypersensitivity.[7][16] Studies have shown that oligodendrocytes produce DMS in response to inflammatory stimuli, linking it to the neuro-inflammatory processes seen in diseases like multiple sclerosis.[16]
Quantitative In Vivo Data Summary
| Animal Model | DMS Dose / Administration | Key Effect Observed | Reference |
| Nude Mice | Not specified | Inhibition of in vivo tumor growth | [14] |
| Nude Mice | High net levels via PGA-DMSP conjugate | Well-tolerated, suggesting potential for anti-tumor efficacy | [13] |
| Langendorff-perfused Mouse Hearts | 0.3 µM and 1 µM (pretreatment) | Cardioprotection against ischemia/reperfusion injury | [15] |
| Langendorff-perfused Mouse Hearts | 10 µM | Inhibitory effect (loss of cardioprotection) | [15] |
| Porcine Coronary Artery Injury Model | Local endoluminal catheter | Significant reduction of intimal formation (from 23.7% to 8.92%) | [10] |
| Rats | Intrathecal injection | Induction of neuropathic pain-like behavior | [16] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assessment using MTT Assay
This protocol is adapted from methodologies used to assess the cytotoxic activity of DMS on cancer cells.[9]
-
Cell Plating: Seed cells (e.g., A549 human lung cancer cells) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
DMS Treatment: Prepare serial dilutions of DMS in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the DMS-containing medium to the respective wells. Include a vehicle control (e.g., DMSO at ≤0.1%).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).
-
MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Protocol 2: In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor effects of DMS in an animal model, based on studies like those involving MKN74 cells.[14]
-
Cell Preparation: Harvest human tumor cells from culture during their logarithmic growth phase. Wash the cells with sterile, serum-free medium or PBS and resuspend them to a final concentration of 5 x 10⁷ cells/mL.
-
Animal Model: Use 6-8 week old athymic nude mice.
-
Tumor Implantation: Subcutaneously inject 0.2 mL of the cell suspension (1 x 10⁷ cells) into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 50-100 mm³), randomly assign the mice to treatment and control groups.
-
DMS Administration: Prepare the DMS formulation (e.g., in saline or as a PGA-DMSP conjugate). Administer the treatment (e.g., via intraperitoneal injection) daily or on a predetermined schedule. The control group should receive the vehicle alone.
-
Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2. Monitor animal body weight and general health.
Visualizations: Pathways and Workflows
References
- 1. Targeting Sphingosine Kinases for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. avantiresearch.com [avantiresearch.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound is a potent competitive inhibitor of sphingosine kinase but not of protein kinase C: modulation of cellular levels of sphingosine 1-phosphate and ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptosis induces expression of sphingosine kinase 1 to release sphingosine-1-phosphate as a “come-and-get-me” signal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | CAS:119567-63-4 | Sphingosine kinase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Sphingosine and its methylated derivative this compound (DMS) induce apoptosis in a variety of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DMS triggers apoptosis associated with the inhibition of SPHK1/NF-κB activation and increase in intracellular Ca2+ concentration in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The sphingosine kinase inhibitor this compound inhibits neointimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. This compound conjugates of poly-L-glutamic acid: synthesis, characterization, and initial biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Low dose N, N-dimethylsphingosine is cardioprotective and activates cytosolic sphingosine kinase by a PKCepsilon dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
N,N-Dimethylsphingosine: A Multifaceted Modulator of Cellular Signaling
N,N-Dimethylsphingosine (DMS), a naturally occurring N-methyl derivative of sphingosine (B13886), has emerged as a critical tool for researchers and drug development professionals investigating the intricate network of cellular signaling pathways.[1][2][3] Its primary and most well-characterized role is as a potent competitive inhibitor of sphingosine kinase (SphK), the enzyme responsible for generating the pro-survival signaling lipid, sphingosine-1-phosphate (S1P).[4][5][6][7][8][9] By blocking SphK, DMS fundamentally alters the cellular balance between pro-apoptotic sphingolipids, such as ceramide and sphingosine, and pro-proliferative S1P, a concept often referred to as the "sphingolipid rheostat".[4][10][11] This guide provides a comparative analysis of the role of DMS in various signaling pathways, supported by experimental data and detailed protocols.
Comparative Analysis of DMS Activity
The multifaceted nature of DMS allows it to influence a variety of cellular processes, from apoptosis to calcium homeostasis. The following tables summarize its effects across different signaling pathways and provide a comparison with other signaling modulators where data is available.
| Parameter | This compound (DMS) | Other SphK Inhibitors (e.g., Dihydrosphingosine) | Sphingosine-1-Phosphate (S1P) | Ceramide |
| Primary Target | Sphingosine Kinase (SphK1 and SphK2)[4][11] | Sphingosine Kinase (SphK)[7] | S1P Receptors (S1PR1-5)[12] | Protein Phosphatase 2A (PP2A), Protein Kinase Cζ (PKCζ) |
| Effect on Sphingolipid Rheostat | Shifts balance towards ceramide/sphingosine (pro-apoptotic)[4][5] | Shifts balance towards ceramide/sphingosine (pro-apoptotic)[7] | Shifts balance towards S1P (pro-survival)[10] | Is a key component of the pro-apoptotic arm |
| Apoptosis | Induces apoptosis in various cancer cell lines[10][11][13] | Induces apoptosis[11] | Promotes cell survival and inhibits apoptosis[10] | Induces apoptosis[11] |
| Cell Proliferation | Inhibits proliferation | Inhibits proliferation[11] | Promotes proliferation[11] | Inhibits proliferation[11] |
| Intracellular Calcium (Ca2+) | Increases intracellular Ca2+ concentration[14][15] | Less characterized effect on Ca2+ | Can mobilize intracellular Ca2+ via its receptors[16] | Can induce Ca2+ release from the ER |
| Protein Kinase C (PKC) | Generally does not inhibit PKC at concentrations that inhibit SphK, though some context-dependent effects exist[4][5][6][17] | Can inhibit PKC | Can activate PKC downstream of S1P receptors | Can modulate PKC activity |
| NF-κB Pathway | Suppresses NF-κB activation[1] | Less characterized | Can activate NF-κB | Can inhibit NF-κB |
| MAPK (ERK) Pathway | Inhibits ERK-1/2 activation[18] | Less characterized | Activates ERK-1/2[12] | Can have varied effects on ERK |
Key Signaling Pathways Modulated by DMS
DMS exerts its influence through several interconnected signaling cascades. The diagrams below illustrate the primary mechanisms of action.
Caption: DMS inhibits Sphingosine Kinase 1 (SphK1), leading to decreased levels of pro-survival S1P and an accumulation of pro-apoptotic ceramide and sphingosine.
References
- 1. DMS triggers apoptosis associated with the inhibition of SPHK1/NF-κB activation and increase in intracellular Ca2+ concentration in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Enzymatic synthesis of N,N-dimethyl-sphingosine: demonstration of the sphingosine: N-methyltransferase in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound is a potent competitive inhibitor of sphingosine kinase but not of protein kinase C: modulation of cellular levels of sphingosine 1-phosphate and ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | CAS:119567-63-4 | Sphingosine kinase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound | SphK Inhibitor | For Research [benchchem.com]
- 9. This compound inhibition of sphingosine kinase and sphingosine 1-phosphate activity in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Apoptosis induces expression of sphingosine kinase 1 to release sphingosine-1-phosphate as a “come-and-get-me” signal - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Sphingosine 1-phosphate signalling in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sphingosine and its methylated derivative this compound (DMS) induce apoptosis in a variety of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ovid.com [ovid.com]
- 15. Dimethylsphingosine increases cytosolic calcium and intracellular pH in human T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of Ca2+ release channel (ryanodine receptor) activity by sphingolipid bases: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Low dose N, N-dimethylsphingosine is cardioprotective and activates cytosolic sphingosine kinase by a PKCepsilon dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibition of MAP kinase by sphingosine and its methylated derivative, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
N,N-Dimethylsphingosine: A Comparative Analysis Against Standard Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of N,N-Dimethylsphingosine (DMS) in relation to standard cancer therapies. DMS, a competitive inhibitor of sphingosine (B13886) kinase (SK), has emerged as a potential anti-cancer agent due to its ability to induce apoptosis in various cancer cell lines. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to offer a comprehensive resource for evaluating the therapeutic potential of DMS.
Quantitative Efficacy Analysis
Direct comparative studies of this compound against standard chemotherapy agents within the same experimental framework are limited in the publicly available literature. The following tables summarize the available efficacy data for DMS and standard therapies from various studies. It is important to note that a direct comparison of absolute values (e.g., IC50) across different studies can be misleading due to variations in experimental conditions, cell lines, and methodologies.
Table 1: In Vitro Efficacy of this compound (DMS) in Cancer Cell Lines
| Cancer Type | Cell Line(s) | Efficacy Metric | Value | Citation(s) |
| Leukemia | CMK-7, HL60, U937 | Apoptosis Induction | Up to 90% at 20 µM | [1] |
| Leukemia | HL60, HL60-dox, JFP1, K562 | Cytotoxicity | Dose and time-dependent decrease in viability | [2] |
| Colon Carcinoma | HT29, HRT18, MKN74, COLO205 | Apoptosis Induction | >50% | [1] |
| Lung Cancer | A549 | Cell Proliferation | Dose-dependent suppression | [3] |
| Porcine VSMC | Primary Cultures | [3H]-thymidine incorporation | IC50: 12 ± 6 µM | [4] |
| Porcine VSMC | Primary Cultures | ERK-1/2 activation | IC50: 15 ± 10 µM | [4] |
| General | - | Sphingosine Kinase Inhibition (SK1 & SK2) | Ki: ~14-16 µM | [5] |
Table 2: In Vitro Efficacy of Standard Chemotherapy Agents
| Cancer Type | Drug(s) | Cell Line(s) | Efficacy Metric | Value | Citation(s) |
| Breast Cancer | Doxorubicin | MDA-MB-231 | IC50 | ~1 µM | [6] |
| Breast Cancer | Doxorubicin | SUM159 | IC50 | ~4 µM | [6] |
| Various | Doxorubicin | HepG2, UMUC-3, TCCSUP, BFTC-905, HeLa, MCF-7, M21 | IC50 | 2.3 - 12.6 µM | |
| Various | Doxorubicin | Huh7, VMCUB-1, A549, HK-2 | IC50 | > 20 µM | |
| NSCLC | Cisplatin | PC9 | Apoptosis Induction | Dose-dependent increase |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of anti-cancer compounds.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The concentration of these crystals, which is measured spectrophotometrically, is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The following day, treat the cells with various concentrations of this compound or a standard chemotherapeutic agent. Include a vehicle-only control group.
-
Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Apoptosis Detection: Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay is a standard method for detecting and differentiating between early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and is used to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of this compound or a standard chemotherapeutic agent for the indicated time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
In Vivo Tumor Xenograft Model
Animal models are essential for evaluating the in vivo efficacy of potential anti-cancer drugs.
Protocol:
-
Cell Preparation: Culture the desired cancer cell line to ~80% confluency. Harvest the cells and resuspend them in a sterile solution, such as PBS or a mixture of PBS and Matrigel, at a specific concentration (e.g., 1-10 x 10^6 cells per 100-200 µL).
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable and measurable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x length x width²).
-
Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer this compound, a standard chemotherapeutic agent, or a vehicle control via the desired route (e.g., intraperitoneal, oral).
-
Efficacy Evaluation: Continue to monitor tumor volume and the body weight of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors. The tumor tissue can be used for further analyses, such as histology or western blotting.
Signaling Pathways and Mechanisms of Action
This compound Signaling Pathway
This compound's primary mechanism of action is the competitive inhibition of sphingosine kinases 1 and 2 (SK1 and SK2). This inhibition disrupts the critical balance, often referred to as the "sphingolipid rheostat," between the pro-apoptotic lipids ceramide and sphingosine, and the pro-survival lipid sphingosine-1-phosphate (S1P).[5] By blocking the conversion of sphingosine to S1P, DMS leads to an accumulation of intracellular ceramide and sphingosine, which in turn triggers apoptotic signaling cascades.[5] Downstream effects include the suppression of pro-survival pathways such as those mediated by NF-κB and Akt, ultimately leading to programmed cell death.[3]
Caption: The signaling pathway of this compound (DMS).
Experimental Workflow for Efficacy Evaluation
The evaluation of a novel anti-cancer compound typically follows a structured workflow, progressing from in vitro characterization to in vivo validation.
Caption: A general experimental workflow for evaluating anti-cancer compounds.
References
- 1. Sphingosine and its methylated derivative this compound (DMS) induce apoptosis in a variety of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effective cytotoxicity against human leukemias and chemotherapy-resistant leukemia cell lines by N-N-dimethylsphingosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DMS triggers apoptosis associated with the inhibition of SPHK1/NF-κB activation and increase in intracellular Ca2+ concentration in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The sphingosine kinase inhibitor this compound inhibits neointimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting Sphingosine Kinases for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Assessing the Specificity of N,N-Dimethylsphingosine for its Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
N,N-Dimethylsphingosine (DMS) is a widely utilized small molecule inhibitor in cell biology and pharmacology, primarily known for its role in modulating the sphingolipid signaling pathway. This guide provides a comprehensive assessment of the specificity of DMS for its primary target, sphingosine (B13886) kinase (SphK), and evaluates its interactions with other potential off-target molecules. The information presented herein is supported by experimental data to aid researchers in the critical interpretation of their findings when using this inhibitor.
Executive Summary
This compound is a potent, cell-permeable, competitive inhibitor of sphingosine kinase (SphK), a crucial enzyme that catalyzes the formation of the signaling lipid sphingosine-1-phosphate (S1P). By inhibiting SphK, DMS effectively decreases S1P levels while causing an accumulation of its pro-apoptotic precursor, ceramide.[1][2][3] While DMS is a valuable tool for studying the SphK/S1P pathway, its utility is contingent on its specificity. Historically, there have been concerns regarding its effects on Protein Kinase C (PKC). However, a significant body of recent evidence indicates that at concentrations effective for SphK inhibition, DMS does not broadly inhibit PKC activity.[1][4][5] This guide delves into the quantitative data supporting the specificity of DMS, addresses the nuances of its interactions with specific PKC isoforms, and explores its effects on other potential off-target kinases.
Target Profile of this compound
The primary target of DMS is Sphingosine Kinase (SphK) . DMS acts as a dual inhibitor of the two major isoforms, SphK1 and SphK2.[6][7][8]
Comparative Inhibitory Activity
The following table summarizes the inhibitory concentrations (IC50) of DMS against its primary target and other kinases.
| Target Enzyme | IC50 Value (µM) | Cell/System Type | Comments | Reference(s) |
| Sphingosine Kinase (general) | ~5 | Human Platelets (cell-free) | Competitive inhibition. | [2][9][10] |
| Sphingosine Kinase (cellular) | 3.116 | Primary CD4 T cells | Inhibition of HIV-1 cell-to-cell transmission. | [6] |
| Sphingosine Kinase 1 (cellular) | 4.456 - 4.864 | A549 human lung cancer cells | Cytotoxicity measurement. | [1][11] |
| Protein Kinase C (PKC) | No significant inhibition at concentrations that inhibit SphK | Various cell types | Studies show a PKC-independent mechanism for DMS effects. | [1][4][5] |
| Protein Kinase C (PKC) (in vitro) | Equipotent to sphingosine | Purified enzyme | Older in vitro data suggested inhibition. | [12] |
| Mitogen-Activated Protein Kinase (MAPK) | Significant inhibition at 5 µM | Tumor cell lines | Inhibition of MAPK activity observed. | [13] |
| ERK-1/2 (downstream of SphK) | 15 ± 10 | Porcine Vascular Smooth Muscle Cells | Inhibition of a downstream signaling molecule. | [3] |
Signaling Pathways Modulated by this compound
DMS primarily impacts the sphingolipid metabolic pathway, often referred to as the "sphingolipid rheostat," which balances the levels of pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P).
Inhibition of SphK by DMS leads to a downstream cascade of effects, including the modulation of other signaling pathways.
Detailed Experimental Protocols
To ensure reproducibility and aid in the design of new experiments, detailed protocols for key assays cited in this guide are provided below.
Sphingosine Kinase Activity Assay (Radiometric)
This traditional method measures the incorporation of radiolabeled phosphate (B84403) from ATP into sphingosine.
Materials:
-
Recombinant human SphK1 or cell lysate
-
Sphingosine (substrate)
-
[γ-32P]ATP
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
-
Stop solution (e.g., 1 M HCl)
-
Organic solvent for lipid extraction (e.g., chloroform:methanol, 2:1 v/v)
-
Thin-layer chromatography (TLC) plates and developing solvent
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, sphingosine, and the SphK1 enzyme source.
-
Add various concentrations of DMS or vehicle control.
-
Initiate the reaction by adding [γ-32P]ATP.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the stop solution.
-
Extract the lipids, including the 32P-labeled S1P, using an organic solvent.
-
Separate the radiolabeled S1P from unreacted [γ-32P]ATP using TLC.
-
Quantify the amount of 32P-S1P by excising the corresponding spot from the TLC plate and measuring its radioactivity using a scintillation counter.
-
Calculate the percentage of SphK1 inhibition for each DMS concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protein Kinase C Activity Assay (Non-Radioactive, ELISA-based)
This method detects the phosphorylation of a specific peptide substrate.
Materials:
-
PKC Substrate Microtiter Plate (pre-coated with a specific peptide substrate, e.g., KRTLRR)
-
Kinase Assay Dilution Buffer
-
Active PKC (positive control) and sample (e.g., cell lysate)
-
ATP solution
-
Wash Buffer (e.g., TBS with 0.05% Tween-20)
-
Phosphospecific primary antibody
-
HRP-conjugated secondary antibody
-
TMB Substrate
-
Stop Solution (e.g., 2 N H2SO4)
-
Microplate reader
Procedure:
-
Prepare all reagents and samples.
-
Add Kinase Assay Dilution Buffer to each well of the PKC Substrate Microtiter Plate and incubate for 10 minutes at room temperature.
-
Aspirate the buffer and add samples, positive controls, and negative controls (without enzyme) to the appropriate wells. Add DMS at various concentrations to the sample wells.
-
Initiate the kinase reaction by adding ATP solution to each well.
-
Incubate the plate for 60 minutes at 30°C.
-
Terminate the reaction by emptying the wells and washing three times with Wash Buffer.
-
Add the diluted phosphospecific primary antibody to each well and incubate for 60 minutes at room temperature.
-
Wash the wells three times with Wash Buffer.
-
Add the HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.
-
Wash the wells three times with Wash Buffer.
-
Add TMB Substrate and incubate at room temperature for 30-60 minutes.
-
Add Stop Solution to each well.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the net PKC activity and the percentage of inhibition by DMS.
Discussion of Specificity and Off-Target Effects
Protein Kinase C (PKC): The most frequently cited off-target concern for DMS is its potential inhibition of PKC. Early in vitro studies using purified enzymes suggested that DMS could inhibit PKC.[12] However, subsequent and more physiologically relevant studies using intact cells have consistently demonstrated that DMS does not inhibit PKC activity at concentrations that effectively inhibit SphK.[1][4][5] It is important to note that DMS may have complex, isoform-specific effects. For instance, at low micromolar concentrations (0.3-1 µM), DMS has been shown to activate PKCε.[14] Furthermore, some observed effects on PKCδ appear to be indirect and dependent on SphK1 inhibition.[15] Therefore, while a general inhibition of the PKC family is unlikely at standard working concentrations of DMS, researchers should be mindful of potential isoform-specific and concentration-dependent effects.
Mitogen-Activated Protein Kinase (MAPK): There is evidence to suggest that DMS can inhibit the MAPK signaling pathway.[16] One study reported significant inhibition of MAPK activity at a concentration of 5 µM.[13] The inhibition of ERK1/2, a member of the MAPK family, has also been documented with an IC50 of 15 ± 10 µM.[3] This suggests that at concentrations used to inhibit SphK, there may be concurrent effects on the MAPK pathway.
Conclusion and Recommendations
This compound is a potent and specific inhibitor of sphingosine kinase (SphK1 and SphK2), making it an invaluable tool for dissecting the roles of the SphK/S1P signaling axis. The prevailing evidence indicates that DMS does not act as a general inhibitor of Protein Kinase C at concentrations typically used to inhibit SphK. However, researchers should be aware of potential off-target effects, particularly on the MAPK signaling pathway, and possible isoform-specific and concentration-dependent interactions with PKC.
For rigorous and reproducible research, it is recommended to:
-
Use the lowest effective concentration of DMS as determined by a dose-response experiment in the specific cell system being studied.
-
When investigating pathways that may overlap with known or potential off-targets of DMS, consider using structurally and mechanistically different SphK inhibitors as controls.
-
If possible, confirm key findings using genetic approaches, such as siRNA or CRISPR-mediated knockdown/knockout of SphK1 and/or SphK2.
By carefully considering the data presented in this guide, researchers can more confidently employ this compound in their studies and contribute to a more accurate understanding of sphingolipid-mediated cellular processes.
References
- 1. DMS triggers apoptosis associated with the inhibition of SPHK1/NF-κB activation and increase in intracellular Ca2+ concentration in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The sphingosine kinase inhibitor this compound inhibits neointimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of casein kinase 1 δ/ε improves cognitive performance in adult C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Off-target effects of MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of casein kinase 1δ/εimproves cognitive-affective behavior and reduces amyloid load in the APP-PS1 mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The sphingosine kinase 2 inhibitors ABC294640 and K145 elevate (dihydro)sphingosine 1-phosphate levels in various cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Casein Kinase 1D Encodes a Novel Drug Target in Hedgehog—GLI-Driven Cancers and Tumor-Initiating Cells Resistant to SMO Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. PI3K/mTOR Signaling Pathway Dual Inhibition for the Management of Neuroinflammation: Novel Insights from In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Live-Cell Microscopy Reveals Small Molecule Inhibitor Effects on MAPK Pathway Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Metabolic Fate of N,N-Dimethylsphingosine and Its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular signaling, sphingolipids have emerged as critical regulators of cell fate. Among these, N,N-Dimethylsphingosine (DMS) has garnered significant attention as a potent inhibitor of sphingosine (B13886) kinase (SphK), a key enzyme in the sphingolipid metabolic pathway. By blocking the conversion of sphingosine to the pro-survival molecule sphingosine-1-phosphate (S1P), DMS can shift the cellular balance towards apoptosis, making it a valuable tool in cancer research and a potential therapeutic agent. However, the successful translation of DMS and its analogs into clinical candidates hinges on a thorough understanding of their metabolic stability. This guide provides an objective comparison of the metabolic stability of DMS and its analogs, supported by experimental data and detailed methodologies, to aid researchers in the selection and development of novel sphingolipid-targeted therapeutics.
Comparative Metabolic Stability
The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and dosing regimen. In vitro assays using liver microsomes are a standard method for assessing metabolic stability by measuring the rate of drug clearance. While direct comparative studies on the metabolic stability of a wide range of DMS analogs are limited in the publicly available literature, we can draw insights from data on DMS and the well-characterized sphingosine analog, FTY720 (Fingolimod).
| Compound | In Vitro Half-life (t½) | In Vitro Intrinsic Clearance (CLint) | Key Metabolic Pathways | Reference |
| This compound (DMS) | Data not available | Data not available | Hydroxylation, N-demethylation (Predicted) | |
| FTY720 (Fingolimod) | ~19 hours (in mice) | 778 mL/h/kg (in mice) | Phosphorylation, Oxidation | [1] |
Note: The provided data for FTY720 is from an in vivo study in mice and is presented here as an example of the type of data generated in metabolic stability studies. Direct in vitro comparative data for DMS and its analogs remains a key area for future research.
Experimental Protocols
A precise understanding of the experimental conditions is crucial for interpreting and comparing metabolic stability data. The following protocols outline standard methodologies for assessing the in vitro metabolic stability of sphingolipid analogs.
Microsomal Stability Assay
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s (CYPs).
1. Materials:
-
Test compound (e.g., DMS, analogs)
-
Liver microsomes (human, rat, or mouse)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard for LC-MS/MS analysis
2. Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test compound.
-
Pre-incubate the mixture at 37°C for a short period.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the reaction mixture.
-
Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
3. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of remaining compound against time. The half-life is calculated as 0.693 / slope.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg of microsomal protein).
LC-MS/MS Analysis of Sphingolipids
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of sphingolipids and their metabolites.
1. Sample Preparation:
-
Perform lipid extraction from the microsomal incubation samples using a suitable method, such as the Bligh-Dyer or a methyl-tert-butyl ether (MTBE) extraction.[2]
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried extract in a solvent compatible with the LC mobile phase.
2. Chromatographic Separation:
-
Utilize a C18 reversed-phase column for separation based on the hydrophobicity of the sphingolipids.[3]
-
Employ a gradient elution with a mobile phase system typically consisting of water with a small percentage of formic acid (Mobile Phase A) and an organic solvent mixture like acetonitrile/isopropanol with formic acid (Mobile Phase B).[3]
3. Mass Spectrometric Detection:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted quantification of the parent compound and its potential metabolites.[2]
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action of this compound and the workflow for its metabolic stability assessment, the following diagrams have been generated using the DOT language.
References
Safety Operating Guide
Proper Disposal Procedures for N,N-Dimethylsphingosine
The following guide provides essential safety and logistical information for the proper disposal of N,N-Dimethylsphingosine (DMS), a known inhibitor of sphingosine (B13886) kinase.[1][2] This document is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.
Immediate Safety and Handling Considerations
Before disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves, and safety glasses.[3] Handling should occur in a well-ventilated area, preferably within a laboratory fume hood.[4] In case of accidental release, prevent the substance from entering drains and clean the spill with an inert absorbent material.[4]
It is important to note that while one Safety Data Sheet (SDS) classifies this compound as not a hazardous substance or mixture[4], another source advises that the material "should be considered hazardous until further information becomes available."[5] Given this ambiguity, a cautious approach is recommended. The final determination of whether the waste is hazardous must comply with federal, state, and local regulations.
Step-by-Step Disposal Protocol
The proper disposal route for this compound depends on a hazardous waste determination. This process should be conducted in consultation with your institution's Environmental Health and Safety (EHS) department.
Step 1: Hazardous Waste Determination
-
Consult the Supplier's SDS: Review the complete Safety Data Sheet provided by the manufacturer of your specific this compound product.
-
Contact EHS: Consult with your institution's EHS professionals. They are trained to make full waste determinations and are familiar with local and federal regulations.[6]
-
Regulatory Framework: Under the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to determine if a waste is hazardous.[7][8]
Step 2: Segregation and Collection
-
Aqueous vs. Solvent Waste: Do not mix aqueous waste streams containing DMS with organic solvent waste streams.
-
Original Containers: If possible, collect waste in its original container. If not, use a container that is chemically compatible with the waste.[7] For instance, acids and bases should not be stored in metal containers.[8]
-
Solid vs. Liquid: Collect solid waste (e.g., contaminated labware, absorbent material) separately from liquid waste.
Step 3: Disposal Pathway
The disposal pathway is determined by the outcome of Step 1.
Pathway A: If Determined to be Non-Hazardous Chemical Waste Some institutions may permit the drain disposal of specific, non-hazardous chemicals.
-
Obtain Approval: Confirm with your EHS department that drain disposal is permitted for this substance. The NIH Drain Discharge Guide provides a list of approved materials, and a similar institutional guide should be consulted.[9]
-
Follow Procedure: If approved, follow a strict drain disposal procedure:
Pathway B: If Determined to be Hazardous (or as a Precautionary Measure) This is the recommended pathway given the conflicting safety information.
-
Container Requirements:
-
Labeling:
-
Storage (Satellite Accumulation Area - SAA):
-
Store the sealed waste container at or near the point of generation, under the control of laboratory personnel.[10] This designated location is known as a Satellite Accumulation Area (SAA).
-
Ensure secondary containment is used to prevent spills.[7][8]
-
Waste must be moved to a Central Accumulation Area (CAA) for pickup by a licensed waste disposal vendor.[10] Regulations, which may vary by state, dictate the maximum amount of time waste can be stored.[8]
-
-
Disposal:
-
Arrange for pickup by your institution's contracted hazardous waste disposal service. Do not dispose of this waste in the regular trash or pour it down the sewer system.[7]
-
Chemical and Physical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 119567-63-4 | [4][11] |
| Molecular Formula | C₂₀H₄₁NO₂ | [4] |
| Molecular Weight | 327.56 g/mol | [4] |
| Physical State | Solid (Crystal - Powder) | [3] |
| Appearance | White to slightly pale reddish-yellow | [3] |
| Storage Temperature | -20°C | [4][12] |
| Solubility (in Ethanol) | 25 mg/mL | [11] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste generated in a laboratory setting.
Caption: Disposal Decision Workflow for this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound is a potent competitive inhibitor of sphingosine kinase but not of protein kinase C: modulation of cellular levels of sphingosine 1-phosphate and ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. tribioscience.com [tribioscience.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. acs.org [acs.org]
- 7. danielshealth.com [danielshealth.com]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. nems.nih.gov [nems.nih.gov]
- 10. MedicalLab Management Magazine [medlabmag.com]
- 11. caymanchem.com [caymanchem.com]
- 12. This compound = 98 HPLC 119567-63-4 [sigmaaldrich.com]
Personal protective equipment for handling N,N-Dimethylsphingosine
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of N,N-Dimethylsphingosine (DMS), a potent inhibitor of sphingosine (B13886) kinase (SphK). Adherence to these procedures is essential to ensure laboratory safety and experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
While some suppliers may classify this compound as non-hazardous, it is prudent to handle it as a potentially hazardous substance. The following personal protective equipment is mandatory when handling DMS in solid or solution form.
| PPE Category | Specific Requirements |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemical-resistant gloves. Inspect gloves before use and dispose of them properly after handling. |
| Body Protection | A laboratory coat must be worn at all times. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator if aerosols may be generated or if working in a poorly ventilated space. |
Physicochemical and Storage Information
Proper storage is crucial to maintain the stability and efficacy of this compound.
| Property | Value |
| Chemical Formula | C₂₀H₄₁NO₂ |
| Molecular Weight | 327.55 g/mol [1] |
| Physical Form | Colorless film or solid[2] |
| Storage Temperature | -20°C[2][3] |
| Solubility | Soluble in ethanol, DMSO, and DMF[4] |
First Aid Measures
In the event of exposure, immediate action is required.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[3] |
| Skin Contact | Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[3] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[3] |
Operational Plan: Handling and Experimental Use
This section provides a step-by-step guide for the preparation and use of this compound in a typical cell culture experiment.
Reconstitution of Solid this compound
-
Preparation: Work in a chemical fume hood. Ensure all necessary PPE is worn.
-
Solvent Selection: Choose an appropriate solvent based on experimental requirements (e.g., ethanol, DMSO).
-
Calculation: Determine the required volume of solvent to achieve the desired stock solution concentration.
-
Dissolution: Carefully add the solvent to the vial containing the solid this compound. Cap the vial and vortex gently until the solid is completely dissolved.
-
Storage: Store the stock solution at -20°C in a tightly sealed container, protected from light.
Experimental Protocol: Inhibition of Sphingosine Kinase in Cultured Cells
This protocol provides a general workflow for treating cultured cells with this compound to inhibit SphK activity.
-
Cell Seeding: Plate cells at the desired density in appropriate culture vessels and allow them to adhere and grow.
-
Preparation of Working Solution: On the day of the experiment, thaw the this compound stock solution. Dilute the stock solution to the final desired working concentration in pre-warmed cell culture medium. It is crucial to ensure the final solvent concentration is not cytotoxic to the cells.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound. Include appropriate vehicle controls (medium with the same concentration of solvent used to dissolve the DMS).
-
Incubation: Incubate the cells for the desired period to allow for the inhibition of sphingosine kinase.
-
Downstream Analysis: Following incubation, harvest the cells to perform downstream analyses, such as assessing protein expression, cell viability, or specific kinase activity.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure compliance with regulations.
Waste Segregation
-
Solid Waste: Unused solid this compound should be disposed of as hazardous chemical waste.
-
Liquid Waste: Unused stock solutions and cell culture medium containing this compound should be collected in a designated hazardous waste container.
-
Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be disposed of as hazardous chemical waste.
Disposal Procedure
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound."
-
Storage: Store waste containers in a designated, secure area away from incompatible materials.
-
Collection: Arrange for the collection of hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.
-
Do Not Drain Dispose: Do not dispose of this compound or its solutions down the drain.
Signaling Pathway
This compound is a competitive inhibitor of sphingosine kinase (SphK), a key enzyme in the sphingolipid signaling pathway. SphK phosphorylates sphingosine to form sphingosine-1-phosphate (S1P), a critical signaling molecule involved in cell survival, proliferation, and migration. By inhibiting SphK, this compound blocks the production of S1P, thereby modulating these cellular processes.[5][6]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound = 98 HPLC 119567-63-4 [sigmaaldrich.com]
- 3. tribioscience.com [tribioscience.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Sphingosine Kinases and Sphingosine 1-Phosphate Receptors: Signaling and Actions in the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sphingosine kinase - Wikipedia [en.wikipedia.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
